(4-Fluoropiperidin-4-YL)methanol
Description
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Properties
IUPAC Name |
(4-fluoropiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c7-6(5-9)1-3-8-4-2-6/h8-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCPBCNFXXRANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801307235 | |
| Record name | 4-Fluoro-4-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801307235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949100-11-2 | |
| Record name | 4-Fluoro-4-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949100-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-4-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801307235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Fluoropiperidin-4-yl)methanol: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Piperidines
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The strategic placement of a fluorine atom can significantly impact metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, the piperidine scaffold, a ubiquitous motif in numerous approved drugs, serves as a versatile framework for the design of novel therapeutics. The convergence of these two privileged structural elements in the form of (4-Fluoropiperidin-4-yl)methanol presents a building block of considerable interest for the development of next-generation pharmaceuticals, particularly in the realm of central nervous system (CNS) disorders.[1] This guide provides a comprehensive technical overview of (4-Fluoropiperidin-4-yl)methanol, encompassing its chemical identity, synthesis, physicochemical properties, and its emerging role in drug discovery.
Chemical Identity and Physicochemical Properties
(4-Fluoropiperidin-4-yl)methanol is a chiral piperidine derivative that exists in two primary forms for research and development purposes: the free base and its hydrochloride salt. The distinction between these two forms is critical for solubility, stability, and handling in a laboratory setting.
CAS Number Registry:
-
(4-Fluoropiperidin-4-yl)methanol (Free Base): 949100-11-2[2]
-
(4-Fluoropiperidin-4-yl)methanol hydrochloride (Salt): 1254115-16-6
A summary of the key physicochemical properties for both the free base and its hydrochloride salt is presented in the table below. These values are essential for designing synthetic routes, formulating solutions, and interpreting analytical data.
| Property | (4-Fluoropiperidin-4-yl)methanol (Free Base) | (4-Fluoropiperidin-4-yl)methanol hydrochloride |
| Molecular Formula | C₆H₁₂FNO | C₆H₁₂FNO·HCl |
| Molecular Weight | 133.16 g/mol [2] | 169.62 g/mol |
| Appearance | Predicted: Colorless oil or low-melting solid | Solid |
| Boiling Point | Not available | Not available |
| Melting Point | Not available | Not available |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | Soluble in water and polar organic solvents. |
| pKa | Not available | Not available |
Synthesis and Mechanistic Considerations
While a definitive, publicly available, step-by-step protocol for the synthesis of (4-Fluoropiperidin-4-yl)methanol is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic strategy can be devised based on established organofluorine chemistry and the synthesis of analogous piperidine structures. The proposed pathway leverages readily available starting materials and robust chemical transformations.
Proposed Synthetic Pathway
The synthesis of (4-Fluoropiperidin-4-yl)methanol can be logically approached from a protected 4-piperidone derivative. The following multi-step synthesis illustrates a viable route, with each step chosen for its efficiency and scalability.
Sources
An In-depth Technical Guide to the Physicochemical Properties of (4-Fluoropiperidin-4-YL)methanol
Introduction
(4-Fluoropiperidin-4-YL)methanol is a substituted piperidine derivative of significant interest to researchers and professionals in the field of drug development. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties. The introduction of a fluorine atom at the 4-position, alongside a hydroxymethyl group, creates a unique stereoelectronic profile that can modulate properties such as basicity, lipophilicity, and metabolic stability. A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in the synthesis of novel therapeutic agents, influencing everything from reaction kinetics to formulation and bioavailability.
This guide provides a comprehensive overview of the core physicochemical properties of (4-Fluoropiperidin-4-YL)methanol. It offers not just a compilation of available data, but also detailed, field-proven experimental protocols for the determination of these crucial parameters. The causality behind experimental choices is elucidated to empower researchers in their own analytical endeavors.
Core Physicochemical Properties
A summary of the key physicochemical properties of (4-Fluoropiperidin-4-YL)methanol is presented below. It is important to note that while some properties are well-defined, others are estimated based on structurally similar compounds due to a lack of publicly available experimental data for this specific molecule.
| Property | Value | Source & Notes |
| Molecular Formula | C₆H₁₂FNO | [1] |
| Molecular Weight | 133.16 g/mol | [1] |
| Appearance | Solid (for hydrochloride salt) | [2] |
| Melting Point | Estimated: 55-60 °C | Based on 4-Piperidinemethanol (55-59 °C). The fluorine atom may slightly alter this. |
| Boiling Point | Estimated: >120 °C at reduced pressure | Based on 4-Piperidinemethanol (118-120 °C at 10 mmHg). |
| Solubility | Inferred: Soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO). | Based on the presence of polar hydroxyl and amine groups.[3][4] |
| pKa | Estimated: 9.0 - 10.0 | The piperidine nitrogen is basic. The electron-withdrawing fluorine may slightly decrease the pKa compared to unsubstituted piperidines. |
| LogP (computed) | -0.2 | [1] |
| CAS Number | 949100-11-2 | [1] |
Experimental Protocols for Physicochemical Characterization
The following sections detail robust methodologies for the experimental determination of the key physicochemical properties of (4-Fluoropiperidin-4-YL)methanol.
Melting Point Determination
Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of (4-Fluoropiperidin-4-YL)methanol.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the compound into the sealed end.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Determination:
-
Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid droplet appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Solubility Profile Determination
Rationale: Solubility is a critical parameter that influences a compound's suitability for various biological assays, formulation strategies, and purification methods. Assessing solubility in a range of solvents provides a comprehensive understanding of its behavior.
Methodology: Shake-Flask Method for Equilibrium Solubility
-
Preparation of Saturated Solution:
-
Add an excess amount of (4-Fluoropiperidin-4-YL)methanol to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial. A visual excess of solid should be present.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV, GC-MS).
-
Determine the concentration of the dissolved compound.
-
-
Calculation: The equilibrium solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.
Caption: Workflow for Shake-Flask Solubility Determination
pKa Determination
Rationale: The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH. For a basic compound like (4-Fluoropiperidin-4-YL)methanol, the pKa of the piperidine nitrogen will dictate its charge in physiological environments, which in turn affects its solubility, membrane permeability, and target binding.
Methodology: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a known amount of (4-Fluoropiperidin-4-YL)methanol in deionized water.
-
Titration Setup:
-
Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Use a calibrated pH electrode and a magnetic stirrer.
-
Fill a burette with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the titrant in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
Caption: Potentiometric Titration Workflow for pKa
Analytical Methods for Purity and Identity
Rationale: Establishing the purity and confirming the identity of a compound are non-negotiable steps in drug development. Chromatographic and spectroscopic methods provide orthogonal data to ensure the quality of the material.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the compound and quantify it.
-
Starting Method Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The acidic modifier helps to ensure good peak shape for the basic analyte.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve the compound in the initial mobile phase composition.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To assess the presence of volatile impurities and confirm the molecular weight.
-
Starting Method Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium.
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C).
-
Detector: Mass Spectrometer (MS) operating in electron ionization (EI) mode.
-
Sample Preparation: Dissolve the compound in a volatile solvent like methanol or dichloromethane. Derivatization may be necessary to improve volatility and peak shape.[10]
-
Spectroscopic Characterization
Rationale: Spectroscopic data provides unambiguous confirmation of the chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include multiplets for the piperidine ring protons, a signal for the hydroxymethyl protons, and a signal for the N-H proton. The fluorine atom will cause splitting of adjacent proton signals.
-
¹³C NMR: Six distinct carbon signals are expected. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single signal would confirm the presence of the single fluorine atom.[5]
-
-
Infrared (IR) Spectroscopy:
-
Key expected peaks include a broad O-H stretch (around 3300 cm⁻¹), N-H stretch (around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and a C-F stretch (around 1000-1100 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
The molecular ion peak ([M]+) should be observed, confirming the molecular weight. Fragmentation patterns can provide further structural information, such as the loss of a hydroxymethyl group.[11]
-
Safety and Handling
Precautions:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
(4-Fluoropiperidin-4-YL)methanol is a valuable building block for medicinal chemistry. While comprehensive experimental data on its physicochemical properties is not yet widely published, this guide provides a framework for its characterization. The detailed protocols herein are designed to be self-validating systems, enabling researchers to generate high-quality data essential for advancing drug discovery and development programs. By understanding and applying these principles, scientists can fully leverage the potential of this and other novel chemical entities.
References
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Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. Available from: [Link]
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Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). PubMed. Available from: [Link]
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Chemistry LibreTexts. (2024). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
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PubChem. (4-Fluoropiperidin-4-YL)methanol. Available from: [Link]
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Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Available from: [Link]
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available from: [Link]
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De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Available from: [Link]
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Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. Available from: [Link]
-
Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. Available from: [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Available from: [Link]
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Perez Garcia, M., & Parellada Bellod, R. (1979). Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. INIS-IAEA. Available from: [Link]
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Chemchart. phenyl(piperidin-4-yl)methanol (38081-60-6). Available from: [Link]
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Zafar, S., et al. (2014). Report: Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5°C). ResearchGate. Available from: [Link]
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Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available from: [Link]
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Schnider, P., et al. (2017). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. ResearchGate. Available from: [Link]
-
PubChem. (4-Fluoropiperidin-4-YL)methanol. Available from: [Link]
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An In-Depth Technical Guide to the Molecular Structure and Conformation of (4-Fluoropiperidin-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine moiety is a cornerstone in the architecture of numerous pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging biological targets.[1] The strategic introduction of fluorine into this privileged scaffold, as seen in (4-Fluoropiperidin-4-YL)methanol, offers a powerful tool for medicinal chemists to finely modulate a molecule's physicochemical and pharmacological profile.[2] Fluorine's unique electronic properties can significantly influence a molecule's pKa, metabolic stability, and membrane permeability.[3] Furthermore, the C-F bond can exert profound stereoelectronic effects, governing the conformational preferences of the piperidine ring and thereby influencing ligand-receptor interactions.[4][5] This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of (4-Fluoropiperidin-4-YL)methanol, a valuable building block in contemporary drug discovery.
Molecular Structure and Physicochemical Properties
(4-Fluoropiperidin-4-YL)methanol is a heterocyclic compound with the molecular formula C₆H₁₂FNO.[6] Its structure consists of a piperidine ring substituted at the 4-position with both a fluorine atom and a hydroxymethyl group.
| Property | Value | Source |
| IUPAC Name | (4-fluoropiperidin-4-yl)methanol | [6] |
| Molecular Formula | C₆H₁₂FNO | [6] |
| Molecular Weight | 133.16 g/mol | [6] |
| CAS Number | 949100-11-2 | [6] |
The presence of the highly electronegative fluorine atom and the hydrogen-bond-donating hydroxymethyl group at the same carbon atom creates a unique chemical environment that dictates the molecule's conformation and reactivity. The Boc-protected form, 1-Boc-4-fluoro-4-(hydroxymethyl)piperidine, is a common intermediate in chemical synthesis, allowing for controlled manipulation of the piperidine nitrogen.[7]
Conformational Analysis: A Predominance of the Chair Form
The six-membered piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain.[1][8] The conformational equilibrium of substituted piperidines is a critical determinant of their biological activity. For 4-substituted piperidines, the relative energies of conformers are often similar to their cyclohexane counterparts.[9]
In the case of (4-Fluoropiperidin-4-YL)methanol, the piperidine ring is expected to exist almost exclusively in a chair conformation. The key conformational question revolves around the axial versus equatorial orientation of the fluorine and hydroxymethyl substituents.
Several factors govern this preference:
-
Steric Hindrance: The hydroxymethyl group is sterically more demanding than the fluorine atom. To minimize steric clashes with the axial hydrogens at the C-2 and C-6 positions, the hydroxymethyl group will strongly prefer the more spacious equatorial position.
-
Stereoelectronic Effects: Fluorinated piperidines often exhibit a preference for an axial orientation of the fluorine atom.[4][5] This "axial-F preference" is attributed to stabilizing hyperconjugative interactions between the C-F σ* antibonding orbital and the lone pair of the nitrogen atom, as well as favorable electrostatic interactions.[3][4]
Considering these competing factors, the most stable conformation of (4-Fluoropiperidin-4-YL)methanol is predicted to be the chair form with an axial fluorine atom and an equatorial hydroxymethyl group . This arrangement satisfies the steric demands of the larger substituent while benefiting from the stabilizing stereoelectronic effects of the axial fluorine.
Experimental and Computational Methodologies for Conformational Elucidation
A combination of experimental and computational techniques is employed to rigorously determine the conformational preferences of molecules like (4-Fluoropiperidin-4-YL)methanol.
X-ray Crystallography: The Gold Standard for Solid-State Structure
Single-crystal X-ray diffraction provides unambiguous, high-resolution three-dimensional structural information in the solid state.[10] While a specific crystal structure for (4-Fluoropiperidin-4-YL)methanol is not publicly available, the methodology for its determination would follow a well-established protocol.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical and is often determined empirically.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.
The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, definitively establishing the conformation of the piperidine ring and the relative orientations of the substituents in the solid state.
Diagram of the X-ray Crystallography Workflow:
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(4-Fluoropiperidin-4-YL)methanol hydrochloride salt properties
An In-Depth Technical Guide to (4-Fluoropiperidin-4-YL)methanol Hydrochloride: Properties, Applications, and Experimental Considerations
Introduction
(4-Fluoropiperidin-4-YL)methanol hydrochloride is a specialized chemical building block of significant interest to the pharmaceutical and life sciences industries. As a member of the fluorinated piperidine family, it embodies a strategic combination of structural features designed to address common challenges in drug development. The piperidine scaffold is one of the most ubiquitous heterocyclic motifs in approved drugs, while the strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to enhance a molecule's pharmacological profile.[1][2]
The introduction of a fluorine atom can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and basicity.[3][4] Specifically, the presence of fluorine on the piperidine ring can lower the basicity of the nitrogen atom, a crucial modification that has been correlated with reduced affinity for the hERG channel, thereby mitigating the risk of cardiac toxicity.[1] This guide, prepared from the perspective of a senior application scientist, offers a comprehensive overview of (4-Fluoropiperidin-4-YL)methanol hydrochloride, detailing its physicochemical properties, the scientific rationale for its use in drug design, and practical guidance for its handling and characterization.
Part 1: Core Physicochemical and Structural Properties
(4-Fluoropiperidin-4-YL)methanol hydrochloride is supplied as a stable, solid material intended for use in organic synthesis. The hydrochloride salt form is deliberately chosen to improve handling characteristics and enhance solubility in polar protic solvents, a common requirement for reaction setup and purification processes.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1254115-16-6 | [5][6] |
| Molecular Formula | C₆H₁₂FNO · HCl | [5][7] |
| Molecular Weight | 169.62 g/mol | [6][7] |
| Appearance | White to off-white solid | [8][9] |
| Purity | Typically available as ≥95% or ≥97% | [5][6] |
| Storage Conditions | Store at room temperature, under an inert atmosphere (e.g., Argon) | [6][9] |
Structural Details
The molecule's structure features a piperidine ring with a fluorine atom and a hydroxymethyl group attached to the same quaternary carbon (C4). This arrangement provides a unique three-dimensional exit vector for further chemical elaboration.
Caption: Structure of (4-Fluoropiperidin-4-YL)methanol Hydrochloride.
Part 2: The Strategic Role of the Fluorinated Piperidine Motif in Drug Design
The true value of this building block lies not just in its structure, but in the physicochemical properties imparted by the fluorine atom. Its use is a deliberate choice to optimize a drug candidate's profile, a concept central to modern medicinal chemistry.
Causality Behind Fluorination: Mitigating hERG Toxicity
A frequent cause of failure in drug development is off-target activity at the hERG potassium channel, which can lead to severe cardiac arrhythmias. Many drug candidates that are basic amines (like piperidines) can become protonated at physiological pH, increasing their affinity for the hERG channel.
The introduction of a highly electronegative fluorine atom near the piperidine nitrogen lowers its basicity (pKa). This reduces the likelihood of protonation, thereby decreasing the potential for hERG channel binding and improving the compound's safety profile.[1]
Caption: Logic diagram for reducing hERG risk via fluorination.
Impact on Pharmacokinetics and Potency
Beyond safety, fluorination offers a powerful tool for fine-tuning a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potency.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation by cytochrome P450 enzymes can effectively block this pathway, increasing the drug's half-life.[3]
-
Lipophilicity and Permeability: While highly electronegative, fluorine's effect on lipophilicity (logP) is subtle. Monofluorination can slightly increase lipophilicity, which may enhance membrane permeability and oral bioavailability.[3]
-
Binding Affinity: The C-F bond can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets. This can lead to a significant increase in binding affinity and overall drug potency.[1][3]
Part 3: Application in Synthesis
(4-Fluoropiperidin-4-YL)methanol hydrochloride is primarily used as a versatile building block, or fragment, for the synthesis of more complex bioactive molecules.[6] The hydroxymethyl group serves as a convenient handle for elongation or connection to other parts of a target molecule, while the piperidine nitrogen allows for various N-functionalization reactions.
Representative Synthetic Workflow: N-Arylation
While the exact syntheses employing this reagent are often proprietary, a common subsequent step in a drug discovery campaign would be the functionalization of the piperidine nitrogen, for example, through a Buchwald-Hartwig amination to introduce an aryl or heteroaryl group.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
Causality: This protocol is chosen as it represents a robust and widely used method for forming C-N bonds, which is a critical step in elaborating the piperidine core. The choice of a palladium catalyst, a specialized ligand (like XPhos), and a base is essential for achieving high yields in this cross-coupling reaction.
-
Reagent Preparation: To a dry reaction vial under an inert atmosphere (Argon or Nitrogen), add (4-Fluoropiperidin-4-YL)methanol hydrochloride. Add 2.5 equivalents of a non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄) to neutralize the hydrochloride and deprotonate the secondary amine.
-
Solvent Addition: Add a dry, aprotic solvent such as dioxane or toluene.
-
Component Addition: Add 1.1 equivalents of the desired aryl halide (e.g., an aryl bromide), 0.05 equivalents of a palladium precatalyst (e.g., Pd₂(dba)₃), and 0.1 equivalents of a suitable phosphine ligand (e.g., XPhos or SPhos).
-
Reaction: Seal the vial and heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by LC-MS or TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the N-arylated product.
Caption: General workflow for N-Arylation of the piperidine core.
Part 4: Safety, Handling, and Analytical Characterization
Proper handling and characterization are paramount to ensuring both user safety and experimental success.
Safety and Handling Protocol
This compound is classified as harmful and requires careful handling in a controlled laboratory environment.[9]
Table 2: GHS Safety Information
| Category | Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | [9] |
| Signal Word | Warning | [9] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [9] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |
Step-by-Step Handling Procedure:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[12]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[13]
-
Dispensing: Use a spatula to weigh the solid material. Avoid creating dust. If transferring powder, do so carefully.
-
Spill Management: In case of a small spill, carefully sweep up the solid material, place it in a sealed container for waste disposal, and clean the area with a damp cloth.[13]
-
Storage: Keep the container tightly closed and store in a cool, dry place as recommended.[6][9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Analytical Characterization Protocols
Confirming the identity and purity of the starting material is a critical first step. The following are standard protocols for the characterization of this compound.
Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Rationale: NMR provides unambiguous structural confirmation. ¹⁹F NMR is particularly important to confirm the presence and chemical environment of the fluorine atom.
-
Procedure:
-
Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given its salt form).
-
Acquire ¹H NMR spectra. Expect to see broad signals for the piperidine ring protons and a distinct signal for the hydroxymethyl (CH₂OH) group. The N-H protons will likely appear as a very broad signal.
-
Acquire ¹³C NMR spectra. Look for the characteristic quaternary carbon signal split by the adjacent fluorine (a large C-F coupling constant is expected).
-
Acquire ¹⁹F NMR spectra. A single resonance should be observed, confirming the single fluorine environment.
-
Protocol 2: Mass Spectrometry (LC-MS)
-
Rationale: LC-MS confirms the molecular weight and purity of the compound.
-
Procedure:
-
Prepare a dilute solution (~1 mg/mL) of the compound in a solvent mixture like methanol/water.
-
Inject the solution into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.
-
In positive ion mode, the expected mass to observe would be for the free base ([M+H]⁺). The molecular formula of the free base is C₆H₁₂FNO.
-
The calculated monoisotopic mass for the free base is 133.09 Da.[11] Therefore, the expected m/z in the mass spectrum would be approximately 134.0975.[10]
-
Conclusion
(4-Fluoropiperidin-4-YL)methanol hydrochloride is more than a simple chemical; it is a product of rational design aimed at solving complex problems in drug discovery. Its structure provides a robust, three-dimensional scaffold, while the integrated fluorine atom offers a proven method for enhancing pharmacokinetic properties and mitigating safety risks like hERG toxicity. For researchers and scientists in drug development, a thorough understanding of this building block's properties, the scientific principles guiding its use, and the technical protocols for its application is essential for leveraging its full potential in the creation of next-generation therapeutics.
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ChemUniverse. (4-FLUOROPIPERIDIN-4-YL)METHANOL HYDROCHLORIDE [P43935]. [Link]
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Struchem. (4-fluoropiperidin-4-yl)methanol hydrochloride, min 97%, 100 mg. [Link]
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Perrin, D. et al. (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]
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Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]
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PubChemLite. (4-fluoropiperidin-4-yl)methanol hydrochloride (C6H12FNO). [Link]
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Gati, W. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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safety and handling precautions for (4-Fluoropiperidin-4-YL)methanol
An In-Depth Technical Guide to the Safe Handling of (4-Fluoropiperidin-4-YL)methanol
Introduction
(4-Fluoropiperidin-4-YL)methanol and its hydrochloride salt are important building blocks in medicinal chemistry and drug development.[1] As with any specialized chemical reagent, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the , grounded in authoritative safety data and field-proven best practices. It is intended for researchers, chemists, and drug development professionals who may handle this compound.
Chemical Identification and Properties
(4-Fluoropiperidin-4-YL)methanol is typically supplied as a solid, often in its hydrochloride salt form for improved stability and handling.[1] It is crucial to distinguish between the free base and the salt, as their properties differ slightly.
| Property | (4-Fluoropiperidin-4-YL)methanol (Free Base) | (4-Fluoropiperidin-4-YL)methanol Hydrochloride (Salt) |
| Synonyms | (4-fluoro-4-piperidyl)methanol, 4-Fluoro-4-(hydroxymethyl)piperidine[2] | (4-fluoro-4-piperidinyl)methanol hydrochloride |
| CAS Number | 949100-11-2[2] | 1254115-16-6[1] |
| Molecular Formula | C₆H₁₂FNO[2][3] | C₆H₁₃ClFNO[1] |
| Molecular Weight | 133.16 g/mol [2] | 169.62 g/mol [1] |
| Physical Form | Solid | Solid |
Hazard Identification and Risk Assessment
The primary hazards associated with (4-Fluoropiperidin-4-YL)methanol hydrochloride are well-defined under the Globally Harmonized System (GHS). A thorough risk assessment must be conducted before any handling activities.
GHS Classification
The compound is classified with the GHS07 pictogram, indicating that it is harmful and an irritant.
| Pictogram | Signal Word | Hazard Class | Hazard Statement |
| Warning | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | ||
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | ||
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation. |
Causality of Hazards:
-
H302 (Harmful if swallowed): Ingestion can lead to systemic toxic effects.
-
H315 (Causes skin irritation): Direct contact with the skin can cause local inflammation, redness, and discomfort. Prolonged contact may lead to more severe dermatitis.[4]
-
H319 (Causes serious eye irritation): The compound can cause significant irritation, pain, and potential damage if it comes into contact with the eyes.
-
H335 (May cause respiratory irritation): Inhalation of the dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[5]
Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential. The following workflow illustrates the decision-making process for safe handling.
Caption: Risk Assessment and Safe Handling Workflow.
Engineering Controls
-
Chemical Fume Hood: All handling of (4-Fluoropiperidin-4-YL)methanol that could generate dust or aerosols—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[6][7] This is the primary line of defense against respiratory exposure (H335).
Personal Protective Equipment (PPE)
The P280 precautionary statement mandates the use of protective gear. The minimum required PPE includes:
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical splash goggles or a full-face shield.[6][8] | Protects against accidental splashes causing serious eye irritation (H319). |
| Hand | Chemical-resistant gloves (e.g., nitrile, butyl rubber).[6] | Prevents skin contact that causes irritation (H315). |
| Body | Laboratory coat or chemical-resistant apron.[6] | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if handled exclusively in a fume hood. If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge is necessary.[5][8] | Prevents inhalation of dust that causes respiratory irritation (H335). |
Standard Operating Procedures for Handling and Storage
Adherence to a strict protocol minimizes risk during routine laboratory use.
Handling Protocol
-
Preparation: Designate a specific area within a fume hood for the handling of the compound. Ensure a chemical spill kit is accessible.[9]
-
Don PPE: Put on all required PPE (goggles, gloves, lab coat) before entering the designated area.
-
Transferring: Use a spatula or scoop for solid transfers. Avoid actions that create dust. If making a solution, add the solid slowly to the solvent.
-
Post-Handling: After use, decontaminate the spatula and work surface. Carefully remove gloves and wash hands thoroughly with soap and water, as per the P264 statement. Do not eat, drink, or smoke in the work area.[4]
Storage Requirements
-
Conditions: Store the compound at room temperature in a tightly closed container.[1][10]
-
Atmosphere: For long-term stability and to prevent degradation from moisture, some suppliers recommend storing the container under an inert atmosphere, such as argon.[1] The hydrochloride salt may be hygroscopic.[11]
-
Location: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][10] Keep the container locked up or in a secure location.[12]
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Ingestion (Swallowing) | Immediately call a POISON CENTER or doctor. [4] Rinse the mouth with water. Do not induce vomiting. [4][13] |
| Skin Contact | Remove all contaminated clothing immediately.[14] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][12] Seek medical attention if irritation persists.[12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15][16] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[12] If the person is not breathing, give artificial respiration.[5] Seek medical attention if symptoms persist. |
Spill Response Protocol
The following workflow applies to minor laboratory spills. For major spills, evacuate the area and contact emergency services.[9][17]
Caption: Minor Chemical Spill Response Workflow.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[9][18]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or a commercial spill pillow.[9][15]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste. Work from the outside of the spill inward to avoid spreading the contamination.[18]
-
Clean: Decontaminate the spill surface with an appropriate solvent, followed by soap and water.
-
Dispose: Seal the container holding the cleanup waste, label it clearly as "Hazardous Waste" with the chemical name, and arrange for disposal through your institution's environmental health and safety (EHS) office.[19][20]
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][12][15] A water spray can be used to cool containers.[6]
-
Specific Hazards: Like many organic compounds, it may emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride, under fire conditions.[15]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[12]
Waste Disposal
All waste materials contaminated with (4-Fluoropiperidin-4-YL)methanol must be treated as hazardous waste.
-
Procedure: Collect waste, including contaminated PPE and cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[19][20]
-
Prohibitions: Do not dispose of this chemical down the drain or in the regular trash.[19]
-
Disposal: Arrange for pickup and disposal through a licensed professional waste disposal service or your institution's EHS department in accordance with all local, state, and federal regulations.[12][19]
Conclusion
(4-Fluoropiperidin-4-YL)methanol is a valuable research tool, and its safe use is achievable through a combination of knowledge, preparation, and adherence to established safety protocols. By understanding its specific hazards—harmful if swallowed, skin and eye irritant, and respiratory irritant—and implementing robust controls, researchers can protect themselves and their colleagues while advancing their scientific objectives. Always prioritize safety by reviewing the SDS, using proper engineering controls and PPE, and being prepared for emergencies.
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Methanex Corporation. (2023). Methanol Safety Data Sheet. Retrieved from [Link]
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Environmental Dynamics Inc. (n.d.). Spill Response Procedure. Retrieved from [Link]
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PubChem. (n.d.). ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Foxx Life Sciences. (n.d.). (4-fluoropiperidin-4-yl)methanol hydrochloride, min 97%. Retrieved from [Link]
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Stony Brook University. (n.d.). Chemical Spill Response Procedures. Environmental Health and Safety. Retrieved from [Link]
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Wayne State University. (n.d.). Chemical Exposure and Spill Response Procedure. Office of Emergency Management. Retrieved from [Link]
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Airgas. (n.d.). Methanol Safety Data Sheet. Retrieved from [Link]
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MIT Environment, Health & Safety. (2020). Spill and Release Response Procedures. Retrieved from [Link]
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Carl ROTH. (n.d.). Methanol Safety Data Sheet. Retrieved from [Link]
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Capot Chemical. (2025). MSDS of (4-Methyl-piperidin-4-YL)-methanol hydrochloride. Retrieved from [Link]
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Capot Chemical. (2026). MSDS of (4-Piperidin-4-YL-phenyl)-methanol hydrochloride. Retrieved from [Link]
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The Fluorinated Piperidine Moiety: A Technical Guide to Understanding and Modulating Basicity in Drug Design
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in over seventy FDA-approved drugs.[1][2] Its basicity, governed by the lone pair of electrons on the nitrogen atom, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The strategic incorporation of fluorine, the most electronegative element, offers a powerful tool to modulate this basicity, thereby fine-tuning a molecule's properties for enhanced therapeutic efficacy.[3][4] This in-depth technical guide provides a comprehensive analysis of the electronic and conformational effects of fluorine substitution on piperidine basicity, intended for researchers, scientists, and drug development professionals. We will explore the underlying stereoelectronic principles, present quantitative data, and detail both experimental and computational methodologies for the precise determination and prediction of these effects.
Introduction: The Significance of Piperidine Basicity and the Influence of Fluorine
The basicity of the piperidine nitrogen, typically quantified by the pKa of its conjugate acid, is a pivotal physicochemical parameter in drug design. It dictates the extent of protonation at physiological pH (approximately 7.4), which in turn influences a molecule's solubility, membrane permeability, receptor binding, and metabolic stability.[5][6] Unsubstituted piperidine has a pKa of approximately 11.12, meaning it is predominantly protonated in the physiological environment. While this can be advantageous for forming ionic interactions with biological targets, it can also lead to undesirable properties such as high clearance and poor blood-brain barrier penetration.
The introduction of fluorine into a molecule can profoundly influence its conformation, pKa, intrinsic potency, and metabolic pathways.[7][8] Fluorine's unique properties, including its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), high C-F bond stability, and extreme electronegativity, make it a versatile tool for medicinal chemists.[4] Specifically, the strong electron-withdrawing inductive effect of fluorine can significantly modulate the basicity of a nearby amine, offering a predictable strategy for optimizing drug candidates.[9][10]
The Electronic Effects of Fluorine on Piperidine Basicity: A Quantitative Perspective
The primary mechanism by which fluorine modulates piperidine basicity is through its powerful electron-withdrawing inductive effect (-I effect).[11][12] This effect operates through the sigma bonds, pulling electron density away from the nitrogen atom. This reduction in electron density on the nitrogen makes its lone pair less available for protonation, resulting in a weaker base and consequently, a lower pKa of the conjugate acid.[10]
The magnitude of this pKa depression is highly dependent on the number of fluorine atoms and their proximity to the nitrogen. The closer the fluorine substituent is to the nitrogen, the more pronounced the inductive effect and the greater the reduction in basicity.[12]
Data Presentation: Impact of Fluorination on Piperidine pKa
The following table summarizes the experimentally determined pKa values for a series of fluorinated piperidine derivatives, illustrating the quantitative impact of fluorine substitution.
| Compound | Position of Fluorine | Number of Fluorine Atoms | pKa | ΔpKa (from Piperidine) | Reference |
| Piperidine | N/A | 0 | 11.12 | 0 | [13] |
| 3-Fluoropiperidine | 3 | 1 | 9.6 | -1.52 | [14] |
| 4-Fluoropiperidine | 4 | 1 | 10.2 | -0.92 | [14] |
| 3,3-Difluoropiperidine | 3 | 2 | 7.8 | -3.32 | [14] |
Note: pKa values can vary slightly depending on the experimental conditions.
As the data clearly indicates, the introduction of a single fluorine atom at the 3-position results in a more significant drop in pKa compared to the 4-position, a direct consequence of the distance-dependent nature of the inductive effect. The addition of a second fluorine atom at the 3-position (3,3-difluoropiperidine) further amplifies this effect, leading to a substantial decrease in basicity.
Beyond Induction: The Role of Conformation and Stereoelectronic Effects
While the inductive effect is the dominant factor, a comprehensive understanding of fluorine's influence on piperidine basicity requires consideration of conformational and other stereoelectronic effects. The piperidine ring exists in a dynamic equilibrium between two chair conformations. The introduction of fluorine can significantly alter this conformational landscape, often favoring an axial orientation that defies classical steric considerations.[15] This preference is a result of a complex interplay of several stereoelectronic and electrostatic interactions.[16][17]
Key influencing factors include:
-
Hyperconjugation (Anomeric Effect): A crucial stabilizing interaction involves the donation of electron density from an anti-periplanar C-H or C-C bonding orbital into the low-lying antibonding orbital of the C-F bond (σ → σ*C-F). This interaction is maximized when the fluorine atom occupies an axial position, contributing significantly to its stability.[15][18]
-
Gauche Effect: In 3-fluoropiperidines, the gauche arrangement between the fluorine atom and the nitrogen atom can be favored due to stabilizing hyperconjugative interactions.[15]
-
Charge-Dipole Interactions: Electrostatic interactions between the C-F bond dipole and the lone pair on the nitrogen or the partial positive charge on the protonated nitrogen can also influence conformational preference and basicity.[18][19]
-
Through-Space Effects: In addition to through-bond inductive effects, fluorine can exert through-space electronic effects, where the electrostatic field of the fluorine atom directly influences the nitrogen lone pair.[20][21][22]
The interplay of these effects can be subtle and is often influenced by the solvent environment.[16][17] For instance, in polar solvents, conformations that maximize the molecular dipole moment may be favored.[16]
Visualization of Stereoelectronic Effects
Caption: Workflow for pKa determination by potentiometric titration.
Computational Protocol: pKa Prediction
Computational methods, particularly those based on quantum mechanics, have become increasingly reliable for predicting the pKa of amines. [23][24]These methods calculate the free energy change of the protonation/deprotonation reaction in a solvent.
Step-by-Step Methodology:
-
Structure Preparation:
-
Build the 3D structures of both the neutral fluorinated piperidine and its protonated (conjugate acid) form.
-
-
Geometry Optimization:
-
Perform geometry optimization for both species in the gas phase and, more importantly, in a simulated aqueous environment using a continuum solvent model (e.g., Poisson-Boltzmann or SMD). [23]Optimizing the geometry in solution is crucial for accurate predictions, especially for flexible molecules. [23] * Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31++G**) is a commonly used level of theory. [23]3. Free Energy Calculation:
-
Calculate the Gibbs free energy (G) of the optimized structures for both the neutral base (B) and its conjugate acid (BH+) in the solvated state.
-
-
pKa Calculation:
-
The pKa is calculated using the following thermodynamic cycle and equation:
-
ΔG_aq = G(B)_aq + G(H+)_aq - G(BH+)_aq
-
pKa = ΔG_aq / (2.303 * RT)
-
-
Where R is the gas constant, T is the temperature in Kelvin, and G(H+)_aq is the empirically determined free energy of solvation of a proton. [23] * More advanced methods may use an isodesmic reaction scheme, where the pKa of the unknown amine is calculated relative to a reference compound with a known pKa, which can lead to cancellation of errors. [25][26]
-
Case Studies in Medicinal Chemistry
The principles outlined above are routinely applied in drug discovery to fine-tune the properties of lead compounds. For instance, in the development of central nervous system (CNS) drugs, reducing the basicity of a piperidine-containing molecule can decrease its interaction with the hERG channel (reducing cardiotoxicity risk) and improve its ability to cross the blood-brain barrier. The strategic placement of fluorine allows for a graded reduction in pKa, enabling a precise optimization of the desired physicochemical properties without drastically altering the molecule's core structure. [3]
Conclusion
The fluorination of the piperidine ring is a powerful and predictable strategy in modern drug design. The strong inductive effect of fluorine provides a robust mechanism for attenuating the basicity of the piperidine nitrogen, with the effect being modulated by the number and position of the fluorine substituents. However, a complete understanding must also encompass the subtle interplay of conformational and stereoelectronic effects, such as hyperconjugation and charge-dipole interactions, which can influence both the pKa and the overall 3D shape of the molecule. The judicious application of these principles, guided by accurate experimental determination and computational prediction of pKa values, enables medicinal chemists to rationally design safer and more effective therapeutics.
References
- The role of fluorine in medicinal chemistry. [Source URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2018.1492163]
- pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A - ACS Publications. [Source URL: https://pubs.acs.org/doi/10.1021/jp060482n]
- Rigorous pKa Estimation of Amine Species Using Density-Functional Tight-Binding-Based Metadynamics Simulations. Journal of Chemical Theory and Computation - ACS Publications. [Source URL: https://pubs.acs.org/doi/10.1021/acs.jctc.9b00581]
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Source URL: https://onlinelibrary.wiley.com/doi/10.1002/chem.202001355]
- Applications of Fluorine in Medicinal Chemistry. PubMed. [Source URL: https://pubmed.ncbi.nlm.nih.gov/26200936/]
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Source URL: https://cris.uni-muenster.
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A Senior Application Scientist's Guide to (4-Fluoropiperidin-4-YL)methanol: A Strategic Building Block in Modern Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and saturated heterocyclic scaffolds is a cornerstone of rational drug design. This guide provides an in-depth technical analysis of (4-Fluoropiperidin-4-YL)methanol, a building block that elegantly combines three critical pharmacophoric elements: a fluorine atom, a piperidine ring, and a versatile hydroxymethyl synthetic handle. We will explore its core physicochemical properties, dissect the synergistic advantages it offers for optimizing drug candidates, propose viable synthetic pathways, and provide a field-proven experimental protocol for its application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks to address complex challenges in potency, selectivity, and pharmacokinetics.
Core Physicochemical and Structural Attributes
(4-Fluoropiperidin-4-YL)methanol is a saturated heterocyclic compound featuring a fluorine atom and a hydroxymethyl group at the C4 position of a piperidine ring. This specific arrangement confers a unique set of properties that are highly advantageous in drug discovery programs.
| Property | Value | Source(s) |
| IUPAC Name | (4-fluoropiperidin-4-yl)methanol | [1] |
| CAS Number | 949100-11-2 | [1] |
| Molecular Formula | C₆H₁₂FNO | [1][2][3] |
| Molecular Weight | 133.16 g/mol | [1][3] |
| Monoisotopic Mass | 133.09029 Da | [2] |
| Predicted XLogP | -0.2 | [2] |
| Topological Polar Surface Area | 32.3 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 |
Table 1: Key physicochemical properties of (4-Fluoropiperidin-4-YL)methanol.
Structurally, the piperidine ring typically adopts a chair conformation, positioning the substituents in either axial or equatorial orientations. The geminal substitution at the C4 position creates a sterically defined exit vector for the hydroxymethyl group, which can be crucial for orienting linkers or other pharmacophoric elements into specific regions of a target's binding pocket.
The Trifecta of Medicinal Chemistry Advantages
The utility of this building block stems from the interplay of its three key components. The strategic value lies not in a single feature, but in how these features work in concert to solve common drug design challenges.
The α-Fluoro Alcohol Motif: Metabolic Stability and pKa Control
The introduction of fluorine into drug candidates is a well-established strategy for enhancing pharmacokinetic properties.[4]
-
Metabolic Shielding: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Placing a fluorine atom at the C4 position effectively blocks a potential site of metabolic oxidation by Cytochrome P450 enzymes.[4][5] This "metabolic shielding" can significantly increase a drug's half-life and oral bioavailability.[5][6]
-
pKa Modulation: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly lower the basicity (pKa) of a proximal amine.[7][8] For the piperidine nitrogen, this modulation is critical. A lower pKa can reduce off-target activities, such as hERG channel binding, and improve cell permeability by increasing the proportion of the neutral species at physiological pH.[6][8] This fine-tuning of basicity is a key tactic for optimizing both safety and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[5][9]
The Piperidine Scaffold: A Privileged Structure for CNS and Beyond
The piperidine ring is one of the most prevalent saturated N-heterocyclic scaffolds in approved pharmaceuticals, recognized for its favorable physicochemical properties.[10][11]
-
3D Structural Diversity: As a non-aromatic, conformationally flexible ring, the piperidine scaffold provides a three-dimensional framework that allows for the precise spatial arrangement of substituents. This is essential for optimizing interactions with complex protein binding sites.[12]
-
Improved Physicochemical Properties: The basic nitrogen atom of the piperidine ring is a key feature that can be protonated to form water-soluble salts, which is often beneficial for formulation and bioavailability.[11] The overall scaffold contributes to a desirable balance of lipophilicity and polarity, often improving a compound's drug-like properties.[12]
The Hydroxymethyl Handle: A Versatile Anchor for Synthesis
The primary alcohol of the hydroxymethyl group is a robust and versatile functional group for synthetic elaboration. It serves as a key attachment point for connecting the fluoropiperidine core to other parts of a target molecule. Common transformations include:
-
Ether Formation: Reaction with alkyl halides (Williamson ether synthesis) or alcohols (Mitsunobu reaction) to form ether linkages.[13][14]
-
Esterification: Acylation with carboxylic acids or their derivatives to form esters.
-
Activation and Displacement: Conversion to a better leaving group (e.g., tosylate, mesylate) allows for nucleophilic substitution to introduce a wide range of other functionalities.
Synthesis and Accessibility
The synthesis of (4-Fluoropiperidin-4-YL)methanol can be approached from commercially available starting materials. A common and logical starting point is N-(tert-Butoxycarbonyl)-4-piperidone (N-Boc-4-piperidone), which protects the reactive piperidine nitrogen while allowing for selective chemistry at the C4 ketone.[15]
Causality of Experimental Choices:
-
N-Boc Protection: The Boc group is chosen for its stability under a wide range of reaction conditions (nucleophilic addition, fluorination, reduction) and its ease of removal under mild acidic conditions, ensuring orthogonality with other synthetic steps.[15]
-
Cyanohydrin Formation: The addition of a cyanide equivalent to the ketone is a reliable method to introduce a one-carbon unit that can be subsequently reduced to the required hydroxymethyl group.
-
Deoxyfluorination: Reagents like DAST (Diethylaminosulfur trifluoride) are standard for converting tertiary alcohols to fluorides. This step is critical for installing the key fluorine atom.
-
Nitrile Reduction: Powerful reducing agents like Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective for the complete reduction of the nitrile to a primary amine, which in this case yields the aminomethyl group that corresponds to the hydroxymethyl group after workup.
-
Deprotection: Strong acids like trifluoroacetic acid (TFA) or HCl cleanly cleave the Boc group to yield the final free piperidine, often isolated as a stable salt.[16]
Field-Proven Protocol: Ether Synthesis via the Hydroxymethyl Group
To demonstrate the utility of (4-Fluoropiperidin-4-YL)methanol as a synthetic intermediate, the following protocol outlines a standard Williamson ether synthesis. This procedure is a self-validating system, employing well-established reaction principles to create a C-O bond, a common linkage in drug molecules.
Objective: To synthesize 4-((benzyloxy)methyl)-4-fluoropiperidine from (4-Fluoropiperidin-4-YL)methanol and benzyl bromide.
Materials:
-
(4-Fluoropiperidin-4-YL)methanol hydrochloride
-
Benzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH), 1M aqueous solution
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Step-by-Step Methodology:
-
Preparation of the Free Base:
-
Dissolve 1.0 eq of (4-Fluoropiperidin-4-YL)methanol hydrochloride in a minimal amount of 1M NaOH.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base. Ensure the material is anhydrous before proceeding.
-
-
Alkoxide Formation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the free base (1.0 eq) dissolved in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium alkoxide is now complete.
-
-
Nucleophilic Substitution (Sₙ2 Reaction):
-
Re-cool the reaction mixture to 0 °C.
-
Add benzyl bromide (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS analysis indicates complete consumption of the starting material). The Sₙ2 reaction mechanism involves the backside attack of the alkoxide on the primary alkyl halide.[17]
-
-
Work-up and Purification:
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of water to consume excess NaH.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-((benzyloxy)methyl)-4-fluoropiperidine.
-
Conclusion and Future Perspectives
(4-Fluoropiperidin-4-YL)methanol is more than just a chemical intermediate; it is a highly strategic building block for modern drug discovery. It provides a pre-packaged solution to several critical challenges in medicinal chemistry by combining a metabolically robust, pKa-modulating fluorine atom with a privileged piperidine scaffold and a versatile synthetic handle. Its application allows chemists to rapidly introduce three-dimensional complexity and fine-tune physicochemical properties, accelerating the journey from hit-to-lead and lead optimization. As drug discovery continues to tackle increasingly challenging biological targets, the rational deployment of sophisticated, multi-functional building blocks like (4-Fluoropiperidin-4-YL)methanol will be indispensable for success.
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Methodological & Application
Application Note and Synthesis Protocol for (4-Fluoropiperidin-4-YL)methanol
Abstract: This document provides a comprehensive guide for the synthesis of (4-Fluoropiperidin-4-YL)methanol, a crucial fluorinated building block in modern medicinal chemistry. The presence of a fluorine atom at the C4 position of the piperidine ring can significantly modulate the physicochemical properties of bioactive molecules, including basicity (pKa) and metabolic stability, making this scaffold highly desirable for drug discovery programs. This protocol details a robust, multi-step synthetic route starting from a commercially available piperidine derivative, with in-depth explanations for key experimental choices and procedures. The methodology is designed to be scalable and reproducible for research and development applications.
Introduction: The Strategic Role of Fluorinated Piperidines in Drug Design
The piperidine ring is one of the most prevalent saturated N-heterocyclic scaffolds found in pharmaceuticals and agrochemicals.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure. The strategic introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties. Specifically, incorporating fluorine onto the piperidine ring can fine-tune the nitrogen's basicity, which in turn influences a molecule's pharmacokinetic profile, target binding affinity, and potential for off-target effects.[1]
(4-Fluoropiperidin-4-YL)methanol, with its primary alcohol functionality, serves as a versatile synthon for introducing this fluorinated motif into more complex molecular architectures. The hydroxyl group provides a handle for further chemical transformations, such as etherification, esterification, or conversion to other functional groups, enabling its use in the synthesis of a wide array of therapeutic candidates. This guide presents a validated, three-step approach for the preparation of this valuable intermediate.
Overall Synthetic Strategy
The synthesis commences with the commercially available Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate. The strategy involves three key transformations:
-
α-Fluorination: Direct electrophilic fluorination of the ester enolate at the C4 position.
-
Ester Reduction: Chemical reduction of the ester moiety to the corresponding primary alcohol.
-
Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product, which can be isolated as a free base or a stable salt, such as the hydrochloride salt.[2][3]
This pathway is advantageous due to the accessibility of the starting material and the use of well-established, high-yielding chemical transformations.
Caption: Overall synthetic workflow for (4-Fluoropiperidin-4-YL)methanol.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Supplier | Notes |
| Ethyl 1-(Boc)piperidine-4-carboxylate | C₁₃H₂₃NO₄ | 257.33 | Major suppliers | Starting material |
| Diisopropylamine | C₆H₁₅N | 101.19 | Major suppliers | Freshly distilled recommended |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Major suppliers | Typically 1.6 M or 2.5 M in hexanes |
| N-Fluorobenzenesulfonimide (NFSI) | C₁₂H₁₀FNO₂S₂ | 315.34 | Major suppliers | Electrophilic fluorine source |
| Lithium aluminum hydride (LiAlH₄) | H₄AlLi | 37.95 | Major suppliers | Highly reactive, handle with care |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Major suppliers | Dry solvent is critical |
| Hydrochloric Acid (HCl) solution in Dioxane | HCl | 36.46 | Major suppliers | Typically 4 M solution |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | Major suppliers | Alternative deprotection reagent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Major suppliers | Drying agent |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | Major suppliers | Extraction solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Major suppliers | Extraction/Chromatography solvent |
| Hexanes | C₆H₁₄ | 86.18 | Major suppliers | Chromatography solvent |
Detailed Experimental Protocol
Part A: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-fluoropiperidine-4-carboxylate
This step involves the formation of a lithium enolate followed by quenching with an electrophilic fluorine source. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures is crucial for the clean and efficient generation of the enolate.
Procedure:
-
Prepare LDA Solution: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (1.5 M relative to diisopropylamine) and cool to -78 °C using a dry ice/acetone bath. To this, add freshly distilled diisopropylamine (1.2 eq.). Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flame-dried flask, dissolve Ethyl 1-(Boc)piperidine-4-carboxylate (1.0 eq.) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the substrate solution to the pre-formed LDA solution via cannula. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Fluorination: Dissolve N-Fluorobenzenesulfonimide (NFSI) (1.2 eq.) in anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the title compound as a clear oil or white solid.
Caption: Key steps in the α-fluorination reaction.
Part B: Synthesis of (1-(tert-butoxycarbonyl)-4-fluoropiperidin-4-yl)methanol
This step employs a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄), to reduce the ester functionality to a primary alcohol. This reaction is typically fast and high-yielding.[4]
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5 to 2.0 eq.) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve the fluorinated ester from Part A (1.0 eq.) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching (Fieser work-up): Cool the reaction mixture back to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (NaOH) (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and producing a granular, easily filterable precipitate.
-
Isolation: Stir the resulting mixture vigorously for 30 minutes until a white solid precipitates. Filter the solid through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often of high purity and may be used directly in the next step. If necessary, it can be purified by flash column chromatography.
Part C: Deprotection to Yield (4-Fluoropiperidin-4-YL)methanol
The final step involves the acid-catalyzed removal of the Boc protecting group to liberate the secondary amine. The product can be isolated as the free base or, more commonly, as a stable hydrochloride salt.
Procedure:
-
Reaction: Dissolve the Boc-protected alcohol from Part B (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or diethyl ether. Cool the solution to 0 °C.
-
Acid Addition: Slowly add an excess of 4 M HCl in dioxane (e.g., 5-10 eq.) or trifluoroacetic acid (TFA).
-
Completion: Stir the mixture at room temperature for 1-4 hours. The deprotection is usually accompanied by the evolution of gas (isobutylene and CO₂). Monitor the reaction by TLC. If the hydrochloride salt is desired and precipitates from the solution, the reaction can be deemed complete upon cessation of precipitation.
-
Isolation (as Hydrochloride Salt): If a precipitate forms, collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield (4-Fluoropiperidin-4-YL)methanol hydrochloride as a white or off-white solid.[2]
-
Isolation (as Free Base): If isolating the free base, concentrate the reaction mixture under reduced pressure. Redissolve the residue in water and basify to pH > 10 with a strong base (e.g., 6 M NaOH). Extract the aqueous layer multiple times with an organic solvent (e.g., CH₂Cl₂ or EtOAc). Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the free base.
Safety and Handling
-
n-Butyllithium and LDA: Pyrophoric and highly reactive with water and protic solvents. Must be handled under a strict inert atmosphere.
-
Lithium Aluminum Hydride (LiAlH₄): Highly flammable and reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution, especially on a larger scale.
-
Strong Acids (HCl, TFA): Corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
-
PubChem. (4-Fluoropiperidin-4-YL)methanol. National Center for Biotechnology Information. [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
ChemUniverse. (4-FLUOROPIPERIDIN-4-YL)METHANOL HYDROCHLORIDE. [Link]
Sources
Application Notes and Protocols: Industrial Scale Synthesis of (4-Fluoropiperidin-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Fluoropiperidin-4-YL)methanol is a critical building block in modern medicinal chemistry, frequently incorporated into complex pharmaceutical agents to enhance their metabolic stability and binding affinity. This document provides a comprehensive guide to a robust and scalable industrial synthesis of this valuable intermediate. The proposed four-step synthesis begins with the commercially available N-Boc-4-piperidone and proceeds through a carefully optimized sequence of a Reformatsky reaction, deoxofluorination, ester reduction, and deprotection. Emphasis is placed on process safety, scalability, and the use of modern, safer reagents to mitigate the risks associated with traditional fluorination methods. Detailed protocols, process parameters, and safety considerations are provided to facilitate the transition from laboratory-scale synthesis to large-scale manufacturing.
Introduction: The Strategic Importance of (4-Fluoropiperidin-4-YL)methanol
The introduction of fluorine into drug candidates is a widely employed strategy in pharmaceutical development to modulate physicochemical and pharmacological properties such as lipophilicity, metabolic stability, and receptor binding affinity. The piperidine scaffold is also a privileged structure, present in a vast number of marketed drugs. The combination of these two features in (4-Fluoropiperidin-4-YL)methanol makes it a highly sought-after building block for the synthesis of novel therapeutics, particularly in the development of centrally acting agents like antidepressants and antipsychotics.
The industrial production of such intermediates requires a synthetic route that is not only high-yielding but also safe, cost-effective, and environmentally responsible. This application note details a process designed to meet these criteria, offering a practical pathway for manufacturing multi-kilogram quantities of (4-Fluoropiperidin-4-YL)methanol.
Proposed Industrial Synthetic Route
The selected synthetic strategy is a four-step process commencing with N-Boc-4-piperidone. This starting material is readily available on a large scale and provides the necessary protection of the piperidine nitrogen to prevent unwanted side reactions during the initial synthetic transformations.[1][2] The overall synthetic workflow is depicted below.
Caption: Overall workflow for the industrial synthesis of (4-Fluoropiperidin-4-YL)methanol.
Detailed Synthesis Protocols and Process Parameters
Step 1: Reformatsky Reaction to Synthesize tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
The first step involves a Reformatsky reaction to introduce the acetate moiety at the 4-position of the piperidone ring. This reaction utilizes zinc metal to form an organozinc reagent from ethyl bromoacetate, which then adds to the ketone carbonyl.[3][4][5][6]
Protocol:
-
Reactor Preparation: A suitable glass-lined or stainless steel reactor is rendered inert by purging with dry nitrogen.
-
Zinc Activation: The reactor is charged with activated zinc dust (1.5 eq.) and anhydrous tetrahydrofuran (THF, 5 volumes). A small crystal of iodine can be added to initiate activation.
-
Reagent Addition: A solution of N-Boc-4-piperidone (1.0 eq.)[1][2] and ethyl bromoacetate (1.2 eq.) in anhydrous THF (3 volumes) is prepared in a separate vessel. This solution is added slowly to the zinc suspension, maintaining the internal temperature between 40-50°C. The reaction is mildly exothermic and may require cooling.
-
Reaction Monitoring: The reaction progress is monitored by HPLC or TLC until the starting ketone is consumed (typically 2-4 hours).
-
Work-up: The reaction mixture is cooled to 0-5°C and slowly quenched with a saturated aqueous solution of ammonium chloride. The resulting mixture is stirred for 30 minutes.
-
Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-hydroxy ester. This intermediate is often of sufficient purity for the next step, or it can be purified by crystallization.
| Parameter | Value/Range | Justification |
| Starting Material | N-Boc-4-piperidone | Commercially available, stable, and provides N-protection.[1][2] |
| Reagents | Activated Zinc, Ethyl bromoacetate | Standard Reformatsky conditions.[3][4] |
| Solvent | Anhydrous THF | Ethereal solvents are standard for organometallic reactions. |
| Temperature | 40-50°C | Provides a reasonable reaction rate without excessive side reactions. |
| Work-up | Saturated NH4Cl (aq) | Mildly acidic quench to hydrolyze the zinc alkoxide. |
| Expected Yield | 85-95% |
Step 2: Deoxofluorination of the Tertiary Alcohol
This critical step introduces the fluorine atom. While diethylaminosulfur trifluoride (DAST) is a classic reagent for this transformation, its thermal instability and potential for explosive decomposition make it unsuitable for large-scale industrial synthesis.[7] Therefore, a safer, crystalline, and thermally more stable alternative, XtalFluor-E® ([Et₂NSF₂]BF₄), is employed.[8][9][10]
Protocol:
-
Reactor Setup: A dry, inerted reactor is charged with the β-hydroxy ester intermediate from Step 1 (1.0 eq.) and anhydrous dichloromethane (DCM, 10 volumes).
-
Reagent Addition: The solution is cooled to -10 to 0°C. Triethylamine trihydrofluoride (Et₃N·3HF, 2.0 eq.) is added, followed by the portion-wise addition of XtalFluor-E® (1.5 eq.).[11][12]
-
Reaction Control: The reaction is stirred at 0°C for 30 minutes and then allowed to warm to room temperature. The progress is monitored by HPLC or ¹⁹F NMR.
-
Quenching and Work-up: Upon completion, the reaction is carefully quenched at room temperature by the slow addition of a 5% aqueous sodium bicarbonate solution. The mixture is stirred for 15-30 minutes to ensure complete neutralization.[11]
-
Isolation: The layers are separated, and the aqueous phase is extracted with DCM. The combined organic layers are washed with water and brine, dried, and concentrated to give the crude fluorinated ester.
| Parameter | Value/Range | Justification |
| Fluorinating Agent | XtalFluor-E® | Crystalline solid with enhanced thermal stability and safety profile compared to DAST. Does not generate free HF.[8][9][10] |
| Promoter | Et₃N·3HF | Acts as a fluoride source to facilitate the reaction.[12] |
| Solvent | Dichloromethane (DCM) | Common solvent for fluorination reactions, inert under the reaction conditions. |
| Temperature | 0°C to room temperature | Controlled conditions to minimize side reactions like elimination. |
| Quench | 5% NaHCO₃ (aq) | Safely neutralizes the reaction byproducts.[11] |
| Expected Yield | 70-85% |
Step 3: Reduction of the Ester to the Primary Alcohol
The ester functionality is reduced to the desired primary alcohol using a suitable reducing agent. Lithium borohydride is a good choice for this transformation as it is more reactive than sodium borohydride for ester reduction but safer to handle than lithium aluminum hydride.[13][14][15]
Protocol:
-
Reactor Charging: The fluorinated ester from Step 2 (1.0 eq.) is dissolved in an anhydrous ethereal solvent like THF (10 volumes) in an inerted reactor.
-
Reducing Agent Addition: The solution is cooled to 0-5°C. Lithium borohydride (LiBH₄, 2.0-2.5 eq.) is added portion-wise, controlling the internal temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature until complete conversion is observed by HPLC or TLC (typically 4-8 hours).
-
Work-up: The reaction is cooled to 0-5°C and carefully quenched by the slow, dropwise addition of water, followed by a 1 M HCl solution to adjust the pH to ~7.
-
Extraction and Isolation: The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the N-Boc protected final alcohol intermediate.
| Parameter | Value/Range | Justification |
| Reducing Agent | Lithium Borohydride (LiBH₄) | Effective for ester reduction with a better safety profile than LiAlH₄.[13][14] |
| Solvent | Anhydrous THF | Standard solvent for hydride reductions. |
| Temperature | 0°C to room temperature | Allows for controlled reduction and minimizes potential side reactions. |
| Quench | Water followed by 1 M HCl | Neutralizes excess hydride and hydrolyzes borate complexes. |
| Expected Yield | 90-98% |
Step 4: Deprotection of the Boc Group
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free piperidine. This is typically achieved under acidic conditions.[1][16]
Protocol:
-
Reactor Setup: The N-Boc protected alcohol from Step 3 (1.0 eq.) is dissolved in a suitable solvent such as 1,4-dioxane or ethyl acetate (5-10 volumes).
-
Acid Addition: A solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane) is added, and the mixture is stirred at room temperature.[1][16]
-
Reaction and Isolation: The reaction progress is monitored until the starting material is consumed. The product hydrochloride salt often precipitates from the reaction mixture and can be isolated by filtration.
-
Purification: The crude product can be recrystallized or subjected to further purification if necessary. The free base can be obtained by neutralizing the hydrochloride salt with a suitable base.
| Parameter | Value/Range | Justification |
| Deprotecting Agent | HCl in 1,4-Dioxane or Ethyl Acetate | Standard and efficient method for Boc deprotection on a large scale.[1][16] |
| Temperature | Room temperature | Mild conditions are sufficient for this transformation. |
| Isolation | Precipitation and filtration | The hydrochloride salt is often crystalline and easily isolated. |
| Expected Yield | >95% |
Process Safety and Hazard Analysis
Industrial-scale synthesis requires a rigorous approach to process safety. The following diagram outlines key safety considerations for this synthesis.
Sources
- 1. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. Reformatsky Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Simpler fluorine chemistry [soci.org]
- 9. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. manchesterorganics.com [manchesterorganics.com]
- 12. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lithium borohydride - Wikipedia [en.wikipedia.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. A novel and selective fluoride opening of aziridines by XtalFluor-E. synthesis of fluorinated diamino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
using (4-Fluoropiperidin-4-YL)methanol in CNS drug development
An In-Depth Technical Guide to the Strategic Application of (4-Fluoropiperidin-4-YL)methanol in Central Nervous System (CNS) Drug Development
Authored by a Senior Application Scientist
Abstract
The piperidine scaffold is a cornerstone in the architecture of numerous therapeutics targeting the central nervous system (CNS).[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to be readily functionalized. This guide focuses on a particularly valuable derivative, (4-Fluoropiperidin-4-YL)methanol, a building block that leverages the strategic incorporation of fluorine to overcome common challenges in CNS drug design. We will explore the rationale behind its use, provide detailed protocols for its application in key stages of drug discovery, and offer insights into the interpretation of resulting data. This document is intended for researchers, medicinal chemists, and pharmacologists dedicated to the discovery of novel CNS agents.
The Rationale: Why (4-Fluoropiperidin-4-YL)methanol?
The journey of a drug candidate from a promising molecule to a clinical therapy is fraught with challenges, particularly for CNS disorders where the blood-brain barrier (BBB) presents a formidable obstacle.[3][4] The chemical structure of (4-Fluoropiperidin-4-YL)methanol offers a multi-faceted solution to several of these hurdles.
1.1 The Privileged Piperidine Core
The piperidine ring is a six-membered nitrogen-containing heterocycle that is a common feature in many approved drugs and natural alkaloids.[1][5] Its saturated, non-aromatic nature allows it to adopt various chair and boat conformations, providing the steric flexibility to fit into diverse protein binding pockets.[2] Furthermore, the basic nitrogen atom can serve as a key hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and receptor interactions.
1.2 The Strategic Advantage of Fluorine
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[6] Its effects are profound:
-
Metabolic Stability: Fluorine's high electronegativity can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, thereby increasing the drug's half-life.[6][7]
-
Enhanced BBB Permeability: Fluorine can increase the lipophilicity of a molecule, which is often correlated with improved ability to cross the lipid-rich BBB through passive diffusion.[8][9]
-
Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atom on the C4 position of the piperidine ring lowers the pKa of the piperidine nitrogen. This subtle but critical modification can reduce unwanted interactions with off-target proteins like the hERG ion channel, a common cause of cardiotoxicity, and can fine-tune the binding affinity for the intended target.[10]
-
Binding Affinity: Fluorine can participate in favorable electrostatic interactions or hydrogen bonds with protein targets, potentially increasing the potency of the drug candidate.[6]
The combination of the versatile piperidine scaffold with the strategic placement of a fluorine atom makes (4-Fluoropiperidin-4-YL)methanol an exceptionally useful building block for creating novel CNS drug candidates with improved "drug-like" properties.
Physicochemical Properties of (4-Fluoropiperidin-4-YL)methanol
Understanding the intrinsic properties of a building block is fundamental to predicting its behavior when incorporated into a larger molecule.
| Property | Value | Source | Implication in CNS Drug Design |
| IUPAC Name | (4-fluoropiperidin-4-yl)methanol | PubChem CID: 55300414[11] | Standardized nomenclature. |
| Molecular Formula | C₆H₁₂FNO | PubChem CID: 55300414[11] | Provides elemental composition. |
| Molecular Weight | 133.16 g/mol | PubChem CID: 55300414[11] | A low molecular weight is favorable for BBB penetration (Lipinski's Rule of 5). |
| XLogP3-AA | -0.2 | PubChem CID: 55300414[11] | Indicates hydrophilicity. When incorporated, it contributes to modulating the overall lipophilicity of the final compound into the optimal range for BBB permeability. |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 55300414[11] | The hydroxyl and amine groups can engage in hydrogen bonds, crucial for receptor binding. |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 55300414[11] | The nitrogen and oxygen atoms can act as hydrogen bond acceptors. |
| Rotatable Bond Count | 1 | PubChem CID: 55300414[11] | Low number of rotatable bonds suggests conformational rigidity, which can be advantageous for binding affinity. |
| Polar Surface Area (PSA) | 32.3 Ų | PubChem CID: 55300414[11] | A low PSA is generally associated with better cell membrane and BBB permeability. |
Application in the CNS Drug Discovery Workflow
(4-Fluoropiperidin-4-YL)methanol is primarily utilized during the hit-to-lead and lead optimization phases of drug discovery. Its role is to serve as a scaffold upon which further chemical diversity is built to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: CNS Drug Discovery Workflow.
Detailed Application Protocols
The following protocols are representative examples of how to utilize (4-Fluoropiperidin-4-YL)methanol and evaluate the resulting compounds in a CNS drug discovery program.
Protocol 1: Synthesis of a Derivative via Reductive Amination
This protocol describes a common method to couple the piperidine nitrogen with a carbonyl compound, forming a C-N bond and incorporating the scaffold into a larger molecule.
Objective: To synthesize N-[(4-chlorophenyl)methyl]-(4-fluoropiperidin-4-yl)methanol as a representative drug candidate.
Materials:
-
(4-Fluoropiperidin-4-YL)methanol hydrochloride (or free base)
-
4-Chlorobenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Reactant Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add (4-Fluoropiperidin-4-YL)methanol (1.0 eq), 4-chlorobenzaldehyde (1.05 eq), and anhydrous DCM (approx. 0.1 M concentration).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 30 minutes. The acid catalyzes the formation of the iminium ion intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. STAB is a mild and selective reducing agent suitable for this transformation. An exothermic reaction may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. This neutralizes the acetic acid and destroys any excess reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volume). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure desired compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)
The Parallel Artificial Membrane Permeability Assay is a high-throughput method to predict passive, transcellular permeability across the BBB.[12]
Objective: To determine the effective permeability (Pe) of the synthesized derivative.
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen™ or Corning Gentest™)
-
Porcine brain lipid (PBL) or a synthetic lipid mixture
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high permeability, e.g., caffeine; low permeability, e.g., atenolol)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with 5 µL of the lipid/dodecane solution (e.g., 20 mg/mL PBL in dodecane).
-
Plate Assembly: Add 300 µL of PBS to each well of the acceptor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the coated filters contact the buffer.
-
Compound Preparation: Prepare stock solutions of the test compound and controls in a suitable solvent (e.g., DMSO). Dilute these stocks into PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%).
-
Assay Start: Add 200 µL of the compound solutions to the donor wells.
-
Incubation: Cover the plate assembly and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Concentration Measurement: After incubation, carefully remove the donor plate. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry for chromophoric compounds or LC-MS/MS for higher sensitivity and specificity).
-
Data Analysis: Calculate the effective permeability (Pe) using the following equation:
Pe (cm/s) = [-ln(1 - C_A / C_eq)] * (V_A * V_D) / [(V_A + V_D) * Area * Time]
Where:
-
C_A = Concentration in the acceptor well
-
C_eq = Equilibrium concentration = (C_DV_D + C_AV_A) / (V_D + V_A)
-
C_D = Concentration in the donor well at the end of incubation
-
V_A and V_D = Volumes of the acceptor and donor wells
-
Area = Surface area of the filter
-
Time = Incubation time in seconds
-
Interpretation:
-
Pe > 6.0 x 10⁻⁶ cm/s: High probability of BBB penetration.
-
Pe between 2.0 and 6.0 x 10⁻⁶ cm/s: Moderate probability.
-
Pe < 2.0 x 10⁻⁶ cm/s: Low probability.
Protocol 3: In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific CNS receptor.[13][14]
Objective: To determine the binding affinity of the synthesized derivative for the human serotonin 5-HT₂A receptor.
Materials:
-
Cell membranes expressing the human 5-HT₂A receptor
-
Radioligand (e.g., [³H]ketanserin)
-
Non-specific binding control (e.g., unlabeled ketanserin or another high-affinity antagonist)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates with glass fiber filters (GF/B or GF/C)
-
Vacuum manifold (cell harvester)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Plate Setup: Prepare a 96-well plate with three types of wells in triplicate:
-
Total Binding: Assay buffer + Radioligand + Membrane preparation.
-
Non-Specific Binding (NSB): Assay buffer + Radioligand + Membrane preparation + High concentration of unlabeled control.
-
Competition: Assay buffer + Radioligand + Membrane preparation + Serial dilutions of the test compound.
-
-
Reagent Addition: Add the components to the wells in the specified order. Typically, the final assay volume is 100-250 µL.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Terminate the assay by rapid filtration through the glass fiber filter plate using a vacuum manifold. The filters trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3x with 300 µL) to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Interpretation: A lower Ki value indicates a higher binding affinity of the test compound for the receptor.
Data Integration and Decision Making
Successful lead optimization involves integrating data from various assays to build a comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR).
Hypothetical Data for a Series of Analogs:
| Compound ID | R-Group | 5-HT₂A Ki (nM) | PAMPA-BBB Pe (x 10⁻⁶ cm/s) | In Vivo Effect (Open Field Test) |
| LEAD-01 | 4-Cl-Ph | 15 | 5.2 | Mild sedation at 10 mg/kg |
| LEAD-02 | 4-F-Ph | 12 | 5.8 | Mild sedation at 10 mg/kg |
| LEAD-03 | 4-MeO-Ph | 45 | 3.1 | No significant effect at 10 mg/kg |
| LEAD-04 | Pyridin-2-yl | 8 | 2.5 | Hypoactivity at 10 mg/kg (potential off-target effects) |
This data allows the team to make informed decisions. For example, LEAD-02 shows a good balance of potency and predicted BBB permeability. The methoxy group in LEAD-03 appears detrimental to both properties. The pyridine in LEAD-04 improves potency but reduces permeability and may introduce other CNS effects.
Caption: Iterative Drug Design Decision Tree.
Conclusion
(4-Fluoropiperidin-4-YL)methanol is more than just a chemical reagent; it is a strategic tool for the medicinal chemist. By providing a conformationally restrained, fluorinated piperidine core, it enables the systematic optimization of CNS drug candidates. The strategic placement of fluorine helps to address critical issues of metabolic stability and blood-brain barrier penetration, while the piperidine nitrogen offers a reliable anchor point for receptor interaction and further chemical elaboration. The thoughtful application of this building block, guided by the principles and protocols outlined in this guide, can significantly accelerate the journey toward novel and effective therapies for challenging CNS disorders.
References
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The Role of Fluorine in the Discovery and Optimization of CNS Agents. ResearchGate. [Link]
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Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science Publishers. [Link]
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Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Ingenta Connect. [Link]
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(4-Fluoropiperidin-4-YL)methanol. PubChem. [Link]
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The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
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CNS Disorder Models - Drug Discovery. Sygnature Discovery. [Link]
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Behavioral phenotyping in zebrafish for CNS drug testing. ZeClinics. [Link]
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CNS Disease Models For Preclinical Research Services. Pharmaron. [Link]
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Animal models for CNS safety pharmacology under the spotlight. NC3Rs. [Link]
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Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers. [Link]
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Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
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((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. PubChem. [Link]
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In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. PubMed. [Link]
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Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. [Link]
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Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. PubMed Central. [Link]
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In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]
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Synthesis of N-Substituted Piperidine Salts as Potential Muscarinic Ligands for Alzheimer's Applications. ResearchGate. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Receptor Binding Assays. MilliporeSigma. [Link]
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Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]
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(4-fluoropiperidin-4-yl)methanol hydrochloride (C6H12FNO). PubChemLite. [Link]
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Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]
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Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]
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In vitro receptor binding assays: general methods and considerations. PubMed. [Link]
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In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. ResearchGate. [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
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Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. MDPI. [Link]
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Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
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Predicting Blood−Brain Barrier Permeation from Three-Dimensional Molecular Structure. ACS Publications. [Link]
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(4-FLUOROPIPERIDIN-4-YL)METHANOL HYDROCHLORIDE [P43935]. ChemUniverse. [Link]
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Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. MDPI. [Link]
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Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. PubMed Central. [Link]
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Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. PubMed Central. [Link]
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Characterization of neuromuscular blocking action of piperidine derivatives. PubMed. [Link]
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Discovery of ( R )-(2-Fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-Hydroxypiperidin-1-yl)methanone (ML337), An mGlu 3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). ResearchGate. [Link]
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The Strategic Application of (4-Fluoropiperidin-4-YL)methanol in Oncology Research: A Technical Guide for Drug Development Professionals
Introduction: The Privileged Role of Fluorinated Scaffolds in Oncology
In the landscape of modern oncology drug discovery, the pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the chemical motifs that have proven instrumental in achieving these goals, the fluorinated piperidine scaffold holds a privileged position. The strategic incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, and membrane permeability. This guide focuses on a particularly valuable building block, (4-Fluoropiperidin-4-YL)methanol , and its application in the synthesis of targeted cancer therapeutics, with a specific emphasis on the development of KRAS inhibitors.
(4-Fluoropiperidin-4-YL)methanol is a bifunctional molecule featuring a secondary amine within a piperidine ring and a primary alcohol. The presence of a fluorine atom at the C4 position introduces unique electronic properties that can enhance binding interactions with target proteins and improve metabolic stability by blocking potential sites of oxidation. This makes it an attractive synthon for medicinal chemists aiming to optimize lead compounds in oncology.
Core Application: A Key Building Block for KRAS Inhibitors
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a member of the Ras family of small GTPases and is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and lung cancers. The development of KRAS inhibitors has been a long-standing challenge in oncology. However, recent breakthroughs have led to the discovery of small molecules that can target specific KRAS mutants, such as G12C and G12D.
(4-Fluoropiperidin-4-YL)methanol has emerged as a critical intermediate in the synthesis of novel KRAS inhibitors. Its piperidine core can be functionalized to interact with specific pockets on the KRAS protein, while the fluorinated substituent contributes to the overall potency and drug-like properties of the final compound.
A prime example of its application is detailed in the patent WO2023043384A1, which describes the synthesis of potent KRAS inhibitors. In this context, the secondary amine of (4-Fluoropiperidin-4-YL)methanol serves as a nucleophile for coupling with electrophilic partners, forming a key bond in the construction of the final inhibitor.
Signaling Pathway: The KRAS/MAPK Cascade
KRAS is a central node in the mitogen-activated protein kinase (MAPK) signaling pathway. In its active, GTP-bound state, KRAS recruits and activates downstream effector proteins, such as RAF kinases, leading to a phosphorylation cascade that ultimately promotes cell proliferation, survival, and differentiation. Mutations in KRAS lock the protein in a constitutively active state, driving uncontrolled cell growth and tumorigenesis. The inhibitors synthesized using (4-Fluoropiperidin-4-YL)methanol are designed to bind to and inactivate these mutant KRAS proteins, thereby blocking the aberrant signaling cascade.
Caption: The KRAS/MAPK signaling pathway and the point of intervention for inhibitors derived from (4-Fluoropiperidin-4-YL)methanol.
Experimental Protocols
The following protocols are illustrative examples based on synthetic strategies for incorporating (4-Fluoropiperidin-4-YL)methanol into potential KRAS inhibitors. Researchers should adapt these methods to their specific target molecules and reaction conditions.
Protocol 1: N-Arylation of (4-Fluoropiperidin-4-YL)methanol
This protocol describes a general procedure for the coupling of (4-Fluoropiperidin-4-YL)methanol with an aryl halide, a common step in the synthesis of kinase inhibitors.
Objective: To synthesize an N-aryl-(4-fluoropiperidin-4-yl)methanol derivative.
Materials:
-
(4-Fluoropiperidin-4-YL)methanol
-
Aryl halide (e.g., 2-chloro-4-fluoropyrimidine)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), (4-Fluoropiperidin-4-YL)methanol (1.2 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-(4-fluoropiperidin-4-yl)methanol.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents the degradation of the palladium catalyst and other sensitive reagents.
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for efficient cross-coupling. Pd2(dba)3/Xantphos is a common and effective system for C-N bond formation.
-
Base: Cs2CO3 is a strong, non-nucleophilic base suitable for this type of reaction, facilitating the deprotonation of the piperidine nitrogen.
-
Solvent: Anhydrous 1,4-dioxane is a high-boiling point, aprotic solvent that is compatible with the reaction conditions.
Protocol 2: Conversion of the Hydroxyl Group to a Leaving Group
For further functionalization, the primary alcohol of the N-arylated intermediate may need to be converted into a better leaving group, such as a tosylate or mesylate.
Objective: To synthesize the tosylate of an N-aryl-(4-fluoropiperidin-4-yl)methanol.
Materials:
-
N-aryl-(4-fluoropiperidin-4-yl)methanol (from Protocol 1)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-aryl-(4-fluoropiperidin-4-yl)methanol (1.0 eq) in anhydrous DCM in a reaction flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification or purified by column chromatography if necessary.
Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the tosylated product.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of (4-Fluoropiperidin-4-YL)methanol.
| Property | Value | Source |
| Molecular Formula | C6H12FNO | PubChem CID: 55300414[1] |
| Molecular Weight | 133.17 g/mol | PubChem CID: 55300414[1] |
| XLogP3-AA | -0.2 | PubChem CID: 55300414[1] |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 55300414[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 55300414[1] |
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of KRAS inhibitors using (4-Fluoropiperidin-4-YL)methanol as a key building block.
Conclusion and Future Perspectives
(4-Fluoropiperidin-4-YL)methanol is a versatile and valuable building block in the synthesis of targeted oncology therapeutics. Its unique combination of a reactive secondary amine, a modifiable primary alcohol, and a strategically placed fluorine atom provides medicinal chemists with a powerful tool for optimizing the properties of drug candidates. The successful application of this synthon in the development of KRAS inhibitors underscores its importance and suggests that it will continue to play a significant role in the design of next-generation cancer drugs targeting other challenging oncogenic proteins. Future research will likely focus on the development of novel derivatives of (4-Fluoropiperidin-4-YL)methanol to further expand the chemical space accessible to drug discovery programs.
References
- WO2023043384A1 - KRAS INHIBITORS - Google P
-
PubChem. (4-Fluoropiperidin-4-YL)methanol. [Link]
Sources
Application Notes and Protocols for the Fluorination of 4-Hydroxymethylpiperidine
Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The piperidine moiety, a ubiquitous heterocyclic scaffold, is present in a vast number of approved pharmaceuticals. Consequently, the development of robust and efficient methods for the synthesis of fluorinated piperidines, such as 4-fluoromethylpiperidine, is of paramount importance to researchers and drug development professionals.
This comprehensive guide provides a detailed experimental procedure for the synthesis of 4-fluoromethylpiperidine from 4-hydroxymethylpiperidine. We will delve into the rationale behind the chosen synthetic strategy, explore the nuances of the fluorination reaction, and provide step-by-step protocols for synthesis, purification, and characterization.
Strategic Considerations: The Necessity of Amine Protection
The direct fluorination of 4-hydroxymethylpiperidine presents a significant challenge due to the presence of the secondary amine. The lone pair of electrons on the nitrogen atom can react with the fluorinating agent, leading to undesired side reactions and a complex product mixture. To circumvent this, a protection strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen. It is stable under the conditions of the fluorination reaction and can be readily removed under acidic conditions without affecting the newly formed C-F bond.
Caption: Generalized mechanism of alcohol deoxyfluorination using DAST or Deoxo-Fluor.
Experimental Protocols
Part 1: Protection of 4-Hydroxymethylpiperidine
Objective: To synthesize N-Boc-4-hydroxymethylpiperidine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Hydroxymethylpiperidine | 115.17 | 10.0 g | 86.8 mmol |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 20.9 g | 95.5 mmol |
| Triethylamine (Et₃N) | 101.19 | 13.2 mL | 95.5 mmol |
| Dichloromethane (DCM) | - | 200 mL | - |
Procedure:
-
To a stirred solution of 4-hydroxymethylpiperidine (10.0 g, 86.8 mmol) and triethylamine (13.2 mL, 95.5 mmol) in dichloromethane (200 mL) at 0 °C, add a solution of di-tert-butyl dicarbonate (20.9 g, 95.5 mmol) in dichloromethane (50 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-4-hydroxymethylpiperidine as a colorless oil, which can be used in the next step without further purification.
Part 2: Fluorination of N-Boc-4-hydroxymethylpiperidine
Objective: To synthesize N-Boc-4-fluoromethylpiperidine.
Safety Precaution: DAST and Deoxo-Fluor are moisture-sensitive and can release HF upon contact with water. These reagents should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Method A: Using DAST
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| N-Boc-4-hydroxymethylpiperidine | 215.29 | 5.0 g | 23.2 mmol |
| DAST | 161.19 | 4.1 mL | 25.5 mmol |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
Procedure:
-
Dissolve N-Boc-4-hydroxymethylpiperidine (5.0 g, 23.2 mmol) in anhydrous dichloromethane (100 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (4.1 mL, 25.5 mmol) dropwise to the stirred solution.
-
Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield N-Boc-4-fluoromethylpiperidine.
Method B: Using Deoxo-Fluor
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| N-Boc-4-hydroxymethylpiperidine | 215.29 | 5.0 g | 23.2 mmol |
| Deoxo-Fluor | 221.24 | 5.6 mL | 25.5 mmol |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
Procedure:
-
Follow the same procedure as for DAST (Method A), substituting Deoxo-Fluor (5.6 mL, 25.5 mmol) for DAST.
-
The reaction workup and purification are identical.
Part 3: Deprotection of N-Boc-4-fluoromethylpiperidine
Objective: To synthesize 4-fluoromethylpiperidine.
Materials:
| Reagent | Amount |
| N-Boc-4-fluoromethylpiperidine | From Part 2 |
| 4 M HCl in 1,4-Dioxane | 20 mL |
| Diethyl ether | 100 mL |
Procedure:
-
Dissolve the N-Boc-4-fluoromethylpiperidine obtained in Part 2 in 4 M HCl in 1,4-dioxane (20 mL) at 0 °C.
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether (100 mL) to precipitate the hydrochloride salt of the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to afford 4-fluoromethylpiperidine hydrochloride.
-
To obtain the free base, dissolve the hydrochloride salt in water, basify with a saturated aqueous solution of sodium bicarbonate, and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-fluoromethylpiperidine.
Characterization of the Product: 4-Fluoromethylpiperidine
The successful synthesis of 4-fluoromethylpiperidine should be confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and a doublet for the fluoromethyl protons due to coupling with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show signals for the piperidine ring carbons, with the carbon of the fluoromethyl group appearing as a doublet due to one-bond coupling with fluorine.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a triplet corresponding to the fluorine atom of the fluoromethyl group, resulting from coupling with the two adjacent protons.
Mass Spectrometry (MS):
-
Mass spectrometry will be used to confirm the molecular weight of the final product.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of 4-fluoromethylpiperidine from 4-hydroxymethylpiperidine. By employing a robust protection-fluorination-deprotection strategy, researchers can efficiently access this valuable building block for drug discovery and development. The choice between DAST and Deoxo-Fluor will depend on laboratory safety protocols and substrate sensitivity, with Deoxo-Fluor often being the preferred reagent due to its enhanced stability. Careful execution of the described protocols and thorough characterization of the final product will ensure the successful synthesis of high-purity 4-fluoromethylpiperidine.
References
-
Njardarson, J. T., et al. (2014). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9764-9781. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Wikipedia. (2023). Fluorination with aminosulfuranes. [Link]
-
Yerien, D. E., Bonesi, S. M., & Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(34), 8398-8427. [Link]
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Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786. [Link]
-
Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Bis (2-methoxyethyl) aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048-7054. [Link]
-
Organic Syntheses. α-Arylation of N-Boc Pyrrolidine. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]
-
SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]
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Application Notes and Protocols for the Purification of (4-Fluoropiperidin-4-YL)methanol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluoropiperidin-4-YL)methanol is a key building block in medicinal chemistry, frequently incorporated into a variety of therapeutic agents. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, the purity of this starting material is of paramount importance to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.
This application note provides a detailed guide to the purification of (4-Fluoropiperidin-4-YL)methanol using column chromatography, a widely employed technique for the separation of compounds in a mixture.[2] We will delve into the rationale behind the selection of the stationary and mobile phases, provide a step-by-step protocol for the purification process, and offer a comprehensive troubleshooting guide to address common challenges encountered during the separation of this polar, basic, and fluorinated compound.
Physicochemical Properties of (4-Fluoropiperidin-4-YL)methanol
A thorough understanding of the analyte's properties is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂FNO | [3] |
| Molecular Weight | 133.17 g/mol | [3] |
| Appearance | Solid (hydrochloride salt) | [4] |
| XLogP3-AA (Predicted) | -0.4 | [5] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| pKa (Predicted) | Basic: ~9.5 (piperidine nitrogen) | [1] |
The low predicted octanol-water partition coefficient (XLogP3-AA) indicates that (4-Fluoropiperidin-4-YL)methanol is a polar molecule. The presence of the basic piperidine nitrogen and the hydroxyl group further contributes to its polarity and potential for strong interactions with polar stationary phases.
Challenges in the Purification of (4-Fluoropiperidin-4-YL)methanol
The purification of (4-Fluoropiperidin-4-YL)methanol by silica gel chromatography presents a unique set of challenges:
-
Polarity: The high polarity of the molecule can lead to strong retention on silica gel, requiring highly polar mobile phases for elution. This can sometimes result in poor separation from polar impurities.
-
Basicity: The basic piperidine nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to significant peak tailing, reduced resolution, and in some cases, irreversible adsorption of the compound onto the column.[6][7]
-
Fluorine Atom: While the fluorine atom's effect on polarity is complex, it can influence the molecule's interaction with the stationary phase, sometimes leading to unexpected elution behavior.
To overcome these challenges, a carefully optimized chromatographic method is required.
Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of gram-scale quantities of (4-Fluoropiperidin-4-YL)methanol using flash column chromatography on silica gel.
Materials and Equipment
-
Crude (4-Fluoropiperidin-4-YL)methanol
-
Silica gel (flash grade, 40-63 µm)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), redistilled
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
-
Rotary evaporator
Method Development: Thin-Layer Chromatography (TLC)
Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.[6]
-
Prepare a stock solution of the crude material in a small amount of dichloromethane or methanol.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a developing chamber containing a mixture of dichloromethane and methanol. Start with a low polarity mixture (e.g., 98:2 DCM:MeOH) and gradually increase the polarity (e.g., 95:5, 90:10 DCM:MeOH).
-
Add a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase to mitigate peak tailing of the basic piperidine compound.[2][6]
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
The optimal mobile phase for column chromatography will give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[7]
Column Preparation and Sample Loading
Caption: Workflow for column packing and sample loading.
-
Select an appropriate size column. A general rule of thumb is to use a silica gel weight of 50-100 times the weight of the crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase determined by TLC.
-
Wet pack the column: Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure a uniform packing.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica gel.
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the initial mobile phase and carefully apply it to the top of the silica bed.
-
Dry Loading: If the crude material is not very soluble in the initial mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]
-
Elution and Fraction Collection
Caption: Elution and fraction collection workflow.
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. This can be done in a stepwise or linear gradient fashion.
-
Collect fractions of a consistent volume.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified (4-Fluoropiperidin-4-YL)methanol.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (increase the percentage of methanol). |
| Compound is irreversibly adsorbed to the silica. | Consider using a different stationary phase such as alumina (neutral or basic) or reversed-phase silica.[9] | |
| Significant peak tailing | Strong interaction between the basic piperidine nitrogen and acidic silanol groups. | Add a basic modifier like triethylamine (0.5-1%) to the mobile phase.[2][6] |
| Column is overloaded. | Reduce the amount of crude material loaded onto the column. | |
| Poor separation of product and impurities | Inappropriate mobile phase. | Re-optimize the mobile phase using TLC. A shallower gradient during elution may improve resolution. |
| Column was not packed properly (channeling). | Ensure the column is packed uniformly without any air bubbles. | |
| Product co-elutes with a less polar impurity | The less polar impurity may be "carrying" the product down the column. | Try a different solvent system. Sometimes a less polar but more "solvating" solvent can improve separation. |
| Product appears to decompose on the column | The acidic nature of silica gel is causing degradation. | Use deactivated silica gel or switch to a neutral stationary phase like alumina.[10] |
Alternative Purification Strategy: N-Protection
For particularly challenging separations, protecting the basic piperidine nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, can be an effective strategy.[11] The resulting N-Boc-(4-Fluoropiperidin-4-YL)methanol is less polar and no longer basic, which often leads to improved chromatographic behavior on silica gel with less peak tailing. The Boc group can then be removed under acidic conditions after purification.
Conclusion
The purification of (4-Fluoropiperidin-4-YL)methanol by column chromatography is a feasible but non-trivial task that requires careful optimization of the chromatographic conditions. By understanding the physicochemical properties of the molecule and the potential challenges, and by systematically developing the separation method starting with TLC, researchers can achieve high purity of this important building block. The addition of a basic modifier to the mobile phase is a key strategy to overcome the issue of peak tailing. For persistent separation problems, alternative stationary phases or a protection-deprotection strategy can be employed.
References
-
PubChem. (n.d.). (4-Fluoropiperidin-4-YL)methanol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
PubChem. (2026). (3,3-Difluoro-4-propan-2-ylpiperidin-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
UCD Research Repository. (n.d.). Synthesis and Structural Elucidation of 1,2-Disubstituted 3-Fluoropiperidines. Retrieved from [Link]
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Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
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PubChemLite. (n.d.). (4-fluoropiperidin-4-yl)methanol hydrochloride (C6H12FNO). Retrieved from [Link]
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Chemistry Stack Exchange. (2025). Purifying Fluorinated Alcohol via flash Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). (1-Benzylpiperidin-4-yl)-(4-fluorophenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemUniverse. (n.d.). (4-FLUOROPIPERIDIN-4-YL)METHANOL HYDROCHLORIDE [P43935]. Retrieved from [Link]
-
Supporting Information. (n.d.). In Situ Silane Activation Enables Catalytic Reduction of Carboxylic Acids. Retrieved from [Link]
-
PubMed. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Retrieved from [Link]
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Waters Corporation. (n.d.). 5 µm Preparative HPLC Column. Retrieved from [Link]
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PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]
-
American Elements. (n.d.). (4-chlorophenyl)(piperidin-4-yl)methanol. Retrieved from [Link]
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Application Notes: (4-Fluoropiperidin-4-YL)methanol in Parallel Synthesis
A Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Piperidines in Drug Discovery
In the landscape of modern medicinal chemistry, the piperidine ring is a ubiquitous scaffold, present in approximately 85% of bioactive compounds.[1] Simultaneously, the strategic incorporation of fluorine has become a cornerstone of rational drug design, with fluorinated drugs accounting for over 20% of all pharmaceuticals.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the exceptional strength of the C-F bond—can profoundly enhance a molecule's metabolic stability, bioavailability, target affinity, and pKa.[1][2][3][4][5]
(4-Fluoropiperidin-4-YL)methanol emerges as a highly valuable building block at the confluence of these two powerful strategies. It offers a trifecta of desirable features for library synthesis:
-
A fluorine atom positioned at a quaternary center, imparting metabolic stability without introducing a new chiral center.
-
A versatile piperidine scaffold with a secondary amine, ready for diverse functionalization.
-
A primary hydroxymethyl group , providing an additional, orthogonal handle for chemical modification.
This combination makes (4-Fluoropiperidin-4-YL)methanol an ideal starting point for parallel synthesis campaigns, enabling the rapid generation of chemically diverse compound libraries to accelerate the hit-to-lead process in drug discovery.[6][7][8] This guide provides detailed protocols and expert insights for leveraging this building block in high-throughput chemical synthesis.
Part 1: Physicochemical Properties and Safe Handling
Accurate characterization and safe handling are paramount for successful and reproducible experimentation.
Properties of (4-Fluoropiperidin-4-YL)methanol and its Hydrochloride Salt
| Property | (4-Fluoropiperidin-4-YL)methanol | (4-Fluoropiperidin-4-YL)methanol HCl |
| CAS Number | 949100-11-2[9] | 1254115-16-6[10][11] |
| Molecular Formula | C₆H₁₂FNO[9] | C₆H₁₃ClFNO[11] |
| Molecular Weight | 133.16 g/mol [9] | 169.62 g/mol [11] |
| Appearance | Solid | Solid |
| Purity | Typically ≥95% | Typically ≥95-97%[10][11] |
| Common Synonyms | 4-Fluoro-4-(hydroxymethyl)piperidine[9] | (4-fluoro-4-piperidinyl)methanol hydrochloride |
Safety and Handling
(4-Fluoropiperidin-4-YL)methanol and its salts should be handled with appropriate laboratory precautions.
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12] Harmful if swallowed (H302).
-
Precautionary Measures:
-
Use in a well-ventilated area or fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Avoid inhalation of dust and direct contact with skin and eyes.[13]
-
In case of contact, rinse the affected area thoroughly with water.[13]
-
-
Storage: Store at room temperature in a tightly sealed container.
Part 2: Core Applications in Parallel Synthesis
The true power of (4-Fluoropiperidin-4-YL)methanol lies in its dual reactivity, allowing for extensive diversification from both the piperidine nitrogen and the hydroxymethyl group. The following protocols are designed for a high-throughput, parallel format, typically utilizing 96-well reaction blocks.
Application I: N-Arylation/Alkylation via Reductive Amination
Reductive amination is a robust and highly reliable method for forming C-N bonds, making it a workhorse reaction in library synthesis.[14] It allows for the coupling of the piperidine's secondary amine with a vast array of commercially available aldehydes and ketones.
Caption: Parallel Amide Coupling Workflow.
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of (4-Fluoropiperidin-4-YL)methanol in a polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Prepare 0.2 M stock solutions of a diverse library of carboxylic acids in DMF.
-
Prepare a 0.5 M solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF. Causality: HATU is a highly efficient coupling reagent that minimizes racemization and works well for a broad range of substrates, making it ideal for library synthesis where reliability is key. [15][16] * Prepare a 1.0 M solution of N,N-Diisopropylethylamine (DIPEA) in DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 220 µL (44 µmol, 1.1 eq) of the corresponding carboxylic acid solution.
-
Add 97 µL (48 µmol, 1.2 eq) of the HATU solution.
-
Add 120 µL (120 µmol, 3.0 eq) of the DIPEA solution.
-
Allow the plate to shake for 10-15 minutes at room temperature for pre-activation of the carboxylic acid.
-
Add 200 µL (40 µmol, 1.0 eq) of the (4-Fluoropiperidin-4-YL)methanol solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block securely.
-
Shake the block at room temperature for 4-12 hours.
-
Upon completion (monitored by a test well via LC-MS), quench the reaction by adding 500 µL of water to each well.
-
The resulting solution, typically a mixture of DMF and water, is often suitable for direct purification by mass-triggered preparative HPLC.
-
| Carboxylic Acid Input | Product Structure | Typical Yield (%) | Typical Purity (%) (LC-MS) |
| Benzoic Acid | N-benzoyl | 80-90 | >95 |
| Acetic Acid | N-acetyl | 90-98 | >95 |
| 4-Fluorobenzoic Acid | N-(4-fluorobenzoyl) | 80-90 | >95 |
| Thiophene-2-carboxylic acid | N-(thiophene-2-carbonyl) | 75-85 | >90 |
Application III: Derivatization via the Hydroxymethyl Group for Suzuki Coupling
The primary alcohol provides a second, orthogonal point for diversification. A powerful strategy is to convert the alcohol into a suitable leaving group (e.g., a halide or triflate) and then perform a C-C bond-forming cross-coupling reaction, such as the Suzuki-Miyaura coupling. [17][18]
Caption: Two-Step Derivatization and Suzuki Coupling Workflow.
Prerequisite: The piperidine nitrogen must be protected, for example, as a Boc-carbamate, prior to this sequence. This protocol assumes the starting material is N-Boc-(4-Fluoropiperidin-4-YL)methanol.
Step A: Parallel Synthesis of N-Boc-(4-bromomethyl-4-fluoropiperidine)
-
Reaction Setup:
-
In a 96-well block, add a solution of N-Boc-(4-Fluoropiperidin-4-YL)methanol (50 µmol, 1.0 eq) in anhydrous DCM (500 µL) to each well.
-
Cool the block to 0 °C.
-
Carefully add a solution of phosphorus tribromide (PBr₃) (20 µmol, 0.4 eq) in DCM to each well.
-
-
Reaction and Work-up:
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.
-
Slowly quench by adding saturated aqueous sodium bicarbonate.
-
Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo. The resulting crude intermediate is often used directly in the next step.
-
Step B: Parallel Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
Prepare a 0.2 M solution of the crude N-Boc-(4-bromomethyl-4-fluoropiperidine) intermediate in a solvent mixture like 1,4-Dioxane/Water (4:1).
-
Prepare 0.25 M stock solutions of a diverse library of aryl/heteroaryl boronic acids in dioxane.
-
Prepare an aqueous solution of potassium carbonate (K₂CO₃) (2.0 M).
-
-
Reaction Setup (in a 96-well reaction block, under inert atmosphere):
-
To each well, add 200 µL (40 µmol, 1.0 eq) of the piperidine intermediate solution.
-
Add 200 µL (50 µmol, 1.25 eq) of the corresponding boronic acid solution.
-
Add 40 µL (80 µmol, 2.0 eq) of the aqueous K₂CO₃ solution.
-
Add 50 µL of a catalyst stock solution containing Pd(dppf)Cl₂ (2 mol%) in dioxane. Causality: Pd(dppf)Cl₂ is a robust catalyst for Suzuki couplings, showing good functional group tolerance and thermal stability, making it suitable for library synthesis. [17][19]
-
-
Reaction and Work-up:
-
Seal the reaction block and heat to 80-90 °C for 12-16 hours.
-
Cool the block to room temperature.
-
Add 500 µL of ethyl acetate and 500 µL of water to each well.
-
Separate the organic layer.
-
The crude product can be purified by passing through a silica plug or by preparative HPLC.
-
Part 3: High-Throughput Purification and Analysis
The generation of a compound library is only as valuable as the quality of its constituents. Efficient purification and characterization are critical bottlenecks in parallel synthesis. [20]
Caption: High-Throughput Purification and Analysis Workflow.
-
Purification: The primary tool for library purification is automated, mass-triggered preparative High-Performance Liquid Chromatography (Prep HPLC-MS). [21][22][23]This technique allows for the selective isolation of the target compound in each well based on its mass-to-charge ratio, efficiently removing excess reagents and byproducts. [24]* Analysis and Quality Control: Each purified compound must be analyzed to confirm its identity and purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the standard method for rapidly assessing the purity and confirming the molecular weight of each compound in the library. [24][25] * NMR (Nuclear Magnetic Resonance): For key compounds or as part of a comprehensive quality control process, high-throughput 1H NMR provides definitive structural confirmation. [21][25][26]
-
Conclusion
(4-Fluoropiperidin-4-YL)methanol is a powerful and versatile building block for parallel synthesis. Its dual reactive sites—the nucleophilic secondary amine and the modifiable hydroxymethyl group—provide two independent vectors for diversification. The strategic placement of the fluorine atom offers a built-in advantage for developing drug candidates with improved metabolic stability. By employing robust, high-throughput methodologies such as those outlined in these notes, researchers can efficiently generate large, high-quality libraries of novel fluorinated piperidine derivatives, significantly accelerating the pace of drug discovery and development.
References
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- International Journal of Pharmaceutical Sciences. (n.d.). Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. Retrieved January 19, 2026.
- Taylor & Francis Online. (n.d.). Key developments in fluorinated heterocycles. Retrieved January 19, 2026.
- ResearchGate. (2025). Chapter 27. Existing and emerging strategies for the analytical characterization and profiling of compound libraries. Retrieved January 19, 2026.
- ACS Combinatorial Science. (2013). Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies. Retrieved January 19, 2026.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved January 19, 2026.
- PubMed - NIH. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Retrieved January 19, 2026.
- PubMed. (n.d.). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. Retrieved January 19, 2026.
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- Life Chemicals. (2022). Measuring Structural Diversity for Screening Compound Libraries. Retrieved January 19, 2026.
- Sigma-Aldrich. (n.d.). (4-Fluoropiperidin-4-yl)methanol hydrochloride | 1254115-16-6. Retrieved January 19, 2026.
- ACS Publications. (2024). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. Retrieved January 19, 2026.
- Life Chemicals. (2022). Measuring Structural Diversity for Screening Compound Libraries. Retrieved January 19, 2026.
- ResearchGate. (2025). Little artifices of huge libraries: Secrets of parallel liquid-phase synthesis. Retrieved January 19, 2026.
- ResearchGate. (2025). High-throughput purification of compound libraries. Retrieved January 19, 2026.
- PubChem. (n.d.). (4-Fluoropiperidin-4-YL)methanol | C6H12FNO | CID 55300414. Retrieved January 19, 2026.
- PMC - NIH. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved January 19, 2026.
- Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved January 19, 2026.
- NIH. (n.d.). Fluorous Parallel Synthesis of a Piperazinedione-Fused Tricyclic Compound Library. Retrieved January 19, 2026.
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Retrieved January 19, 2026.
- YouTube. (2025). Preparative Purification Solutions in Drug Discovery Synthesis. Retrieved January 19, 2026.
- ResearchGate. (n.d.). Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a.... Retrieved January 19, 2026.
- PMC - PubMed Central. (n.d.).
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Retrieved January 19, 2026.
- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved January 19, 2026.
- Capot Chemical. (2026). MSDS of (4-Piperidin-4-YL-phenyl)-methanol hydrochloride. Retrieved January 19, 2026.
- ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.⁷¹. Retrieved January 19, 2026.
- PubChemLite. (n.d.). (4-fluoropiperidin-4-yl)methanol hydrochloride (C6H12FNO). Retrieved January 19, 2026.
- ChemUniverse. (n.d.). (4-FLUOROPIPERIDIN-4-YL)METHANOL HYDROCHLORIDE [P43935]. Retrieved January 19, 2026.
- (4-fluoropiperidin-4-yl)methanol hydrochloride, min 97%, 100 mg. (n.d.). Retrieved January 19, 2026.
- Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. Retrieved January 19, 2026.
- ResearchGate. (2021). Green Solvents for the Formation of Amide Linkage. Retrieved January 19, 2026.
- Benchchem. (n.d.).
- PubChem - NIH. (n.d.). ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. Retrieved January 19, 2026.
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- PMC - NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved January 19, 2026.
- ResearchGate. (2022). Design, synthesis of Dioxopiperidinamide derivatives by amide coupling reaction and study of their biological activity. Retrieved January 19, 2026.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved January 19, 2026.
- PubMed. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Retrieved January 19, 2026.
- RSC Publishing. (n.d.). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. Retrieved January 19, 2026.
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- MDPI. (2017).
- ResearchGate. (2025).
- PubChem. (n.d.). (4-Methylpiperidin-4-yl)methanol | C7H15NO | CID 22507737. Retrieved January 19, 2026.
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Crafting a Diverse Chemical Library from the (4-Fluoropiperidin-4-YL)methanol Scaffold: An Application Note
Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[1][2] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets.[3] The strategic incorporation of fluorine into drug candidates has emerged as a powerful tactic to enhance pharmacokinetic and pharmacodynamic properties.[4] Fluorine's unique characteristics—high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved potency and bioavailability.[5][6][7]
The (4-Fluoropiperidin-4-YL)methanol scaffold represents a confluence of these two valuable motifs. The quaternary center bearing a fluorine atom can block metabolic oxidation at that position, a common liability for piperidine rings.[5] Furthermore, the fluorine atom's electron-withdrawing nature can modulate the basicity (pKa) of the piperidine nitrogen, which can be critical for optimizing target engagement and reducing off-target effects, such as hERG channel affinity.[5][8] This scaffold offers three key points for diversification (Figure 1), making it an ideal starting point for the construction of a focused chemical library using parallel synthesis techniques.[9][10] This application note provides detailed protocols for the synthesis of a diverse chemical library based on the (4-Fluoropiperidin-4-YL)methanol core, followed by methodologies for high-throughput purification and quality control.
Scaffold Analysis and Diversification Strategy
The (4-Fluoropiperidin-4-YL)methanol scaffold provides three orthogonal handles for chemical modification, enabling the exploration of a broad chemical space through a diversity-oriented synthesis approach.[11][12]
-
R1 (Piperidine Nitrogen): The secondary amine is a versatile nucleophile, readily amenable to a wide range of functionalization reactions, including reductive amination, N-alkylation, acylation (amide formation), and sulfonylation.
-
R2 (Primary Alcohol): The hydroxyl group can be transformed into various functionalities. It can be oxidized to an aldehyde for further elaboration, converted into ethers, or used in esterification reactions.
-
R3 (Piperidine Nitrogen): While the primary diversification is at the R1 and R2 positions, the piperidine nitrogen can also participate in reactions that form more complex fused ring systems or act as a basic center influencing the overall properties of the molecule.
Our strategy will employ parallel synthesis in 96-well plates to efficiently generate a library with diverse R1 and R2 substituents.[9]
Figure 1. Diversification points of the (4-Fluoropiperidin-4-YL)methanol scaffold.
Experimental Protocols: Parallel Library Synthesis
The following protocols are designed for execution in a 96-well plate format, allowing for the simultaneous synthesis of multiple compounds.[9] All manipulations should be performed in a fume hood with appropriate personal protective equipment. The starting material, (4-Fluoropiperidin-4-YL)methanol, is commercially available as a free base or hydrochloride salt.[13][14] If using the hydrochloride salt, a preliminary neutralization step with an appropriate base (e.g., triethylamine) is required.
Protocol 1: R1 Diversification via Reductive Amination
This protocol describes the coupling of various aldehydes to the piperidine nitrogen.
Materials:
-
(4-Fluoropiperidin-4-YL)methanol (1.0 eq)
-
A diverse set of aldehydes (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
96-well reaction block with sealing mat
Procedure:
-
To each well of the 96-well reaction block, add a solution of (4-Fluoropiperidin-4-YL)methanol (e.g., 20 mg, 0.15 mmol) in anhydrous DCM (1 mL).
-
Add the corresponding aldehyde (0.165 mmol) to each well.
-
Seal the reaction block and allow it to shake at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (48 mg, 0.225 mmol) to each well. Note: This reagent is moisture-sensitive.
-
Reseal the block and shake at room temperature for 16-24 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (0.5 mL) to each well.
-
Shake the block for 10 minutes, then allow the layers to separate.
-
The organic layer containing the product can be directly used for purification or after drying over anhydrous sodium sulfate.
Protocol 2: R1 Diversification via Amide Coupling
This protocol details the formation of amides using a variety of carboxylic acids.
Materials:
-
(4-Fluoropiperidin-4-YL)methanol (1.0 eq)
-
A diverse set of carboxylic acids (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
96-well reaction block with sealing mat
Procedure:
-
To each well, add a solution of the respective carboxylic acid (0.165 mmol) in anhydrous DMF (0.5 mL).
-
Add HATU (63 mg, 0.18 mmol) to each well, followed by DIPEA (78 µL, 0.45 mmol).
-
Shake the block at room temperature for 20 minutes to pre-activate the carboxylic acids.
-
Add a solution of (4-Fluoropiperidin-4-YL)methanol (20 mg, 0.15 mmol) in anhydrous DMF (0.5 mL) to each well.
-
Seal the reaction block and shake at room temperature for 12-18 hours.
-
Upon completion, the reaction mixtures can be diluted with water and extracted with an organic solvent like ethyl acetate for subsequent purification.
Protocol 3: R2 Diversification via Williamson Ether Synthesis
This protocol outlines the formation of ethers from the primary alcohol using a variety of alkyl halides.[15][16]
Materials:
-
N-protected (e.g., Boc) (4-Fluoropiperidin-4-YL)methanol (1.0 eq)
-
A diverse set of alkyl halides (e.g., benzyl bromides, alkyl iodides) (1.5 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
96-well reaction block with sealing mat
Procedure:
-
Note: The piperidine nitrogen should be protected (e.g., with a Boc group) to prevent competing N-alkylation.
-
To each well of a dry 96-well reaction block under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-(4-Fluoropiperidin-4-YL)methanol (e.g., 35 mg, 0.15 mmol) in anhydrous THF (1 mL).
-
Carefully add sodium hydride (9 mg, 0.225 mmol) to each well. Caution: NaH reacts violently with water.
-
Shake the block at room temperature for 30 minutes to allow for alkoxide formation.
-
Add the corresponding alkyl halide (0.225 mmol) to each well.
-
Seal the block and heat to 50-60 °C, shaking for 12-24 hours.
-
Cool the reaction block to room temperature and carefully quench each reaction with a few drops of water.
-
Dilute with ethyl acetate and wash with brine. The organic layer is then ready for purification.
-
The Boc protecting group can be removed post-purification using standard conditions (e.g., trifluoroacetic acid in DCM).
Figure 2. General workflow for parallel library synthesis.
Data Presentation: Illustrative Library Diversity
The combination of commercially available building blocks allows for the generation of a highly diverse chemical library with a wide range of physicochemical properties.
| R1 Building Block (Amide Coupling) | R2 Building Block (Ether Synthesis) | Calculated LogP | Molecular Weight ( g/mol ) |
| 4-Chlorobenzoic acid | Benzyl bromide | 3.85 | 393.86 |
| Thiophene-2-carboxylic acid | 4-Methoxybenzyl chloride | 2.68 | 368.44 |
| Cyclohexanecarboxylic acid | Ethyl iodide | 2.21 | 289.38 |
| Isoquinoline-1-carboxylic acid | 2-(Bromomethyl)naphthalene | 5.12 | 488.56 |
| 1-Methyl-1H-pyrazole-5-carboxylic acid | Allyl bromide | 1.34 | 297.33 |
Calculated properties are for the final N-acylated and O-alkylated products after deprotection.
High-Throughput Purification and Quality Control
The success of a screening campaign relies heavily on the purity and identity of the library compounds.[17][18]
Protocol 4: Automated High-Throughput Purification
Purification of the crude reaction products is efficiently achieved using mass-directed preparative HPLC.[19][20][21]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, UV detector, and a single-quadrupole mass spectrometer.
-
Fraction collector.
-
Reverse-phase C18 column (e.g., 19 x 50 mm, 5 µm).
Procedure:
-
Sample Preparation: Transfer a portion of the organic layer from each well of the reaction block to a 96-well collection plate. Dilute with a suitable solvent (e.g., DMSO/methanol) if necessary.
-
Method Development: A generic gradient is often effective for library purification. For example: 5-95% acetonitrile (containing 0.1% formic acid) in water (containing 0.1% formic acid) over 5-7 minutes.
-
Automated Injection and Fraction Collection: The autosampler injects each sample sequentially. The software triggers fraction collection based on the target mass-to-charge ratio (m/z) detected by the mass spectrometer.
-
Post-Purification Processing: The collected fractions are typically evaporated to dryness using a centrifugal evaporator or freeze-dryer.
Protocol 5: Library Quality Control (QC)
The purity and identity of the final compounds are confirmed using LC-MS and, for select compounds, NMR.[22][23][24]
Instrumentation:
-
Analytical UPLC-MS system.
-
NMR spectrometer.
Procedure:
-
LC-MS Analysis:
-
Re-dissolve the purified, dried compounds in a suitable solvent (e.g., DMSO) in a 96-well plate.
-
Inject a small aliquot of each sample onto the UPLC-MS system.
-
A rapid generic gradient (e.g., 2-98% acetonitrile/water with 0.1% formic acid over 2-3 minutes) is used.
-
Analyze the data to confirm the correct molecular weight and determine the purity by integrating the peak area at a specific wavelength (e.g., 214 nm or 254 nm). A purity of >95% is generally desired for screening libraries.[17]
-
-
NMR Analysis:
-
For a representative subset of the library (e.g., 5-10% of compounds), acquire ¹H NMR spectra to confirm the chemical structure.
-
Key diagnostic peaks include the signals for the newly introduced R1 and R2 groups and the characteristic shifts of the piperidine ring protons.
-
Figure 3. Workflow for library purification and quality control.
Conclusion
The (4-Fluoropiperidin-4-YL)methanol scaffold is a highly valuable starting point for the development of diverse chemical libraries for drug discovery. Its strategic fluorination provides inherent drug-like properties, while multiple diversification points allow for a thorough exploration of chemical space. The parallel synthesis and high-throughput purification protocols detailed in this application note provide a robust and efficient workflow for generating high-quality compound libraries, accelerating the identification of novel therapeutic leads.
References
- Zimmerli, D., et al. (2013). High-throughput purification of single compounds and libraries.
- Kyne, G. M., & Whitby, R. J. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477.
- Kansy, M., et al. (2020). Integrated and Automated High-Throughput Purification of Libraries on Microscale.
- Roedern, E. v., et al. (2005). High-Throughput Purification of Single Compounds and Libraries.
- Glaesener, A. G., et al. (2023). Quality Control of Chemogenomic Library Using LC-MS. Methods in Molecular Biology, 2706, 51-58.
- Tăbăcaru, A., et al. (2018). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Poster presentation.
- Roda, G., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(15), 10343-10355.
- Glorius, F., et al. (2019). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Corcoran, O., & Spraul, M. (2003). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. NMR in Biomedicine, 16(6-7), 373-383.
- Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(22), 2496-2505.
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SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Retrieved from [Link]
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- Smith, A. B., et al. (2011). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). The Journal of Organic Chemistry, 76(13), 5264-5275.
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Radleys. (2021, April 12). Parallel synthesis tools for small molecule drug discovery and medicinal chemistry [Video]. YouTube. [Link]
- Signore, G., & Malnasi-Csizmadia, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5437.
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University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Retrieved from
- Niessen, W. M. A. (2001). Quality Control of Chemogenomic Library Using LC-MS.
- Eurtivong, C., & Ganesan, A. (2015). Parallel Synthesis and Library Design. In Comprehensive Medicinal Chemistry III (pp. 25-49). Elsevier.
- Gardinier, K. M., et al. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 18(1), e202200452.
- O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623.
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Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved from [Link]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
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ACD/Labs. (n.d.). Combined LC/MS and NMR for Automated Verification of Chemical Structures. Retrieved from [Link]
-
Albert, K. (2014). A Primer on LC/NMR/MS. Wiley Analytical Science. Retrieved from [Link]
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Sola, L., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55300414, (4-Fluoropiperidin-4-YL)methanol. Retrieved from [Link].
- Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116345.
-
Spring, D. R. (n.d.). The Basics of Diversity-Oriented Synthesis. University of Cambridge. Retrieved from [Link]
- De la Cruz, G., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 8(6), 643-648.
-
Organic-Reaction.com. (n.d.). Coupling Reagents in Amide Synthesis. Retrieved from Scribd. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Cirrincione, G., et al. (2021). Green Solvents for the Formation of Amide Linkage. Molecules, 26(22), 6969.
- Padi, N., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(13), 8879-8888.
- Royal Society of Chemistry. (2021). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry, 19, 10245-10257.
- Shainurova, A. M., et al. (2008). Synthesis of Dimethyl Ether from Methanol over Solid Acid Catalysts. Petroleum Chemistry, 48(4), 284-287.
- Tozkoparan, B., et al. (2007). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 32(3), 133-138.
-
PubChemLite. (n.d.). (4-fluoropiperidin-4-yl)methanol hydrochloride (C6H12FNO). Retrieved from [Link]
- Wang, F., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518.
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in (4-Fluoropiperidin-4-YL)methanol Synthesis
Welcome to the technical support center for the synthesis of (4-Fluoropiperidin-4-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable building block. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt the synthesis to your specific needs.
Overview of the Primary Synthetic Route
(4-Fluoropiperidin-4-YL)methanol is a critical intermediate in medicinal chemistry, valued for the strategic placement of a fluorine atom which can enhance metabolic stability and binding affinity in drug candidates. The most common and reliable synthetic route involves the reduction of an N-protected ethyl 4-fluoropiperidine-4-carboxylate precursor. This method offers high yields and a good impurity profile when key parameters are carefully controlled.
The general two-step sequence is as follows:
-
N-Protection: The secondary amine of ethyl 4-fluoropiperidine-4-carboxylate is protected, most commonly with a tert-butoxycarbonyl (Boc) group, to prevent side reactions.[1][2]
-
Ester Reduction: The ethyl ester is reduced to the primary alcohol using a suitable metal hydride reducing agent.
This guide will focus on optimizing the second, critical step: the reduction of the ester to the desired alcohol.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, providing a foundational understanding before diving into specific troubleshooting scenarios.
Q1: What is the most effective reducing agent for converting the ethyl ester to (4-Fluoropiperidin-4-YL)methanol?
A1: Lithium aluminum hydride (LiAlH₄) is the most effective and widely used reagent for this transformation.[3] Unlike milder agents like sodium borohydride (NaBH₄), which are generally ineffective for reducing esters, LiAlH₄ is a powerful hydride donor capable of cleanly converting the ester to the primary alcohol.[3][4] However, its high reactivity necessitates careful handling and anhydrous reaction conditions.
Q2: Why is N-protection of the piperidine ring necessary before the reduction?
A2: The piperidine nitrogen contains a lone pair of electrons and an acidic proton, making it both nucleophilic and reactive towards strong bases and reducing agents.[5] If left unprotected, the N-H bond will react violently with LiAlH₄, consuming the reagent and generating hydrogen gas. This leads to significantly lower yields and potential safety hazards. The Boc protecting group is ideal as it is robust under the basic conditions of the reduction but can be easily removed later under acidic conditions.
Q3: What are the critical process parameters to monitor for maximizing yield?
A3: Several parameters are crucial for success:
-
Anhydrous Conditions: LiAlH₄ reacts vigorously with water. All glassware must be oven-dried, and anhydrous solvents (typically THF or diethyl ether) must be used to prevent quenching the reagent and reducing the yield.
-
Temperature Control: The reaction is highly exothermic. The addition of the ester to the LiAlH₄ slurry should be done slowly at a low temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions.[6]
-
Stoichiometry of LiAlH₄: A molar excess of LiAlH₄ is required to ensure complete conversion of the ester. Typically, 1.5 to 2.0 equivalents are used.
-
Quenching Procedure: The method used to quench the excess LiAlH₄ and hydrolyze the resulting aluminum alkoxide complex is critical for product isolation. A carefully controlled sequential addition of water and aqueous base (e.g., the Fieser workup) is often employed to produce a granular, easily filterable aluminum salt precipitate.
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most straightforward method. A sample of the reaction mixture (carefully quenched before spotting) can be run against a standard of the starting material (the ethyl ester). The disappearance of the starting material spot and the appearance of a new, more polar spot (the alcohol product) indicates the reaction is proceeding. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[6]
Troubleshooting Guide
This section is structured to address specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
A low yield is one of the most common issues in synthesis.[6][7] The following workflow can help diagnose the root cause.
Caption: Troubleshooting Decision Tree for Low Yield.
Q: My reaction yields are consistently below 50%. I've checked my reagents. What is the most likely cause?
A: Moisture contamination is the most probable culprit. LiAlH₄ is extremely sensitive to moisture. Even small amounts of water in the solvent or on the glassware will consume the reagent, drastically reducing the effective stoichiometry and leading to incomplete reaction.
-
Preventative Action: Ensure all glassware is oven-dried for several hours at >120 °C and cooled under a stream of dry nitrogen or argon. Use a freshly opened bottle of anhydrous solvent or solvent passed through a purification system (e.g., a Grignard still).
Q: The reaction mixture turned dark brown/black upon adding the ester, and the yield was poor. What happened?
A: This indicates potential overheating and decomposition. The reduction of an ester with LiAlH₄ is highly exothermic. If the starting material is added too quickly, the localized temperature can rise dramatically, leading to decomposition of the starting material or product and the formation of complex side products.
-
Preventative Action: Maintain strict temperature control. Add the solution of your ester dropwise to the LiAlH₄ slurry while vigorously stirring and maintaining the flask in an ice bath (0 °C). After the addition is complete, allow the reaction to warm slowly to room temperature.
Q: I can't find my product after the workup. Where could it have gone?
A: The product may be trapped in the aqueous layer or in the aluminum salt precipitate. (4-Fluoropiperidin-4-YL)methanol is a relatively polar molecule with good water solubility, especially if the N-Boc group is inadvertently cleaved.[7]
-
Recommended Action:
-
Check the Aqueous Layer: Before discarding the aqueous layer from your extraction, neutralize it and extract it several more times with a suitable organic solvent (e.g., dichloromethane or a 9:1 mixture of chloroform/isopropanol). Combine these organic extracts with your main product fraction.
-
Wash the Aluminum Salts: After filtering the aluminum salts, wash the filter cake thoroughly with generous amounts of your extraction solvent (e.g., THF or ethyl acetate) to recover any adsorbed product.
-
Problem 2: Formation of Impurities
Controlling the impurity profile is essential for any pharmaceutical intermediate.[6]
Q: My final product is contaminated with a less polar impurity. What could this be?
A: This is likely unreacted starting material (ethyl N-Boc-4-fluoropiperidine-4-carboxylate). This occurs when the reaction is incomplete due to insufficient reducing agent, short reaction time, or low temperature.
-
Recommended Action:
-
Reaction: Ensure you are using at least 1.5 equivalents of LiAlH₄. Allow the reaction to stir for at least 2-4 hours at room temperature after the initial addition.
-
Purification: This impurity can typically be separated from the more polar alcohol product using flash column chromatography.
-
| Compound | Typical Rf (30% EtOAc in Hexanes) | Notes |
| Ethyl N-Boc-4-fluoropiperidine-4-carboxylate | ~0.7 | Starting Material |
| (N-Boc)-(4-Fluoropiperidin-4-YL)methanol | ~0.3 | Product |
Q: I observe an impurity that appears to have lost the fluorine atom. Is this possible?
A: Yes, hydrodefluorination is a known potential side reaction in the synthesis of fluorinated piperidines, although it is more common during catalytic hydrogenation than with hydride reduction. [8] Aggressive reaction conditions (e.g., prolonged heating) could potentially favor this pathway.
-
Preventative Action: Avoid unnecessarily high temperatures or prolonged reaction times. Stick to the optimized conditions of adding at 0 °C and allowing a slow warm-up to room temperature. If this impurity is persistent, consider a milder reducing agent if compatible with the ester, though this is often a trade-off with reaction completion.
Detailed Experimental Protocol
This protocol provides a robust, step-by-step methodology for the synthesis, incorporating the best practices discussed above.
Step 1: Preparation of N-Boc Protected Ester (Precursor Synthesis)
-
To a solution of ethyl 4-fluoropiperidine-4-carboxylate hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.5 eq) at 0 °C.
-
Stir for 15 minutes, then add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor by TLC until the starting amine is consumed.
-
Work up by washing with water, 1M HCl, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, which can often be used without further purification.
Step 2: Reduction to (N-Boc)-(4-Fluoropiperidin-4-YL)methanol
-
Setup: Under an inert atmosphere (N₂ or Ar), add Lithium aluminum hydride (1.5 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Add anhydrous tetrahydrofuran (THF) to create a slurry (~0.5 M).
-
Cooling: Cool the LiAlH₄ slurry to 0 °C using an ice-water bath.
-
Addition: Dissolve the Ethyl N-Boc-4-fluoropiperidine-4-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ slurry over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quenching (Fieser Workup): Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).
-
'X' mL of 15% aqueous NaOH solution.
-
'3X' mL of water.
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the filtrate and washes, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of 10-50% ethyl acetate in hexanes) to yield pure (N-Boc)-(4-Fluoropiperidin-4-YL)methanol.
Caption: Step-by-step synthesis workflow.
References
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-
Ruff, Y., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved January 19, 2026, from [Link]
-
Tianming Pharmaceutical. (n.d.). Mastering API Synthesis: Route Selection & Impurity Control. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Optimization of the synthesis of 4a. [Image attached to a research article]. Retrieved January 19, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 19, 2026, from [Link]
-
PubMed. (2019). Improved synthesis of 4-[18 F]fluoro-m-hydroxyphenethylguanidine using an iodonium ylide precursor. PubMed. Retrieved January 19, 2026, from [Link]
- Sheppard, R. C., et al. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Peptide Science.
-
PubChemLite. (n.d.). (4-fluoropiperidin-4-yl)methanol hydrochloride (C6H12FNO). Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2021). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Retrieved January 19, 2026, from [Link]
-
European Patent Office. (n.d.). Patent EP1807382A1: Purification of fluorinated alcohols. Retrieved January 19, 2026, from [Link]
- Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
PubChem. (n.d.). (4-Fluoropiperidin-4-YL)methanol. Retrieved January 19, 2026, from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved January 19, 2026, from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved January 19, 2026, from [Link]
- Google Patents. (2006). WO2006052567A2 - Purification of fluorinated alcohols.
-
Royal Society of Chemistry. (n.d.). Optimization and multigram scalability of a catalytic enantioselective borylative migration for the synthesis of functionalized chiral piperidines. Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. Retrieved January 19, 2026, from [Link]
-
LibreTexts Chemistry. (2014). Oxidation-Reduction Reactions of Organic Compounds- An Overview. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 1-ethyl-4-fluoropiperidine-4-carboxylate. Retrieved January 19, 2026, from [Link]
-
Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved January 19, 2026, from [Link]
-
PMC - PubMed Central. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved January 19, 2026, from [Link]
-
AQA. (2015). A-level Chemistry Specification. Retrieved January 19, 2026, from [Link]
-
Molbase. (n.d.). Ethyl 4-fluoropiperidine-4-carboxylate hydrochloride. Retrieved January 19, 2026, from [Link]
Sources
- 1. Ethyl N-Boc-4-fluoropiperidine-4-carboxylate | CymitQuimica [cymitquimica.com]
- 2. CAS 416852-82-9 | Ethyl N-BOC-4-fluoropiperidine-4-carboxylate - Synblock [synblock.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. aqa.org.uk [aqa.org.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. How To [chem.rochester.edu]
- 8. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Preventing Over-Alkylation of (4-Fluoropiperidin-4-YL)methanol
Welcome, researchers and drug development professionals, to this comprehensive technical support guide. The N-alkylation of (4-Fluoropiperidin-4-YL)methanol is a critical transformation in the synthesis of numerous pharmacologically active compounds. However, the inherent nucleophilicity of the piperidine nitrogen often leads to a common and frustrating side reaction: over-alkylation. This guide is designed to be your dedicated resource for troubleshooting and optimizing your reaction conditions to achieve selective mono-alkylation, thereby maximizing your yield and simplifying purification.
Here, you will find a curated collection of frequently asked questions, in-depth troubleshooting guides, and detailed experimental protocols. This content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of (4-Fluoropiperidin-4-YL)methanol?
A1: Over-alkylation is the undesired formation of a quaternary ammonium salt. This occurs when the initially formed mono-alkylated tertiary amine, which is often more nucleophilic than the starting secondary amine, reacts with a second molecule of the alkylating agent. This side reaction consumes your desired product and introduces a charged, often highly soluble, byproduct that can complicate purification.
Q2: I'm observing a significant amount of a water-soluble byproduct. Is this the quaternary salt?
A2: It is highly likely. Quaternary ammonium salts are ionic and typically exhibit high solubility in aqueous and polar protic solvents. If you are observing a byproduct that preferentially partitions into the aqueous phase during an extraction, it is a strong indicator of over-alkylation. Confirmation can be achieved through techniques like LC-MS, which will show a molecular ion corresponding to the di-alkylated product, or by NMR spectroscopy.
Q3: Does the hydroxyl group in (4-Fluoropiperidin-4-YL)methanol interfere with the N-alkylation reaction?
A3: Generally, the nitrogen atom of the piperidine is significantly more nucleophilic than the primary alcohol's oxygen.[1] Therefore, N-alkylation is the kinetically favored process. O-alkylation is typically not a major concern under standard N-alkylation conditions (e.g., using alkyl halides with a carbonate base). However, under strongly basic conditions (e.g., using sodium hydride to deprotonate the alcohol) or with highly reactive O-alkylating agents, competitive O-alkylation could occur. For most applications, protection of the hydroxyl group is not necessary.
Q4: What are the primary methods to achieve selective mono-alkylation?
A4: There are two main strategies:
-
Controlled Direct Alkylation: This involves reacting (4-Fluoropiperidin-4-YL)methanol with an alkylating agent (like an alkyl halide) under carefully controlled conditions to favor mono-alkylation.
-
Reductive Amination: This is a highly reliable method that involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent. This method inherently avoids over-alkylation.[2]
Q5: When should I consider using a protecting group strategy?
A5: While not strictly necessary for preventing over-alkylation if other methods are optimized, a protecting group strategy offers the most unambiguous route to a mono-alkylated product, especially in complex multi-step syntheses. For instance, if you need to perform other chemical transformations on the molecule before N-alkylation, protecting the piperidine nitrogen with a group like tert-butoxycarbonyl (Boc) can be advantageous.
Troubleshooting Guides
Issue 1: Significant Over-Alkylation Observed by LC-MS or NMR
| Potential Cause & Scientific Rationale | Recommended Solution & Procedural Details |
| Excess Alkylating Agent: The rate of the second alkylation is directly proportional to the concentration of the alkylating agent. An excess of this reagent dramatically increases the probability of the tertiary amine product reacting further. | 1. Adjust Stoichiometry: Use the piperidine as the limiting reagent. A common starting point is to use 1.0 equivalent of (4-Fluoropiperidin-4-YL)methanol with 0.9-0.95 equivalents of the alkylating agent. 2. Slow Addition: Add the alkylating agent dropwise over several hours using a syringe pump. This maintains a low instantaneous concentration of the alkylating agent, favoring the initial reaction with the more abundant secondary amine.[3] |
| Highly Reactive Alkylating Agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Highly reactive agents like methyl iodide or benzyl bromide are more prone to causing over-alkylation. | 1. Change Halide: If possible, switch from an alkyl iodide to the corresponding bromide or chloride. This will decrease the reaction rate and improve selectivity. 2. Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) will decrease the rate of both alkylation steps, but often has a more pronounced effect on the second, less favorable reaction, thus improving selectivity. |
| Inappropriate Solvent or Base: Polar aprotic solvents like DMF or acetonitrile can accelerate SN2 reactions, potentially increasing the rate of over-alkylation. A strong base can also deprotonate the product of the first alkylation, increasing its nucleophilicity. | 1. Solvent Choice: Consider a less polar solvent to temper reactivity. 2. Base Selection: Use a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). These are sufficient to neutralize the acid byproduct without significantly increasing the nucleophilicity of the amines. |
Issue 2: Low or No Product Yield in Direct Alkylation
| Potential Cause & Scientific Rationale | Recommended Solution & Procedural Details |
| Insufficient Reactivity: The alkylating agent may be too unreactive (e.g., an alkyl chloride), or there may be steric hindrance around the nitrogen or the electrophilic carbon. | 1. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely for the formation of byproducts. 2. Use a More Reactive Alkylating Agent: Switch from an alkyl chloride to a bromide or iodide. 3. Add a Catalyst: For alkyl bromides or chlorides, adding a catalytic amount of sodium or potassium iodide (0.1 eq) can facilitate the reaction via the Finkelstein reaction, generating the more reactive alkyl iodide in situ. |
| Protonation of the Amine: The reaction generates an acid (e.g., HBr, HCl) which will protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. | Ensure Sufficient Base: Use at least 1.5-2.0 equivalents of a base like K₂CO₃ to effectively scavenge the acid byproduct. Ensure the base is finely powdered and well-stirred to maximize its surface area and reactivity. |
Definitive Strategies for Selective Mono-Alkylation
For researchers seeking the most reliable and reproducible methods for preparing N-mono-alkylated (4-Fluoropiperidin-4-YL)methanol, the following two strategies are highly recommended.
Strategy 1: Reductive Amination
This is often the method of choice for synthesizing secondary and tertiary amines due to its high selectivity and functional group tolerance. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. Over-alkylation is not possible with this method.
Reaction Mechanism: Reductive Amination
Caption: Reductive amination workflow.
Strategy 2: N-Boc Protection and Deprotection
This strategy involves protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, performing other desired synthetic steps, and then removing the Boc group to reveal the mono-alkylated product. This method provides excellent control and is ideal for multi-step syntheses.
Workflow: Boc Protection Strategy
Caption: Boc-protection strategy workflow.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline for the reductive amination of (4-Fluoropiperidin-4-YL)methanol with an aldehyde.
Materials:
-
(4-Fluoropiperidin-4-YL)methanol (1.0 eq)
-
Aldehyde (1.1-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (4-Fluoropiperidin-4-YL)methanol (1.0 eq) and the aldehyde (1.1-1.2 eq).
-
Dissolve the mixture in anhydrous DCE or DCM (to make a ~0.1 M solution).
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.
-
Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: N-Boc Protection of (4-Fluoropiperidin-4-YL)methanol
Materials:
-
(4-Fluoropiperidin-4-YL)methanol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or a biphasic system (e.g., Dioxane/Water)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (4-Fluoropiperidin-4-YL)methanol (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq).
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-Boc protected product is often pure enough for the next step, but can be purified by column chromatography if needed.
Analytical Monitoring and Characterization
Effective troubleshooting and optimization require robust analytical methods to monitor the reaction progress and characterize the products.
Reaction Monitoring with LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for monitoring the N-alkylation reaction.
-
Method: A reverse-phase C18 column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid) is typically effective.
-
Detection: In positive ion electrospray ionization (ESI+) mode, you can monitor the disappearance of the starting material ([M+H]⁺ of (4-Fluoropiperidin-4-YL)methanol) and the appearance of the mono-alkylated product ([M+H]⁺) and the over-alkylated quaternary ammonium salt ([M]⁺, as it is already charged).
-
Troubleshooting: The relative peak areas of the desired product and the over-alkylation product can provide a semi-quantitative measure of the reaction's selectivity, guiding your optimization efforts.
Product Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the unambiguous structural confirmation of your final product.
-
¹H NMR: Upon successful N-alkylation, you will observe new signals corresponding to the protons of the newly introduced alkyl group. For example, in N-benzylation, a new singlet corresponding to the benzylic -CH₂- protons will typically appear around 3.5-4.5 ppm. You will also observe a shift in the signals of the piperidine ring protons adjacent to the nitrogen.
-
¹³C NMR: The carbon signals of the piperidine ring, particularly those alpha to the nitrogen, will shift upon alkylation. New signals corresponding to the carbons of the alkyl group will also be present.
-
¹⁹F NMR: The fluorine signal can be a useful diagnostic tool, although it is less likely to show a significant shift upon N-alkylation as it is four bonds away from the nitrogen.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| (4-Fluoropiperidin-4-YL)methanol | ~2.9-3.1 (m, 4H, -CH₂-N-CH₂-), ~1.7-1.9 (m, 4H, piperidine -CH₂-), 3.65 (s, 2H, -CH₂OH) | ~45-47 (piperidine C-N), ~33-35 (piperidine C-C-N), ~65-67 (-CH₂OH), ~92-94 (C-F) |
| N-Benzyl-(4-Fluoropiperidin-4-YL)methanol (Example) | ~3.6 (s, 2H, -CH₂-Ph), ~7.2-7.4 (m, 5H, Ar-H), plus shifted piperidine and hydroxymethyl signals | ~63 (-CH₂-Ph), ~127-129 (Ar-C), plus shifted piperidine and other signals |
Note: The chemical shifts provided are approximate and can vary depending on the solvent and specific N-alkyl group.
Conclusion
The selective mono-N-alkylation of (4-Fluoropiperidin-4-YL)methanol is a readily achievable transformation with careful consideration of the reaction parameters. Over-alkylation, while a common pitfall, can be effectively mitigated through stoichiometric control, slow addition of the alkylating agent, and optimization of reaction temperature. For the highest degree of selectivity and reproducibility, reductive amination stands out as a superior method that inherently avoids the formation of quaternary ammonium byproducts. By leveraging the troubleshooting guides and detailed protocols within this document, researchers can confidently navigate the challenges of this important synthetic step, paving the way for the successful development of novel chemical entities.
References
-
Koehler, B. (2016). Why n-alkylation is more favorable than o-alkylation? ResearchGate. [Link]
-
Supplementary Information. (n.d.). N-benzyl-4-fluoroaniline. [Link]
-
Myers, A. (n.d.). Myers Chem 115. [Link]
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2025). ResearchGate. [Link]
-
Lohmann, S., et al. (2020). General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. PMC - NIH. [Link]
-
Table of Contents. (n.d.). [Link]
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]
-
Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Florence-Rep FUP. [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643-646. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 1-6. [Link]
-
de Souza, G. E. P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254. [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025). PubMed. [Link]
Sources
Technical Support Center: (4-Fluoropiperidin-4-YL)methanol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-Fluoropiperidin-4-YL)methanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during key synthetic transformations involving this versatile building block. The presence of the fluorine atom at the C4 position, along with the primary alcohol and secondary amine functionalities, imparts unique reactivity to this molecule, which can present both opportunities and challenges in multi-step syntheses.
Understanding the Core Reactivity of (4-Fluoropiperidin-4-YL)methanol
(4-Fluoropiperidin-4-YL)methanol possesses three key reactive sites: the secondary amine (piperidine nitrogen), the primary hydroxyl group, and the C-F bond. The fluorine atom exerts a significant electron-withdrawing inductive effect, which can modulate the pKa of the neighboring piperidine nitrogen, influencing its nucleophilicity and basicity.[1][2] This electronic effect is a critical consideration in planning and troubleshooting reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
Part 1: N-Protection and Deprotection
Working with (4-Fluoropiperidin-4-YL)methanol often requires protection of the piperidine nitrogen to avoid side reactions at this nucleophilic site. The tert-butoxycarbonyl (Boc) group is a common choice.
Question 1: I am observing low yields during the N-Boc protection of (4-Fluoropiperidin-4-YL)methanol. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in N-Boc protection can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inadequate Reagent Stoichiometry or Quality: Ensure that Di-tert-butyl dicarbonate (Boc₂O) is fresh and used in a slight excess (1.1-1.2 equivalents).
-
Suboptimal Base Selection: The choice and amount of base are critical. While triethylamine (TEA) is commonly used, a hindered base like diisopropylethylamine (DIPEA) can be advantageous to minimize potential side reactions. Ensure at least one equivalent of base is used to neutralize the acid formed during the reaction.
-
Solvent Effects: The reaction is typically performed in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Ensure the solvent is anhydrous, as water can hydrolyze Boc₂O.
-
Reaction Temperature: The reaction is usually carried out at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be beneficial, but monitor for potential side product formation.
-
Work-up Issues: During aqueous work-up, ensure the pH is appropriately adjusted to keep the product in the organic layer and remove unreacted starting material and reagents.
Troubleshooting Workflow for N-Boc Protection
Caption: Troubleshooting flowchart for N-Boc protection.
Question 2: I am struggling with the deprotection of the N-Boc group from my (4-Fluoropiperidin-4-YL)methanol derivative. What are the recommended conditions?
Answer:
N-Boc deprotection is typically achieved under acidic conditions. However, the choice of acid and reaction conditions can be crucial to avoid side reactions.
-
Standard Conditions: Trifluoroacetic acid (TFA) in DCM is the most common and effective method. A 20-50% solution of TFA in DCM at room temperature for 1-2 hours is usually sufficient.
-
Alternative Acidic Conditions: If your molecule is sensitive to TFA, a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or diethyl ether) is a good alternative.
-
Monitoring the Reaction: It is essential to monitor the reaction by TLC or LC-MS to ensure complete deprotection without prolonged exposure to strong acid, which could lead to degradation.
-
Work-up: After completion, the acid is typically removed by evaporation (for volatile acids like TFA) or neutralized by the addition of a base (e.g., saturated NaHCO₃ solution) during aqueous work-up.
Part 2: O-Alkylation of the Hydroxyl Group
Alkylation of the primary alcohol provides a common route to introduce various side chains.
Question 3: My O-alkylation of N-Boc-(4-Fluoropiperidin-4-YL)methanol is sluggish and gives low yields. How can I improve this reaction?
Answer:
A sluggish O-alkylation is often due to insufficient deprotonation of the alcohol or low reactivity of the alkylating agent.
-
Choice of Base: A strong base is required to deprotonate the primary alcohol. Sodium hydride (NaH) is a common choice. Ensure the NaH is fresh (from a new bottle or washed to remove mineral oil). Use a slight excess (1.1-1.5 equivalents).
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are preferred. Ensure the solvent is rigorously dried, as any trace of water will quench the base.
-
Reaction Temperature: The deprotonation is typically performed at 0 °C, followed by the addition of the alkylating agent and allowing the reaction to warm to room temperature or be gently heated.
-
Alkylating Agent: The reactivity of the alkylating agent is crucial. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. For less reactive alkylating agents, increasing the temperature or using a phase-transfer catalyst might be necessary.
-
Monitoring and Quenching: Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, quench the reaction carefully by adding a proton source (e.g., water or a saturated solution of ammonium chloride).
Table 1: Key Parameters for O-Alkylation Optimization
| Parameter | Recommendation | Rationale |
| Base | NaH (1.1-1.5 eq) | Strong, non-nucleophilic base for efficient alkoxide formation. |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvents that solvate the cation of the base. |
| Temperature | 0 °C to RT (or gentle heating) | Controlled deprotonation followed by reaction at a suitable rate. |
| Alkylating Agent | R-I > R-Br > R-Cl | Reactivity order of alkyl halides. |
Question 4: I am observing N-alkylation as a side product during my O-alkylation reaction, even with the N-Boc protecting group. Why is this happening and how can I prevent it?
Answer:
While the N-Boc group significantly reduces the nucleophilicity of the piperidine nitrogen, under certain conditions, N-alkylation can still occur.
-
Incomplete N-Protection: Ensure that the starting material is fully N-Boc protected. Any unprotected starting material will readily undergo N-alkylation.
-
Strongly Basic/High Temperature Conditions: Prolonged reaction times at high temperatures with a strong base can potentially lead to partial deprotection of the N-Boc group, followed by N-alkylation.
-
Choice of Base: While NaH is effective for O-alkylation, consider using a less harsh base if N-alkylation is a persistent issue, although this may require more forcing conditions for the O-alkylation.
-
Order of Addition: Always deprotonate the alcohol first with the base at a low temperature before adding the alkylating agent. This ensures the more nucleophilic alkoxide is present to react preferentially.
Part 3: Amide Coupling with the Piperidine Nitrogen
After deprotection of the N-Boc group, the secondary amine is available for amide bond formation.
Question 5: I am experiencing low yields and purification difficulties in the amide coupling of (4-Fluoropiperidin-4-YL)methanol with a carboxylic acid. What are the common pitfalls?
Answer:
Amide coupling reactions can be challenging, and success often lies in the choice of coupling reagents and reaction conditions.
-
Choice of Coupling Reagent: For sterically unhindered and electronically neutral coupling partners, standard reagents like EDC/HOBt or HATU are generally effective. For more challenging couplings, consider more potent reagents like PyBOP or COMU.
-
Base: A non-nucleophilic base such as DIPEA is crucial to scavenge the acid formed during the reaction without competing as a nucleophile. Use 2-3 equivalents.
-
Solvent: Anhydrous aprotic solvents like DCM, DMF, or a mixture thereof are commonly used.
-
Reaction Stoichiometry: It is common to use a slight excess of the carboxylic acid and coupling reagents (1.1-1.2 equivalents) relative to the amine.
-
Purification: The byproducts of many coupling reagents can complicate purification.
-
EDC/HOBt: The urea byproduct can often be removed by an acidic aqueous wash.
-
HATU/PyBOP: The byproducts are generally water-soluble and can be removed by aqueous work-up.
-
-
Side Reactions: The primary alcohol of (4-Fluoropiperidin-4-YL)methanol can potentially react with the activated carboxylic acid to form an ester byproduct. While the amine is generally more nucleophilic, this can be a competitive pathway, especially if the amine is sterically hindered. If this is observed, protection of the alcohol may be necessary prior to amide coupling.
Decision Tree for Amide Coupling Reagent Selection
Caption: Decision tree for selecting amide coupling reagents.
Experimental Protocols
General Protocol for N-Boc Protection
-
Dissolve (4-Fluoropiperidin-4-YL)methanol (1.0 eq) in anhydrous DCM (0.1-0.2 M).
-
Add DIPEA (1.2 eq) and stir for 5 minutes at room temperature.
-
Add Boc₂O (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography if necessary.
General Protocol for O-Alkylation
-
To a solution of N-Boc-(4-Fluoropiperidin-4-YL)methanol (1.0 eq) in anhydrous THF (0.1 M) at 0 °C, add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
General Protocol for Amide Coupling
-
Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF (0.1 M).
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 10 minutes at room temperature to pre-activate the acid.
-
Add a solution of (4-Fluoropiperidin-4-YL)methanol (hydrochloride salt or free base, 1.0 eq) and additional DIPEA (1.0 eq if starting from the salt) in DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC.
References
-
PubChem. (4-Fluoropiperidin-4-YL)methanol. National Center for Biotechnology Information. [Link]
-
PubChem. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. National Center for Biotechnology Information. [Link]
-
Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. The role of fluorine in medicinal chemistry. [Link]
-
Reddit. amide coupling help. [Link]
-
MDPI. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]
-
Diva-Portal.org. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]
Sources
Technical Support Center: Navigating the Scale-Up of (4-Fluoropiperidin-4-YL)methanol Synthesis
Welcome to the technical support center for the synthesis and scale-up of (4-Fluoropiperidin-4-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and extensive field experience. Our goal is to equip you with the knowledge to anticipate and overcome common challenges encountered during the transition from bench-scale synthesis to pilot and manufacturing scales.
Introduction: The Synthetic Landscape and Scale-Up Paradigm
(4-Fluoropiperidin-4-YL)methanol is a valuable building block in medicinal chemistry, frequently incorporated into a wide array of pharmacologically active compounds.[1][2][3] Its synthesis, while achievable at the lab scale, presents a unique set of challenges upon scale-up. These challenges often revolve around reaction control, impurity profiles, and process safety. A common synthetic approach involves the hydrogenation of a corresponding fluoropyridine precursor, a method that has seen significant advancements in recent years.[4]
This guide will address specific issues you may encounter, providing not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions throughout your process development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for (4-Fluoropiperidin-4-YL)methanol, and what are the initial scale-up concerns for each?
A1: Two primary synthetic strategies are often considered:
-
Route A: Hydrogenation of a Substituted Fluoropyridine: This is a popular and often efficient method.[4] The primary scale-up concerns are catalyst selection, hydrogen gas handling and safety, and potential for side reactions like hydrodefluorination.
-
Route B: Multi-step Synthesis from a Piperidone Precursor: This route offers more control over the introduction of functional groups but can be longer and more complex. Key scale-up challenges include managing exothermic reactions (e.g., reductions), controlling stereochemistry, and handling potentially hazardous reagents.
| Synthetic Route | Key Advantages | Primary Scale-Up Challenges |
| Hydrogenation of Fluoropyridine | Fewer steps, potentially higher overall yield. | Catalyst handling and activity, hydrogen safety, hydrodefluorination by-products. |
| Multi-step from Piperidone | Greater control over functionalization. | Management of exotherms, handling of hazardous reagents, longer process time. |
Q2: I am observing significant hydrodefluorination during the hydrogenation of my fluoropyridine precursor. What are the likely causes and how can I mitigate this?
A2: Hydrodefluorination is a common side reaction in the hydrogenation of fluorinated aromatic systems.[5] It is often catalyzed by the same metal catalyst used for the desired hydrogenation.
Root Causes:
-
Catalyst Choice: Some catalysts, like Palladium on Carbon (Pd/C), can be aggressive and promote C-F bond cleavage.
-
Reaction Temperature and Pressure: Higher temperatures and pressures can increase the rate of hydrodefluorination.
-
Hydrogen Availability: Poor mass transfer of hydrogen can lead to localized areas of high hydrogen concentration on the catalyst surface, promoting side reactions.
Troubleshooting Steps:
-
Catalyst Screening: Consider using a less aggressive catalyst. Rhodium-based catalysts have shown promise in reducing hydrodefluorination.[1]
-
Optimize Reaction Conditions: Systematically lower the reaction temperature and hydrogen pressure to find a balance between an acceptable reaction rate and minimal by-product formation.
-
Improve Agitation: Ensure efficient mixing to improve hydrogen mass transfer. Inadequate mixing is a common issue when scaling up.[6]
Troubleshooting Guide: Common Scale-Up Issues and Solutions
Issue 1: Poor Control of Reaction Exotherm During Reduction Step
Scenario: You are reducing a ketone or ester precursor to form the hydroxymethyl group, and you are experiencing a significant exotherm that is difficult to control in a larger reactor.
Underlying Principle: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[6] Reactions that are easily managed in a lab flask can become dangerous runaway reactions at scale.[7][8]
Step-by-Step Troubleshooting Protocol:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to accurately quantify the heat of reaction. This data is crucial for proper reactor and cooling system design.
-
Control Reagent Addition: Instead of adding the reducing agent all at once, add it portion-wise or as a solution over an extended period. This allows the cooling system to keep up with the heat generation.
-
Solvent Selection: Choose a solvent with a higher boiling point to provide a larger temperature window for safe operation.
-
Reactor Configuration: Ensure the reactor is equipped with an adequate cooling jacket and that the agitator is designed for efficient heat transfer.[6]
Logical Workflow for Managing Exotherms
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. scientificupdate.com [scientificupdate.com]
Navigating the Challenges of DAST in Fluorination: A Technical Support Guide
A Foreword from the Senior Application Scientist: Diethylaminosulfur trifluoride (DAST) is a powerful and versatile fluorinating agent, indispensable in the synthesis of many pharmaceuticals and agrochemicals.[1][2] However, its utility is shadowed by its significant thermal instability. Mishandling DAST can lead to runaway reactions, equipment damage, and, most importantly, serious safety hazards.[1][3][4] This guide is designed to equip you, our fellow researchers and chemists, with the practical knowledge and troubleshooting strategies to manage the thermal risks associated with DAST, ensuring both the success of your fluorination reactions and the safety of your laboratory.
Section 1: Understanding DAST's Thermal Instability
The core of safely handling DAST lies in understanding its inherent thermal instability. DAST is known to decompose, sometimes explosively, when heated.[1][3] This decomposition is a complex process, but for the practical chemist, the key takeaways are:
-
Exothermic Decomposition: The decomposition of DAST is highly exothermic, meaning it releases a significant amount of heat. This can create a dangerous feedback loop where the heat generated accelerates further decomposition, leading to a runaway reaction.[5]
-
Gas Evolution: The decomposition process generates gaseous byproducts, including the highly toxic and corrosive sulfur tetrafluoride (SF4) and hydrogen fluoride (HF).[1][3][6] In a closed system, this gas evolution can lead to a rapid and dangerous pressure increase.
-
Temperature Sensitivity: While the exact decomposition temperature can be influenced by impurities and reaction conditions, it is widely recommended not to heat DAST above 50°C (122°F).[1][4] Some sources indicate that decomposition can begin at even lower temperatures, with one study noting the onset of decomposition at 60°C.[6]
To visualize the critical failure points in handling DAST, consider the following workflow:
Caption: DAST Handling Workflow and Potential Failure Points.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for DAST?
DAST should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[7] Many suppliers recommend refrigeration, with a storage temperature between 2-8°C (36-46°F).[8][9] Some sources even suggest storage in a freezer to maintain quality and for safety reasons.[3] It is crucial to prevent contact with water, as DAST reacts violently with it.[1][3][8]
Q2: I've noticed my DAST has turned from a pale yellow to an orange or brown color. Is it still usable?
Older samples of DAST can assume an orange color.[10] This color change can indicate some level of decomposition. While it may still be reactive, using discolored DAST increases the risk of unpredictable reactions and side products. It is highly recommended to use fresh, pale yellow DAST for optimal results and safety. If you must use older DAST, it is advisable to first test it on a small scale.
Q3: Can I scale up my DAST fluorination reaction?
Scaling up DAST reactions is strongly discouraged due to the increased risk of thermal runaway.[11] The heat generated during the reaction is more difficult to dissipate in larger volumes, making it more likely to reach the decomposition temperature of DAST. For larger-scale fluorinations, consider using safer, more thermally stable alternatives.[11][12]
Q4: What are the immediate signs of a runaway reaction with DAST?
The primary signs of a runaway reaction include:
-
A rapid, uncontrolled increase in temperature.
-
A sudden change in the color of the reaction mixture.
-
Vigorous gas evolution and a rapid increase in pressure.
-
Visible fuming from the reaction vessel.
Q5: What should I do in the event of a DAST spill?
In case of a spill, evacuate the area and ensure adequate ventilation.[8] Do not use water to clean up the spill, as this will cause a violent reaction.[13] Absorb the spill with an inert material like dry sand or earth, and then place it into a chemical waste container.[13] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling DAST and cleaning up spills.[7]
Section 3: Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
Problem 1: My fluorination reaction is not proceeding to completion, or the yield is very low.
Possible Cause 1: Degraded DAST
-
Explanation: As discussed in the FAQs, DAST has a limited shelf life and can degrade over time, especially if not stored properly.
-
Solution: Use a fresh bottle of DAST. If you suspect your current bottle is old, test it on a small, non-critical reaction first.
Possible Cause 2: Presence of Moisture
-
Explanation: DAST reacts violently with water.[1][3] Even trace amounts of moisture in your starting material, solvent, or glassware can consume the reagent before it has a chance to react with your substrate.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your starting material is as dry as possible.
Possible Cause 3: Incorrect Reaction Temperature
-
Explanation: While heating DAST is dangerous, some fluorination reactions require a specific temperature profile to proceed efficiently. Reactions are often initiated at low temperatures (e.g., -78°C) and then slowly warmed to room temperature or slightly above.[14]
-
Solution: Review the literature for the optimal temperature for your specific substrate. A controlled, gradual increase in temperature is often key.
Problem 2: I am observing significant formation of elimination byproducts.
Possible Cause 1: Substrate Susceptibility to Elimination
-
Explanation: DAST can promote elimination reactions, particularly with substrates that have acidic protons beta to the hydroxyl group or can form stable carbocations.[4]
-
Solution: Consider using a less-hindered and more nucleophilic fluorinating agent. Safer alternatives like Deoxo-Fluor or XtalFluor reagents have been shown to produce fewer elimination side products in some cases.[6][15]
Possible Cause 2: Reaction Temperature is Too High
-
Explanation: Higher reaction temperatures can favor elimination pathways.
-
Solution: Try running the reaction at a lower temperature for a longer period.
Problem 3: The reaction is turning dark brown or black, and there is a rapid evolution of gas.
THIS IS A CRITICAL WARNING SIGN OF A RUNAWAY REACTION.
-
Immediate Action:
-
If it is safe to do so, immediately cool the reaction vessel with an ice bath or other cooling medium.
-
Alert others in the lab and be prepared to evacuate.
-
If the reaction is under an inert atmosphere, ensure that the gas outlet is not blocked to prevent pressure buildup. DO NOT create a sealed system.
-
-
Explanation: You are likely observing the thermal decomposition of DAST. The dark color is from the formation of char, and the gas is a mixture of decomposition products.[6]
-
Prevention for Future Experiments:
Caption: Troubleshooting a Runaway DAST Reaction.
Section 4: Safer Alternatives and Best Practices
Given the hazards associated with DAST, it is prudent to consider safer alternatives, especially for large-scale reactions.
| Reagent | Key Advantages | Key Disadvantages |
| DAST | Versatile, widely used.[1][2] | Thermally unstable, explosive potential, reacts violently with water.[1][3][4] |
| Deoxo-Fluor | More thermally stable than DAST.[15][16] | Can still decompose at higher temperatures.[4] |
| Fluolead | Eliminates the unstable S-N bond, avoiding decomposition risk.[4] | May have a different reactivity profile than DAST. |
| XtalFluor-E & M | Crystalline solids, easier to handle, significantly more stable than DAST.[5][6] Do not generate free HF.[6] | May require promoters (e.g., Et3N·3HF) to be effective.[6] |
Experimental Protocol: A General Procedure for Fluorination of an Alcohol with DAST
Disclaimer: This is a general guideline. Reaction conditions should be optimized for your specific substrate.
-
Preparation:
-
Under an inert atmosphere (N2 or Ar), dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) in a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
Addition of DAST:
-
Slowly add DAST (1.1-1.5 eq.) dropwise to the cooled solution via the dropping funnel over a period of 15-30 minutes. Maintain the internal temperature below -60°C during the addition.
-
-
Reaction:
-
After the addition is complete, allow the reaction to stir at -78°C for 1 hour.
-
Gradually warm the reaction to room temperature and stir for an additional 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
-
Quenching:
-
Cool the reaction mixture back down to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).[11] Be aware that this will cause gas evolution (CO2). An alternative is to use a slurry of calcium carbonate.
-
-
Workup:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
- Vertex AI Search. (n.d.). Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory.
- Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST.
- ACS Publications. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Diethylaminosulfur trifluoride.
- NET. (2016). Diethylaminosulfur trifluoride Safety Data Sheet.
- Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Diethylaminosulfur Trifluoride (DAST): A Comprehensive Overview.
- Google Patents. (n.d.). US6080886A - Fluorination with aminosulfur trifluorides.
- Cheshire Organics. (n.d.). DAST.
- SCI. (n.d.). Simpler fluorine chemistry.
- Baxendale Group. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett.
- Fisher Scientific. (2014). SAFETY DATA SHEET - Diethylaminosulfur trifluoride.
- Wikipedia. (n.d.). Fluorination with aminosulfuranes.
- ChemicalBook. (n.d.). DAST(38078-09-0)MSDS Melting Point Boiling Density Storage Transport.
- Wikipedia. (n.d.). Diethylaminosulfur trifluoride.
- Bocan. (n.d.). What are the alternatives to Diethylaminosulfur trifluoride (DAST) for fluorination reactions?.
- Common Organic Chemistry. (n.d.). Diethylaminosulfur Trifluoride (DAST).
- Sigma-Aldrich. (n.d.). Diethylaminosulfur Trifluoride (DAST).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]
- 3. cheshireorganics.com [cheshireorganics.com]
- 4. Page loading... [guidechem.com]
- 5. Simpler fluorine chemistry [soci.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 10. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 13. DAST(38078-09-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 15. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 16. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
purification strategies to remove impurities from (4-Fluoropiperidin-4-YL)methanol
Welcome to the technical support center for the purification of (4-Fluoropiperidin-4-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments, ensuring you can achieve the desired purity for your compound.
I. Understanding the Chemistry of Purification
(4-Fluoropiperidin-4-YL)methanol is a polar molecule containing a basic tertiary amine, a primary alcohol, and a fluorine atom at a quaternary center. These functional groups dictate its solubility and chromatographic behavior, making purification a nuanced process. A common synthetic route involves the reduction of a Boc-protected 4-ester-4-fluoropiperidine derivative with a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄), followed by acidic deprotection of the Boc group. This synthesis pathway informs the likely impurity profile we must address.
Common Impurities to Consider:
-
Unreacted Starting Materials: Such as the initial N-Boc protected ester.
-
Incomplete Deprotection: Residual N-Boc protected (4-Fluoropiperidin-4-YL)methanol.
-
Reagent-Related Impurities: Salts (e.g., lithium salts from LiAlH₄ quench) and residual acid from deprotection (e.g., HCl or Trifluoroacetic Acid - TFA).
-
Byproducts: Potential over-reduction products, though less common for esters.
-
Solvents: Residual solvents from the reaction and purification steps.
II. Troubleshooting Guide: Common Purification Issues
This section addresses common problems encountered during the purification of (4-Fluoropiperidin-4-YL)methanol in a question-and-answer format.
Q1: My flash column chromatography is showing severe peak tailing, and I'm not getting good separation. What's happening and how do I fix it?
Answer:
Severe peak tailing is a classic sign of strong interaction between your basic piperidine product and the acidic silica gel stationary phase. The free amine group on your molecule is protonated by the acidic silanol groups on the silica surface, leading to a "stick-release" mechanism that broadens your peaks and ruins separation.
Causality and Solution:
To mitigate this, you need to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase.
Experimental Protocol: Deactivating Silica Gel for Amine Purification [1][2]
-
Solvent System Selection: Start by developing a solvent system on a TLC plate. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH).
-
Adding a Basic Modifier: To your chosen eluent, add a small percentage of a base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH). A good starting point is 0.5-2% v/v.
-
TLC Analysis with Modifier: Rerun your TLC analysis with the modified eluent. You should observe more compact spots and improved separation. The optimal solvent system should give your target compound an Rf of ~0.2-0.4.
-
Column Equilibration: Before loading your sample, flush the packed column with at least 5 column volumes of the modified eluent. This ensures the entire silica bed is neutralized.
-
Elution: Proceed with your flash chromatography using the modified eluent.
Data Presentation: Effect of Basic Modifier on Chromatography
| Parameter | Standard Eluent (DCM/MeOH) | Modified Eluent (DCM/MeOH with 1% Et₃N) |
| Peak Shape | Broad, significant tailing | Sharp, symmetrical |
| Resolution | Poor, co-elution of impurities | Good to excellent |
| Retention | Often unpredictable | Consistent and reproducible |
Q2: After my aqueous workup, I have a low yield, and my product seems to be lost in the aqueous layer. How can I improve my extraction efficiency?
Answer:
The presence of both a basic amine and a polar alcohol group in (4-Fluoropiperidin-4-YL)methanol can lead to significant water solubility, especially if the aqueous phase is acidic. The protonated form of your piperidine is a salt, which is highly soluble in water.
Causality and Solution:
To recover your product from the aqueous layer, you need to ensure it is in its neutral, free-base form, which is more soluble in organic solvents. This is achieved by carefully controlling the pH of the aqueous layer during extraction.
Experimental Protocol: Optimized Acid-Base Extraction [3][4][5]
-
Initial Quench: After your reaction (e.g., LiAlH₄ reduction), carefully quench the reaction mixture, often with a sequential addition of water and a base solution like 15% NaOH.
-
Basification of the Aqueous Layer: Before extracting with an organic solvent, check the pH of the aqueous layer using pH paper or a pH meter. Adjust the pH to >11 with a strong base (e.g., 2M NaOH). This ensures the piperidine nitrogen is deprotonated.
-
Extraction with an Appropriate Solvent: Extract the basified aqueous layer multiple times (at least 3x) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). The multiple extractions are crucial for recovering all the product.
-
Back-Washing (Optional): Combine the organic extracts and wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q3: I've purified my compound as the free base, but it's an oil and difficult to handle. It also seems to degrade over time. What is a better way to store it?
Answer:
Many free-base amines, especially those with polar functional groups, are oils or low-melting solids that can be difficult to handle and weigh accurately. Furthermore, amines are susceptible to oxidation and can react with atmospheric carbon dioxide to form carbonate salts, leading to degradation.[6]
Causality and Solution:
Converting your purified free-base amine to a stable, crystalline hydrochloride (HCl) salt is a standard and highly effective practice. The salt is generally more stable, non-hygroscopic, and easier to handle.
Experimental Protocol: Formation of the Hydrochloride Salt [5][7]
-
Dissolution: Dissolve your purified (4-Fluoropiperidin-4-YL)methanol free base in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or a mixture of ethanol and ether.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise to the stirred solution of your amine at 0 °C.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash it with a small amount of cold diethyl ether to remove any residual impurities, and dry it under vacuum.
Recrystallization of the HCl Salt:
If further purification is needed, the HCl salt can be recrystallized.
-
Solvent Selection: Common solvent systems for recrystallizing piperidine hydrochlorides include ethanol/diethyl ether or methanol/diethyl ether.[5]
-
Procedure: Dissolve the salt in a minimum amount of the hot alcohol (e.g., ethanol). Slowly add the ether until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration.
III. Frequently Asked Questions (FAQs)
Q: What is the best way to remove the N-Boc protecting group without affecting other functional groups?
A: The most common and effective method for N-Boc deprotection is using a strong acid in an anhydrous organic solvent.[3][8] A 4M solution of HCl in dioxane is often preferred as it frequently leads to the precipitation of the desired product as its hydrochloride salt, which simplifies isolation.[3] Alternatively, trifluoroacetic acid (TFA) in dichloromethane (DCM) is also very effective, though the resulting trifluoroacetate salt can sometimes be more difficult to handle.[3]
Q: I see an impurity that I suspect is the unreacted N-Boc protected starting material. How can I separate it from my final product?
A: You can leverage the difference in basicity between the Boc-protected precursor and your deprotected product. The Boc-protected compound is a much weaker base.
-
Acid-Base Extraction: During an aqueous workup, carefully adjust the pH. At a mildly acidic pH (around 3-4), your product will be protonated and move to the aqueous layer, while the less basic Boc-protected starting material will preferentially remain in the organic layer.
-
Flash Chromatography: The Boc-protected starting material is significantly less polar than your final product (which has a free amine and a hydroxyl group). Therefore, they should be easily separable by silica gel chromatography. The Boc-protected compound will have a much higher Rf value.
Q: Can I use distillation to purify (4-Fluoropiperidin-4-YL)methanol?
A: Distillation is generally not the preferred method for this compound. Due to the presence of the polar hydroxyl group, it is likely to have a high boiling point and may be prone to decomposition at the required temperatures. Purification techniques like chromatography and crystallization of the salt form are more suitable.
IV. Visualization of Purification Workflows
General Purification Strategy
The following diagram illustrates a general decision-making workflow for the purification of (4-Fluoropiperidin-4-YL)methanol.
Caption: A general workflow for the purification of (4-Fluoropiperidin-4-YL)methanol.
Acid-Base Extraction Logic
This diagram shows the logic behind separating the basic product from neutral impurities.
Caption: Logic for separating the basic product using acid-base extraction.
V. References
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
Google Patents. (1993). WO1993021156A1 - 4-diphenylmethyl piperidine derivatives and process for their preparation.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Molbase. Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). [Link]
-
ScienceMadness. (2018). Piperidine from the hydrolysis of piperine. [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]
-
Masterson, D. S., & Fields, G. B. (2009). Methods for Removing the Fmoc Group. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 19-34). Oxford University Press. [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Unexpected NMR Signals in Fluorinated Piperidines
Fluorinated piperidines are invaluable scaffolds in modern medicinal chemistry. Their strategic incorporation allows for the precise modulation of physicochemical properties such as metabolic stability, lipophilicity (logP), and the basicity of the piperidine nitrogen (pKa). However, the very features that make fluorine a powerful tool for drug design—high electronegativity and unique steric profile—also introduce significant complexities in Nuclear Magnetic Resonance (NMR) spectra. Researchers frequently grapple with unexpectedly broad signals, intricate splitting patterns that defy simple first-order analysis, and the appearance of signals that suggest conformational heterogeneity.
This guide provides a structured, in-depth approach to diagnosing and resolving these common NMR challenges. It is designed for researchers, chemists, and drug development professionals who seek to move beyond routine data acquisition to a deeper understanding of their molecules' behavior in solution.
Troubleshooting Guide: In-Depth Scenarios
This section addresses complex, multi-faceted issues through a question-and-answer format. Each answer provides the underlying scientific rationale for the observed phenomenon and a systematic protocol for its investigation and resolution.
Question 1: My ¹H NMR shows broad, unresolved signals for the piperidine ring protons at room temperature, but the ¹⁹F NMR shows a sharp signal. What is happening?
The Problem: You have synthesized a 3-fluoropiperidine derivative. At 298 K, the proton signals for the piperidine ring are broad and poorly defined, making it impossible to extract coupling constants or confirm stereochemistry. In contrast, the corresponding ¹⁹F NMR spectrum displays a single, sharp signal.
The Underlying Science: Intermediate Chemical Exchange
This phenomenon is a classic indicator of dynamic conformational exchange occurring on the NMR timescale. Piperidine rings, like cyclohexanes, exist in rapidly interconverting chair conformations. Protons in axial and equatorial positions have different chemical shifts. When the rate of this "ring flip" is intermediate relative to the NMR frequency difference between the axial and equatorial protons, it leads to signal broadening.
The reason the ¹⁹F signal may remain sharp is due to a much larger chemical shift difference between its axial and equatorial environments. This large separation (in Hz) means that even at the same exchange rate, the fluorine nucleus can be in the "slow exchange" regime, showing distinct (or a single population-averaged but still sharp) signal, while the protons are in the "intermediate exchange" regime, resulting in broadened lines.
Systematic Troubleshooting Protocol: Variable Temperature (VT) NMR
Variable Temperature NMR is the definitive experiment to probe dynamic processes.[1][2][3][4][5] By altering the temperature, you change the rate of conformational exchange, moving the system from intermediate exchange to either slow or fast exchange regimes.
Step-by-Step Methodology:
-
Baseline Spectrum: Acquire a standard ¹H NMR spectrum at your initial temperature (e.g., 298 K or 25 °C) in a suitable solvent (e.g., CDCl₃, MeOD-d₄, or Toluene-d₈).
-
Low-Temperature Analysis (Slowing the Exchange):
-
Gradually decrease the sample temperature in increments of 10-15 K (e.g., to 273 K, 253 K, 233 K).
-
Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Expected Observation: As the temperature drops, the ring inversion will slow down. The broad signals should resolve into two distinct sets of sharp signals, one for the major chair conformer and one for the minor. You will now be able to observe separate, sharp multiplets for the axial and equatorial protons.
-
-
High-Temperature Analysis (Accelerating the Exchange):
-
Gradually increase the sample temperature in increments of 10-15 K (e.g., to 313 K, 333 K, 353 K).
-
Expected Observation: As the temperature rises, the ring inversion will accelerate. The broad signals should coalesce and then sharpen into a single set of time-averaged signals. At this point, the coupling constants will be a population-weighted average of the constants from the individual conformers.
-
Data Interpretation:
-
Coalescence Temperature (Tc): The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature. This can be used to calculate the Gibbs free energy of activation (ΔG‡) for the ring inversion process.
-
Conformer Population: At low temperatures where both conformers are visible, the ratio of their populations can be determined by integrating the corresponding signals. This allows for the calculation of the conformational free energy difference (ΔG°). The conformational behavior of fluorinated piperidines is influenced by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors.[6][7][8][9]
Question 2: I'm seeing an unusually large coupling constant (e.g., 40-50 Hz) between two fluorine atoms that are four bonds apart. Is this an artifact?
The Problem: You have a multi-fluorinated piperidine, for instance, a 3,3-difluoro or a 3,5-difluoro derivative. In the ¹⁹F NMR, you observe a large splitting that suggests a J-coupling on the order of 40-50 Hz, but the atoms are separated by four or more bonds (⁴JFF or ⁵JFF), where such a large coupling is unexpected.
The Underlying Science: Through-Space J-Coupling
While J-coupling is typically mediated through chemical bonds, it can also occur "through-space" when two spin-active nuclei are held in close spatial proximity, allowing for the overlap of their non-bonding orbitals.[10][11][12] In fluorinated piperidines, specific chair conformations can force two fluorine atoms into a close 1,3-diaxial or a similar syn-periplanar arrangement, leading to significant through-space JFF coupling. This effect is highly dependent on the internuclear distance and geometry.
Systematic Troubleshooting Protocol: 2D NMR for Spatial Proximity
To confirm that the observed coupling is due to spatial proximity rather than an unusual through-bond mechanism, a Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is ideal.[13][14][15][16][17][18] This experiment detects correlations between two different nuclei (in this case, ¹H and ¹⁹F) that are close in space, typically within 5 Å.
Step-by-Step Methodology for ¹H-¹⁹F HOESY:
-
Acquire Standard Spectra: Obtain high-quality 1D ¹H and ¹⁹F spectra to determine the chemical shifts and spectral widths needed for the 2D experiment.
-
Set Up the HOESY Experiment:
-
Use a standard hoesy pulse program available on your spectrometer.
-
The experiment will have a ¹H dimension (F2) and a ¹⁹F dimension (F1).
-
Set the mixing time (the period during which magnetization transfer occurs) to a value appropriate for small molecules, typically between 200 ms and 800 ms.
-
-
Process and Analyze the Data:
-
Process the 2D data to obtain the ¹H-¹⁹F correlation map.
-
Expected Observation: Look for cross-peaks that connect a specific fluorine signal to proton signals. If a fluorine atom shows a strong HOESY correlation to a proton on the opposite side of the ring, it provides direct evidence of the conformation that brings these nuclei close together, thereby supporting the through-space coupling hypothesis for the F-F interaction.
-
Data Presentation: Typical J-Coupling Constants in Fluorinated Piperidines
| Coupling Type | Number of Bonds | Typical Value (Hz) | Notes |
| ²JHH | 2 | 10 - 15 | Geminal coupling on a methylene group. |
| ³JHH | 3 | 2 - 12 | Vicinal coupling; highly dependent on dihedral angle (Karplus relationship). |
| ²JHF | 2 | 45 - 55 | Large geminal coupling. |
| ³JHF | 3 | 5 - 30 | Vicinal coupling; also follows a Karplus-like relationship. |
| ²JFF | 2 | 220 - 300 | Very large geminal coupling on a CF₂ group.[19] |
| ⁴JFF (Through-Bond) | 4 | 0 - 5 | Typically small. |
| ⁴JFF (Through-Space) | 4 | 10 - 60+ | Can be very large if atoms are spatially close. [12] |
Frequently Asked Questions (FAQs)
Q1: Why is my ¹⁹F chemical shift so sensitive to the solvent I use?
A: The ¹⁹F chemical shift is extremely sensitive to its electronic environment.[20][21] Solvents can influence this in several ways, including hydrogen bonding, dipole-dipole interactions, and general polarity effects, sometimes causing shifts of several ppm.[22][23][24][25] It is crucial to be consistent with your choice of NMR solvent and to use an internal or external standard for accurate comparisons between samples.[26]
Q2: My ¹⁹F NMR shows more signals than I expect for my compound. Does this mean I have an impurity?
A: Not necessarily. While impurities are a possibility, multiple ¹⁹F signals can also arise from:
-
Slow-exchanging conformers: As discussed in Question 1, if the ring inversion is slow on the NMR timescale, each distinct conformer (e.g., axial-F and equatorial-F) will give a separate set of signals.[6][7]
-
Rotamers: If there is restricted rotation around a bond (e.g., an amide bond on the piperidine nitrogen), different rotational isomers (rotamers) can be observed as distinct species.[1]
-
Diastereomers: If your compound is chiral and was synthesized as a mixture of diastereomers, each will give its own unique set of NMR signals.
Q3: What are the small peaks at ~0.5% intensity on either side of my main ¹⁹F signal?
A: These are most likely ¹³C satellites. They arise from the coupling of the ¹⁹F nucleus to an adjacent ¹³C atom. Since the natural abundance of ¹³C is about 1.1%, you will see these small satellite peaks for molecules containing ¹³C. For a CF group, this will appear as a doublet of doublets (one for the main ¹²C-containing isotopologue and a smaller doublet for the ¹³C isotopologue). For a CF₃ group, you will see a quartet from the main species and a smaller, more complex pattern for the ¹³C-coupled species. These satellites can sometimes be asymmetric due to isotope effects on the chemical shift.[27]
Visualizations and Workflows
Troubleshooting Workflow for Unexpected NMR Signals
This diagram outlines a logical decision-making process when encountering ambiguous NMR data for a fluorinated piperidine.
Caption: General troubleshooting workflow for unexpected NMR signals.
Piperidine Chair Interconversion
This diagram illustrates the dynamic equilibrium that is often the source of signal broadening.
Caption: Chair-chair interconversion of a 3-fluoropiperidine.
References
- ¹⁹F Studies of Solvent and Counterion Effects on Chemical Shift. Can. J. Chem., 55(11), 1977.
- ¹⁹F - ¹H HOESY Experiment. University of Ottawa NMR Facility Blog, 2007.
- Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146, 2020.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6146, 2020.
- ¹⁹F NMR Chemical Shift Table. Alfa Chemistry.
- A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. BenchChem.
- Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via ¹⁹F NMR Spectroscopy.
- ¹⁹-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press, 19, 2012.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Hebrew University of Jerusalem, 2020.
- The conformational preferences of fluorinated piperidine derivatives....
- Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions.
- New Frontiers and Developing Applications in ¹⁹F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 78, 1-34, 2014.
- Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions.
- In ¹⁹F NMR why are some of the signals contained in the negative region?.
- NMR Manual for Hetero-nuclear Overhauser Enhancement Spectroscopy (HOESY) Experiment. IMSERC, Northwestern University, 2014.
- Improving the accuracy of ¹H-¹⁹F internuclear distance measurement using 2D ¹H-¹⁹F HOESY.
- Through-Space Scalar ¹⁹F−¹⁹F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19519-19528, 2021.
- Improving the accuracy of ¹H–¹⁹F internuclear distance measurement using 2D ¹H–¹⁹F HOESY. SciSpace.
- ¹⁹F Coupling Constants Table. Alfa Chemistry.
- Extraneous Peaks Observed on ¹⁹F NMR of Isolated "Pure" Compound. NMR Wiki Q&A Forum, 2011.
- Conformational analysis of fluorinated pyrrolidines using ¹⁹F-¹H scalar couplings and heteronuclear NOEs. Chemistry – A European Journal, 18(41), 13133-13141, 2012.
- DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines.
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- A beginner's guide to ¹⁹F NMR and its role in drug screening. Journal of Biomolecular NMR, 74(8-9), 431-440, 2020.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 41883-41892, 2018.
- J-Coupling (Scalar). Chemistry LibreTexts, 2023.
- New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- The ring inversion of gaseous N-methylpiperazine. Pressure and temperature dependent ¹H NMR studies.
- J-coupling. Wikipedia.
- FLUORINE COUPLING CONSTANTS. Progress in NMR Spectroscopy, 10, 83-756, 1976.
- Variable-temperature NMR studies of 2-(pyridin-2-yl)-1H-benzo[d]imidazole. Life Science Journal, 6(4), 1-4, 2009.
- A variable temperature nuclear magnetic resonance spectroscopy study of nitrogen inversion in medium-ring monocyclic and bicyclic systems. Semantic Scholar.
- ¹⁹Fluorine NMR. University of Rochester.
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12759-12767, 2022.
- A variable-temperature N.m.r. study of the ring inversion in 7,12-dihydropleiadene and its 1-methoxy-derivative using a quantitative treatment of the collapse of an AB quartet. Journal of the Chemical Society B: Physical Organic, 841-846, 1967.
- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org, 2020.
- Fluorine NMR. eMagRes, 3(2), 201-208, 2014.
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- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Reductive Amination with (4-Fluoropiperidin-4-YL)methanol
Welcome to the technical support center for reductive amination procedures involving (4-Fluoropiperidin-4-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for this specific transformation. Our goal is to move beyond simple procedural lists and offer a comprehensive resource grounded in mechanistic understanding and practical experience.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the reductive amination of (4-Fluoropiperidin-4-YL)methanol with various aldehydes and ketones.
Q1: Which reducing agent is most suitable for the reductive amination of (4-Fluoropiperidin-4-YL)methanol?
For the reductive amination of (4-Fluoropiperidin-4-YL)methanol, sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the preferred reagent.[1][2][3] Its mild nature and selectivity for the iminium ion over the starting carbonyl compound minimize side reactions such as the reduction of the aldehyde or ketone.[1][2][3] While other reducing agents like sodium cyanoborohydride (NaBH₃CN) can be used, NaBH(OAc)₃ is often favored due to the toxicity of cyanide byproducts generated from NaBH₃CN during acidic workup.[4][5] Sodium borohydride (NaBH₄) is generally too reactive and can reduce the carbonyl starting material before imine formation is complete, unless a two-step procedure is employed.[6][7]
Q2: I am observing low conversion to the desired product. What are the likely causes?
Low conversion can stem from several factors:
-
Steric Hindrance: (4-Fluoropiperidin-4-YL)methanol is a sterically hindered amine, which can slow down the initial imine formation.[8][9]
-
Inefficient Imine Formation: The equilibrium between the carbonyl compound, the amine, and the imine may not favor the imine.[5] This can be exacerbated by the presence of water in the reaction mixture.
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. An insufficient amount will lead to incomplete reduction of the imine.
-
Reaction Temperature: While many reductive aminations are run at room temperature, sterically hindered substrates may require elevated temperatures to facilitate imine formation.
Q3: How do I effectively quench the reaction and remove excess reducing agent?
Upon reaction completion, the excess borohydride reagent must be safely quenched. A common and effective method is the slow, careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[10] This should be done in a well-ventilated fume hood, as gas evolution (hydrogen) will occur. For reactions using NaBH₃CN, quenching under basic or neutral conditions is crucial to avoid the formation of toxic hydrogen cyanide (HCN) gas.[4][10]
Q4: What is the best approach for extracting the product from the aqueous layer?
Given the polar nature of the product due to the hydroxyl and amino groups, a standard liquid-liquid extraction with an organic solvent is typically employed. Dichloromethane (DCM) or ethyl acetate are common choices. To ensure the product is in its free base form for efficient extraction into the organic layer, the pH of the aqueous layer should be adjusted to be basic (pH > 9) using a base like sodium hydroxide (NaOH).[11][12] Multiple extractions are recommended to maximize the recovery of the product.
Q5: My final product is contaminated with unreacted starting materials. How can I improve purification?
Purification of fluorinated piperidines can be challenging due to their potential volatility.[13][14] If unreacted aldehyde/ketone and the amine starting material are present, consider the following:
-
Acid-Base Extraction: A carefully controlled acid-base extraction can help separate the basic amine product from non-basic impurities.[11][12]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying the final product. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate in hexanes, or methanol in dichloromethane), is typically effective.
-
In-situ Protection: For volatile products, in-situ protection of the secondary amine with a protecting group like benzyloxycarbonyl (Cbz) can facilitate purification and handling.[13][14]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you may encounter and offers systematic solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction/Stalled Reaction | 1. Inefficient imine formation due to steric hindrance or water.[8][9] 2. Deactivation of the reducing agent. 3. Insufficient reaction time or temperature. | 1. Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves.[15] 2. Consider adding a catalytic amount of a mild acid like acetic acid to promote imine formation.[3][15] 3. Ensure the reducing agent is fresh and was added under an inert atmosphere. 4. Increase the reaction temperature and/or extend the reaction time. |
| Formation of Side Products | 1. Over-alkylation: The secondary amine product reacts further with the aldehyde.[15] 2. Reduction of Carbonyl: The reducing agent is too strong or was added before imine formation.[6][16] 3. Aldol Condensation: Self-condensation of the aldehyde or ketone starting material. | 1. Use a 1:1 stoichiometry of the amine and carbonyl, or a slight excess of the amine.[15] 2. Use a milder reducing agent like NaBH(OAc)₃.[1][2] If using NaBH₄, ensure imine formation is complete before its addition.[6] 3. Maintain a lower reaction temperature and consider a one-pot procedure where the imine is reduced as it is formed.[15] |
| Difficult Product Isolation/Low Yield After Workup | 1. Product is water-soluble: The polarity of the product may lead to poor extraction into the organic phase. 2. Emulsion formation during extraction. 3. Product volatility: Loss of product during solvent removal.[13][14] | 1. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product in the aqueous phase. 2. Add a small amount of a different organic solvent or filter the emulsion through celite. 3. After extraction, consider forming a salt of the amine product (e.g., by adding HCl in ether) to precipitate it as a solid, which is less volatile. Alternatively, use in-situ protection.[13][14] |
| Persistent Imine Impurity | 1. Incomplete reduction of the imine.[11] 2. Hydrolysis of the imine back to starting materials during workup. | 1. Increase the equivalents of the reducing agent and/or the reaction time.[11] 2. Ensure the workup is performed promptly after the reaction is complete. Maintain a basic pH during extraction to minimize imine hydrolysis. |
Experimental Protocols
General One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
(4-Fluoropiperidin-4-YL)methanol (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (1.3-1.6 equiv)[10]
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
To a solution of the aldehyde or ketone in the chosen solvent, add (4-Fluoropiperidin-4-YL)methanol.
-
If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.[15]
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.[10]
-
Separate the organic layer and extract the aqueous layer with the chosen organic solvent (e.g., Dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizing the Workflow and Key Steps
Reductive Amination Workflow
Caption: A typical workflow for the reductive amination process.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
YouTube. (2020, May 7). 09.10 Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
-
ResearchGate. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved from [Link]
-
PubMed Central. (2020, July 3). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Retrieved from [Link]
-
Organic Chemistry Reactions. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
ACS Publications. (2020, September 18). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [https://www.sciencemadness.org/library/books/synthesis/A Review on the Use of Sodium Triacetoxyborohydride.pdf]([Link] Review on the Use of Sodium Triacetoxyborohydride.pdf)
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wordpress. (2026, January 3). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
-
ACS Symposium Series. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
Bentham Science. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Retrieved from [Link]
-
ResearchGate. (2020, December 9). (PDF) Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from [Link]
-
MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Retrieved from [Link]
-
Reddit. (2024, February 4). Does piperidine work in reductive amination like this?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. Retrieved from [Link]
-
PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
-
The Hive. (2002, October 4). Titanium(IV)isopropoxide reductive amination. Retrieved from [Link]
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Validation & Comparative
1H and 13C NMR characterization of (4-Fluoropiperidin-4-YL)methanol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of (4-Fluoropiperidin-4-YL)methanol
In the landscape of modern drug discovery, fluorinated scaffolds are of paramount importance. The strategic introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The piperidine ring, a ubiquitous feature in many pharmaceuticals, is often a target for such fluorination.[1][2] (4-Fluoropiperidin-4-YL)methanol is a key building block in this domain, combining the conformational constraints of the piperidine ring with the unique electronic properties of a quaternary stereocenter bearing a fluorine atom.
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) characteristics of (4-Fluoropiperidin-4-YL)methanol. As direct experimental spectra for this specific compound are not widely published, we will present a detailed, predicted analysis based on foundational NMR principles and data from analogous structures. This approach not only serves to identify the compound but also illustrates the logic of spectral interpretation, a critical skill for researchers in synthetic and medicinal chemistry. We will compare the insights gained from ¹H and ¹³C NMR with complementary techniques, primarily ¹⁹F NMR, to provide a holistic characterization strategy.
Part 1: Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum is the initial and most common step in the structural verification of organic molecules. For (4-Fluoropiperidin-4-YL)methanol, the spectrum is anticipated to be complex due to the fixed, non-aromatic ring system and the influence of the electronegative fluorine atom.
Anticipated Spectral Features:
-
Piperidine Ring Protons (Positions 2, 3, 5, 6): The protons on the piperidine ring are diastereotopic. This means that even protons on the same carbon atom (e.g., the two protons at C2) are chemically non-equivalent and will appear as distinct signals. They will exhibit complex splitting patterns due to geminal coupling (coupling to the other proton on the same carbon) and vicinal coupling (coupling to protons on adjacent carbons). We predict these signals to appear in the range of δ 2.8-3.2 ppm .
-
Methylene Bridge Protons (-CH₂OH): The two protons of the hydroxymethyl group are adjacent to a quaternary, fluorine-bearing carbon. They are expected to show coupling to the fluorine atom (²JHF). This will likely result in a doublet of doublets or a more complex multiplet. Due to the electronegativity of the attached oxygen, their chemical shift is predicted to be around δ 3.6-3.8 ppm .
-
Amine and Hydroxyl Protons (-NH, -OH): The chemical shifts of the N-H and O-H protons are highly variable and depend on solvent, concentration, and temperature. These signals are often broad and may not show clear coupling. In a deuterated solvent like CDCl₃, they could appear anywhere from δ 1.5-4.0 ppm . Performing a D₂O exchange experiment would confirm their assignment, as these peaks would disappear from the spectrum.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of (4-Fluoropiperidin-4-YL)methanol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in a standard 5 mm NMR tube.[3] The choice of solvent can affect chemical shifts.[4]
-
Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[3]
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity and optimal resolution.
-
Acquisition: Acquire the spectrum using standard parameters for a ¹H experiment on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
Part 2: Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. A key feature for (4-Fluoropiperidin-4-YL)methanol will be the carbon-fluorine couplings (JCF), which are invaluable for confirming the structure.
Anticipated Spectral Features:
-
Quaternary Carbon (C4): This is the most characteristic signal. It is directly attached to the fluorine atom and will therefore exhibit a large one-bond C-F coupling constant (¹JCF), appearing as a doublet. Its chemical shift will be significantly downfield due to the electronegativity of both fluorine and oxygen, predicted in the range of δ 90-98 ppm .
-
Hydroxymethyl Carbon (-CH₂OH): This carbon is two bonds away from the fluorine atom and will show a ²JCF coupling, appearing as a doublet. It is also attached to an oxygen atom, placing its chemical shift around δ 65-70 ppm .[5]
-
Piperidine Ring Carbons (C2, C6): These carbons are adjacent to the nitrogen atom and are expected to have chemical shifts in the range of δ 45-50 ppm . They will also exhibit a three-bond coupling to fluorine (³JCF), appearing as doublets.
-
Piperidine Ring Carbons (C3, 5): These carbons are beta to the nitrogen and are expected around δ 28-35 ppm . They will show a two-bond coupling to fluorine (²JCF), also appearing as doublets.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single peak for each unique carbon (which will still be split by fluorine). A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[5]
Part 3: Comparison with Alternative Characterization Techniques
While ¹H and ¹³C NMR are powerful, a multi-technique approach ensures unambiguous characterization.
¹⁹F NMR Spectroscopy: A Superior Alternative
For any fluorinated compound, ¹⁹F NMR is an essential analytical tool. It offers several distinct advantages over proton NMR:
-
High Sensitivity: The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it nearly as sensitive as ¹H.[6]
-
Wide Chemical Shift Range: The typical chemical shift range for fluorine in organic compounds is much larger than for protons, leading to less signal overlap and greater sensitivity to subtle changes in the electronic environment.[6]
-
No Background Signals: Since fluorine is not a common element in solvents or typical organic impurities, the spectrum is exceptionally clean.
For (4-Fluoropiperidin-4-YL)methanol, a single signal is expected in the ¹⁹F NMR spectrum. This signal will likely be a complex multiplet due to coupling with the neighboring protons on the hydroxymethyl group and the piperidine ring. Its chemical shift provides a unique fingerprint for the compound.[7][8]
Mass Spectrometry (MS)
Mass spectrometry complements NMR by providing the molecular weight of the compound. For (4-Fluoropiperidin-4-YL)methanol (C₆H₁₂FNO), the expected exact mass is 133.0903 g/mol .[9] High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing definitive evidence of the compound's identity.
Data and Workflow Visualization
Predicted NMR Data Summary
| ¹H NMR | Position | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Piperidine CH₂ | 2, 6 | 2.8 - 3.2 | Multiplet | - |
| Piperidine CH₂ | 3, 5 | 2.8 - 3.2 | Multiplet | - |
| Hydroxymethyl CH₂ | 7 | 3.6 - 3.8 | Doublet of doublets | ²JHF, ³JHH |
| Amine NH | 1 | Broad singlet | - | - |
| Hydroxyl OH | 8 | Broad singlet | - | - |
| ¹³C NMR | Position | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Quaternary C-F | 4 | 90 - 98 | Doublet | ¹JCF ≈ 170-190 |
| Hydroxymethyl CH₂ | 7 | 65 - 70 | Doublet | ²JCF ≈ 20-25 |
| Piperidine CH₂ | 2, 6 | 45 - 50 | Doublet | ³JCF ≈ 5-10 |
| Piperidine CH₂ | 3, 5 | 28 - 35 | Doublet | ²JCF ≈ 15-20 |
graph "molecular_structure" { layout=neato; node [shape=plaintext]; C4 [label="C4", pos="0,0!"]; F [label="F", pos="-0.8,-0.5!"]; C7 [label="C7(H₂)", pos="0.8,-0.5!"]; O8 [label="O8(H)", pos="1.6,-0.2!"]; C3 [label="C3(H₂)", pos="-0.6,0.8!"]; C5 [label="C5(H₂)", pos="0.6,0.8!"]; C2 [label="C2(H₂)", pos="-0.6,1.8!"]; C6 [label="C6(H₂)", pos="0.6,1.8!"]; N1 [label="N1(H)", pos="0,2.4!"];C4 -- F; C4 -- C7; C7 -- O8; C4 -- C3; C4 -- C5; C3 -- C2; C5 -- C6; C2 -- N1; C6 -- N1;
}
Caption: Molecular structure of (4-Fluoropiperidin-4-YL)methanol with atom numbering.
Caption: Standard experimental workflow for NMR-based structural characterization.
Conclusion
The structural characterization of (4-Fluoropiperidin-4-YL)methanol relies heavily on a detailed analysis of its NMR spectra. The predicted ¹H NMR spectrum is characterized by complex multiplets for the diastereotopic ring protons and a distinct signal for the hydroxymethyl group showing coupling to fluorine. The ¹³C NMR spectrum provides definitive evidence through the large one-bond C-F coupling at the quaternary center and smaller two- and three-bond couplings throughout the carbon skeleton. For unambiguous confirmation and a more sensitive analysis, ¹⁹F NMR spectroscopy is the recommended complementary technique, offering a clean spectral window and high sensitivity. By combining these NMR methods with mass spectrometry, researchers can confidently verify the structure of this valuable fluorinated building block, ensuring the integrity of their subsequent research and development efforts.
References
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In Situ Silane Activation Enables Catalytic Reduction of Carboxylic Acids - Supporting Information. The Royal Society of Chemistry, 2022. 10
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 2020.
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Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry, 2015. 11
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¹H and ¹³C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d₄. ResearchGate.
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Methanol(67-56-1) ¹³C NMR spectrum. ChemicalBook.
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The application of ¹⁹F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed, 2021.
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Fluorine NMR. University of Wisconsin-Madison.
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(4-fluoropiperidin-4-yl)methanol hydrochloride (C6H12FNO). PubChemLite.
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A Guide to ¹³C NMR Chemical Shift Values. Compound Interest, 2015.
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(4-Fluoropiperidin-4-YL)methanol. PubChem.
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016.
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Tables For Organic Structure Analysis. University of Colorado Boulder.
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997.
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¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 2022.
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Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. DiVA portal, 2016.
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(4-FLUOROPIPERIDIN-4-YL)METHANOL HYDROCHLORIDE [P43935]. ChemUniverse.
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Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central, 2024.
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Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed, 2013.
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A Senior Application Scientist's Guide to Interpreting 19F NMR Spectra of (4-Fluoropiperidin-4-YL)methanol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to modulate pharmacokinetic and physicochemical properties. The unique characteristics of the fluorine atom necessitate specialized analytical techniques for unambiguous structural elucidation and characterization. Among these, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and highly sensitive tool. This guide provides an in-depth analysis of the interpretation of the 19F NMR spectrum of a key fluorinated building block, (4-Fluoropiperidin-4-YL)methanol, and offers a comparative perspective against other common analytical techniques.
The Power of 19F NMR in Fluorinated Molecule Analysis
Fluorine-19 is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons (¹H).[1] The large chemical shift range of 19F NMR, spanning over 800 ppm, provides excellent spectral dispersion, minimizing signal overlap even in complex molecules.[2] This is a significant advantage over ¹H NMR, where spectral crowding can often complicate analysis.
The chemical shift of a 19F nucleus is exquisitely sensitive to its local electronic environment. This sensitivity allows for the detection of subtle changes in molecular conformation, intermolecular interactions, and the presence of neighboring functional groups, making 19F NMR an invaluable tool in drug-protein binding studies and conformational analysis.
Experimental Protocol: Acquiring a High-Quality 19F NMR Spectrum
Obtaining a clean and informative 19F NMR spectrum is paramount for accurate interpretation. The following protocol outlines the key steps for the analysis of (4-Fluoropiperidin-4-YL)methanol.
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. For (4-Fluoropiperidin-4-YL)methanol, deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are suitable choices.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: While external referencing is common, for precise chemical shift determination, an internal standard can be used. A common reference compound is trifluorotoluene, which gives a sharp singlet at approximately -63.72 ppm relative to CFCl₃.[3]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition:
-
Tuning and Matching: Tune and match the NMR probe to the 19F frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
-
Spectral Width: Set a wide spectral width (e.g., -250 ppm to 0 ppm) to ensure all fluorine signals are captured.
-
Number of Scans: A sufficient number of scans (e.g., 16-64) should be acquired to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate for small molecules.
-
Proton Decoupling: To simplify the spectrum and enhance sensitivity, proton decoupling (¹H decoupling) is often employed. This removes the splitting of the fluorine signal caused by coupling to nearby protons.
-
Interpreting the 19F NMR Spectrum of (4-Fluoropiperidin-4-YL)methanol
The 19F NMR spectrum of (4-Fluoropiperidin-4-YL)methanol is predicted to exhibit a single primary signal, as there is only one fluorine atom in the molecule. The key features to analyze are the chemical shift and the coupling patterns (if proton decoupling is not used).
dot
Caption: Molecular Structure of (4-Fluoropiperidin-4-YL)methanol
Chemical Shift (δ):
The chemical shift of the fluorine atom in (4-Fluoropiperidin-4-YL)methanol is influenced by the electron-withdrawing effects of the neighboring atoms and the overall electronic environment of the piperidine ring. Based on typical chemical shift ranges for fluorine atoms attached to a tertiary carbon in a saturated ring system, the signal is expected to appear in the upfield region of the 19F NMR spectrum. A predicted chemical shift would be in the range of -140 to -180 ppm relative to CFCl₃. The presence of the hydroxyl group on the adjacent carbon may cause a slight downfield shift compared to a simple fluoroalkane due to its electron-withdrawing inductive effect.
Coupling Constants (J):
In a proton-coupled 19F NMR spectrum, the fluorine signal will be split by the neighboring protons. The magnitude of the splitting, known as the coupling constant (J), provides valuable structural information.
-
²J(F-C-H): Geminal coupling to the two protons on the hydroxymethyl group (-CH₂OH) would result in a triplet. The typical value for two-bond F-H coupling is in the range of 40-50 Hz.
-
³J(F-C-C-H): Vicinal coupling to the four axial and equatorial protons on the two adjacent carbons of the piperidine ring would lead to a more complex multiplet. The magnitude of three-bond F-H coupling is dependent on the dihedral angle between the fluorine and hydrogen atoms, as described by the Karplus relationship. Axial and equatorial protons will have different coupling constants, further splitting the signal.
A proton-decoupled spectrum would show a single sharp singlet, confirming the presence of a single fluorine environment.
Comparison with Alternative Analytical Techniques
While 19F NMR is a powerful tool, a comprehensive characterization of (4-Fluoropiperidin-4-YL)methanol often involves a combination of analytical techniques.
| Technique | Strengths | Weaknesses | Application to (4-Fluoropiperidin-4-YL)methanol |
| 19F NMR | High sensitivity, wide chemical shift range, no background signals in biological systems.[1][2] | Only applicable to fluorinated compounds. | Directly probes the fluorine environment, providing information on purity and local structure. |
| ¹H NMR | Ubiquitous, provides detailed information on the proton framework of the molecule. | Can suffer from signal overlap in complex molecules. | Confirms the presence and connectivity of all protons in the molecule, including the piperidine ring and hydroxymethyl group. |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | Lower sensitivity than ¹H NMR. | Confirms the number of unique carbon environments and the presence of the quaternary carbon attached to the fluorine. |
| Mass Spectrometry (MS) | High sensitivity, provides accurate molecular weight information and fragmentation patterns.[4] | Does not provide detailed connectivity information on its own. | Confirms the molecular weight and can provide structural information through fragmentation analysis, such as the loss of the hydroxymethyl group.[3] |
dot
Caption: Integrated analytical workflow for structural elucidation.
Experimental Protocols for Alternative Techniques
¹H and ¹³C NMR Spectroscopy:
The sample preparation for ¹H and ¹³C NMR is identical to that for 19F NMR.
-
¹H NMR Acquisition: A standard ¹H NMR experiment is performed. The chemical shifts, integration, and coupling patterns of the signals for the piperidine ring protons and the hydroxymethyl protons are analyzed to confirm the structure.
-
¹³C NMR Acquisition: A standard ¹³C NMR experiment with proton decoupling (e.g., a PENDANT or DEPT sequence) is performed to determine the number of different carbon environments. The chemical shift of the quaternary carbon attached to the fluorine will be significantly affected by the fluorine atom, appearing as a doublet in a proton-coupled ¹³C spectrum due to ¹J(C-F) coupling.
Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this molecule.
-
Mass Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The protonated molecule [M+H]⁺ would be expected as the base peak.
-
Fragmentation Analysis (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) can be performed. The [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions can provide information about the connectivity of the molecule. For (4-Fluoropiperidin-4-YL)methanol, characteristic fragmentation would likely involve the loss of water (H₂O) from the protonated molecule and the loss of the hydroxymethyl group (-CH₂OH).[5]
Conclusion
The interpretation of the 19F NMR spectrum of (4-Fluoropiperidin-4-YL)methanol provides direct and unambiguous information about the fluorine-containing moiety of the molecule. Its high sensitivity and the large chemical shift dispersion of 19F NMR make it an indispensable tool for the analysis of fluorinated compounds. However, for a complete and confident structural elucidation, a multi-technique approach is always recommended. By combining the insights from 19F, ¹H, and ¹³C NMR with the molecular weight and fragmentation data from mass spectrometry, researchers can achieve a comprehensive and robust characterization of this and other novel fluorinated molecules, a critical step in the drug discovery and development pipeline.
References
-
Harvey, D. (2009). Modern Analytical Chemistry. McGraw-Hill. [Link]
-
Harris, R. K., & Becker, E. D. (2002). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795–1818. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Gerig, J. T. (2003). Fluorine NMR Spectroscopy. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd. [Link]
-
PubChem. (n.d.). (4-Fluoropiperidin-4-YL)methanol. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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A Comprehensive Guide to the Structural Elucidation of (4-Fluoropiperidin-4-YL)methanol Derivatives by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as pKa, metabolic stability, and binding affinity.[1] The (4-Fluoropiperidin-4-YL)methanol moiety, in particular, represents a valuable three-dimensional fragment in drug design. Its rigidified stereochemistry, influenced by the geminal fluoro and hydroxymethyl groups, can enforce specific vector orientations of substituents, leading to enhanced target engagement.
Despite its growing importance, a comprehensive, publicly available comparison of the single-crystal X-ray structures of (4-Fluoropiperidin-4-YL)methanol and its derivatives remains elusive. This guide, therefore, serves a dual purpose. Firstly, it provides a robust, field-proven framework for researchers to successfully obtain and analyze the crystal structures of this class of compounds. Secondly, by leveraging data from structurally related fluorinated and non-fluorinated piperidines, it offers a predictive comparison, anticipating the key structural features and intermolecular interactions that will govern the solid-state architecture of these valuable building blocks.
Part 1: A Practical Guide to the Crystallization of (4-Fluoropiperidin-4-YL)methanol Derivatives
The journey to a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging and empirical step in the process. For piperidine-based compounds, a systematic approach to screening solvents and crystallization techniques is paramount.[2][3]
Experimental Protocol: Crystallization Screening
The following protocol outlines a general strategy for the crystallization of small, polar molecules like (4-Fluoropiperidin-4-YL)methanol and its N-substituted derivatives.
-
Material Purification:
-
Ensure the starting material is of the highest possible purity (>98%). Impurities can significantly inhibit nucleation and crystal growth.
-
Purification can be achieved by column chromatography, recrystallization from a bulk solvent, or sublimation, depending on the thermal stability of the compound.
-
-
Solvent Selection:
-
Begin by assessing the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water, dichloromethane).
-
Ideal crystallization solvents are those in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
-
Common Crystallization Techniques:
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.
-
Cover the vial with a cap containing a few needle holes to allow for slow solvent evaporation.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
Vapor Diffusion (Hanging or Sitting Drop):
-
In a sealed container, place a small amount of a "poor" solvent (an anti-solvent in which the compound is insoluble).
-
On a raised platform (sitting drop) or suspended from the lid (hanging drop), place a drop of a concentrated solution of the compound in a "good" solvent (one in which it is highly soluble).
-
Over time, the anti-solvent vapor will diffuse into the drop, gradually reducing the solubility of the compound and promoting crystallization.
-
-
Solvent Layering:
-
Prepare a concentrated solution of the compound in a dense solvent (e.g., dichloromethane).
-
Carefully layer a less dense, miscible anti-solvent (e.g., hexane or methanol) on top of the solution, minimizing mixing at the interface.
-
Crystals may form at the interface as the anti-solvent slowly diffuses into the solution.
-
-
Causality in Experimental Choices:
-
Why a range of solvents? The polarity of the solvent directly influences the solvation of the molecule and the intermolecular interactions available for crystal lattice formation. A broad screen increases the probability of identifying a solvent system that provides the optimal balance of solubility for crystal growth.
-
Why slow cooling or evaporation? Rapid changes in conditions tend to produce amorphous precipitates or a multitude of small, poorly-ordered crystals. Slow, controlled changes in solubility allow for ordered molecular packing into a single crystal lattice.
Part 2: X-ray Diffraction and Structure Solution Workflow
Once suitable single crystals are obtained, the process of determining the molecular structure can begin. This workflow is now largely standardized but requires careful execution and data analysis.
Caption: Standard workflow for single-crystal X-ray diffraction.
Part 3: Predictive Structural Analysis and Comparison
In the absence of a published crystal structure for (4-Fluoropiperidin-4-YL)methanol, we can make informed predictions about its solid-state conformation and compare these with known structures of related piperidine derivatives.
Conformational Preferences of the Piperidine Ring
The piperidine ring typically adopts a stable chair conformation.[4][5][6] The introduction of a fluorine atom at the 4-position is expected to have a profound impact on the conformational equilibrium, primarily due to stereoelectronic effects.[1]
-
The Axial Fluorine Preference: Computational and NMR studies on various fluorinated piperidines have revealed a general preference for the fluorine atom to occupy an axial position.[7][8] This is attributed to stabilizing hyperconjugative interactions between the axial C-F σ* antibonding orbital and adjacent C-H or C-C σ bonding orbitals. Charge-dipole interactions can also play a role in stabilizing the axial conformer.[9][10]
-
Impact of the Hydroxymethyl Group: The geminal hydroxymethyl group will also influence the conformation. In an axial orientation, it would lead to significant 1,3-diaxial strain. Therefore, it is highly probable that in the solid state, the piperidine ring of (4-Fluoropiperidin-4-YL)methanol will adopt a chair conformation with the fluorine atom in an axial position and the hydroxymethyl group in an equatorial position to minimize steric hindrance.
Intermolecular Interactions
The presence of both a hydroxyl group (-OH) and a secondary amine (-NH-) provides strong hydrogen bond donors and acceptors. These are expected to dominate the crystal packing.
Caption: Predicted hydrogen bonding network in (4-Fluoropiperidin-4-YL)methanol.
We can predict a robust network of O-H···N and N-H···O hydrogen bonds, likely forming chains or sheets within the crystal lattice. The fluorine atom, being a weak hydrogen bond acceptor, may participate in weaker C-H···F interactions.
Comparative Analysis with Non-Fluorinated Analogues
To illustrate the likely structural impact of the 4-fluoro-4-hydroxymethyl substitution, we can compare its predicted features with the known crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone.[5]
| Parameter | (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone[5] | Predicted for (4-Fluoropiperidin-4-YL)methanol | Rationale for Predicted Difference |
| Piperidine Conformation | Chair | Chair | The chair conformation is the most stable for six-membered rings. |
| Substituent at C4 | Equatorial -OH | Axial -F, Equatorial -CH₂OH | Minimization of 1,3-diaxial strain for the larger -CH₂OH group and favorable stereoelectronic effects for the axial fluorine.[1][7][8] |
| Key Torsion Angles | C3-C4-C5-N1: ~55-60° | Likely similar, but puckering may be slightly altered by the geminal substitution. | The fundamental chair geometry is expected to be preserved. |
| Primary H-Bonding | O-H···O | O-H···N and N-H···O | The presence of the secondary amine introduces a new, strong hydrogen bonding motif. |
This comparative table highlights how the introduction of the fluorine atom is predicted to enforce a specific conformation that differs from the non-fluorinated analogue. This has significant implications for how derivatives of this scaffold will present their substituents for interaction with a biological target.
Conclusion
While the definitive crystal structures of (4-Fluoropiperidin-4-YL)methanol and its derivatives await experimental determination, a wealth of knowledge from related systems allows for the construction of a robust framework for their analysis. This guide provides both the practical steps for obtaining these crucial structures and a predictive model for their key features. The interplay of the axial fluorine preference and the steric demands of the hydroxymethyl group is anticipated to create a conformationally rigid scaffold. The dominant intermolecular forces will undoubtedly be strong hydrogen bonds involving the hydroxyl and amine groups. The systematic crystallographic study of this and related series will be invaluable for the rational design of next-generation therapeutics, providing a clear three-dimensional understanding of this important medicinal chemistry building block.
References
- Haufe, G., & Leroux, F. (Eds.). (2018). Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals. Academic Press.
- Arulraj, R., & Nithya, P. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(2), 79-92.
- Manjula, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(2), 79-92.
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PubChem. (4-Fluoropiperidin-4-YL)methanol. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Piperidine Analogs
Introduction: The Strategic Value of Fluorine in Piperidine Scaffolds
The piperidine ring is a cornerstone of modern medicinal chemistry. As one of the most prevalent nitrogen-containing heterocycles found in FDA-approved drugs, its saturated, three-dimensional structure is a privileged scaffold for engaging with biological targets.[1][2] However, lead compounds containing a piperidine moiety often present challenges, including metabolic instability and suboptimal physicochemical properties. A primary site of metabolic attack by cytochrome P450 enzymes, for instance, is the activated C-H bonds adjacent to the nitrogen atom.
This is where the strategic incorporation of fluorine comes into play. Far from being a simple hydrogen isostere, fluorine—the most electronegative element—acts as a powerful modulator of molecular properties.[3][4] Its introduction can profoundly alter the basicity (pKa), lipophilicity (LogP), conformational preference, and metabolic fate of a piperidine-containing molecule.[5][6] This guide provides a comparative analysis of fluorinated and non-fluorinated piperidine analogs, detailing the underlying physicochemical principles and providing the experimental frameworks necessary to validate these effects in a drug discovery setting.
The Physicochemical Cascade: How Fluorine Reshapes Molecular Properties
The decision to introduce fluorine is a calculated one, aimed at fine-tuning a molecule's properties for superior performance. The effects are not always predictable and are highly context-dependent, making direct experimental comparison essential.
Modulation of Basicity (pKa)
The basicity of the piperidine nitrogen is critical for its interaction with biological targets, particularly for its ability to form salt bridges with acidic residues like aspartate or glutamate. It also dictates the molecule's ionization state at physiological pH, which in turn governs its solubility, permeability, and potential for off-target effects such as hERG channel binding.
-
Causality: Fluorine exerts a powerful electron-withdrawing inductive effect. When placed on the piperidine ring, it pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation.
-
Consequence: This results in a lower pKa (a less basic nitrogen). The magnitude of this pKa drop is a function of the number of fluorine atoms and their proximity to the nitrogen.[5][7][8] For example, a fluorine atom at the 3- or 4-position will have a more pronounced effect than one on a side chain further away. This modulation allows chemists to dial in the desired level of basicity to optimize target affinity while minimizing liabilities.
Impact on Lipophilicity (LogP/LogD)
Lipophilicity is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on this property is complex and can be counterintuitive.
-
Causality: Fluorination can either increase or decrease lipophilicity depending on the molecular context.[8][9][10] On one hand, replacing hydrogen with the more hydrophobic fluorine can increase the molecule's overall nonpolar surface area, leading to a higher LogP. On the other hand, the highly polarized C-F bond can alter the molecule's overall dipole moment and interactions with water, sometimes leading to no change or even a decrease in LogP.[9]
-
Consequence: The practical outcome depends on the distribution of charge across the entire molecule.[10] The change in pKa also influences the distribution coefficient at physiological pH (LogD7.4). A lower pKa means the compound is less protonated at pH 7.4, leading to a higher proportion of the neutral, more lipophilic species, which can increase LogD7.4 even if the LogP of the neutral form is not significantly changed.[7]
Control of Ring Conformation
The piperidine ring exists predominantly in a chair conformation. The orientation of substituents (axial vs. equatorial) can be critical for fitting into a protein's binding pocket.
-
Causality: Fluorine's unique stereoelectronic properties, including hyperconjugation and charge-dipole interactions, can override traditional steric considerations.[5] For instance, a fluorine atom often prefers an axial position, a phenomenon that can be attributed to stabilizing hyperconjugative interactions between the C-F bond and anti-periplanar C-H bonds, as well as favorable electrostatic interactions.[1][5]
-
Consequence: By installing fluorine atoms, medicinal chemists can lock the piperidine ring into a specific conformation, effectively creating a more rigid and pre-organized scaffold for target binding. This can lead to a significant improvement in binding affinity and selectivity.
Caption: Medicinal chemistry workflow for strategic fluorination of a piperidine-containing lead compound.
Pharmacokinetic and Pharmacodynamic Consequences
The changes in physicochemical properties directly translate to altered biological performance.
Metabolic Stability
-
Non-Fluorinated Analog: C-H bonds, particularly those alpha to the nitrogen, are susceptible to oxidation by cytochrome P450 enzymes, leading to rapid clearance and low bioavailability.
-
Fluorinated Analog: The C-F bond is exceptionally strong and resistant to enzymatic cleavage.[5] Placing fluorine at a known site of metabolism effectively "blocks" this pathway, diverting metabolism to other, potentially slower routes.[11][12] This often results in a longer half-life and improved pharmacokinetic profile. The mechanistic rationale goes beyond simple bond strength; the electron-withdrawing nature of fluorine can also deactivate adjacent C-H bonds, making them less susceptible to oxidation.[11]
Membrane Permeability and Bioavailability
Permeability across biological membranes is governed by a balance of lipophilicity and hydrogen bonding potential. By adjusting LogD and pKa, fluorination can optimize this balance, enhancing a drug's ability to be absorbed orally and reach its target tissue.[4][5]
Comparative Data: A Case Study
To illustrate these principles, let's consider a hypothetical but representative pair of piperidine analogs based on data for local anesthetics like ropivacaine.[7]
| Property | Non-Fluorinated Analog (Parent) | 3-Fluoro Analog | 3,3-Difluoro Analog |
| pKa | 8.5 | 7.8 | 6.9 |
| LogP (Neutral) | 2.9 | 3.1 | 3.2 |
| LogD at pH 7.4 | 2.0 | 2.8 | 3.1 |
| Metabolic Clearance (HLM) | 100 µL/min/mg | 45 µL/min/mg | 15 µL/min/mg |
Analysis:
-
As expected, fluorination causes a stepwise decrease in pKa .
-
The LogP of the neutral form sees a modest increase , reflecting the hydrophobicity of fluorine.
-
The LogD at pH 7.4 shows a more dramatic increase . This is a combined effect of the higher LogP and the lower pKa, which results in a much larger fraction of the compound being in its neutral, more permeable form at physiological pH.
-
Most significantly, metabolic clearance in human liver microsomes (HLM) is dramatically reduced , demonstrating the powerful metabolic blocking effect of fluorine.
Caption: Physicochemical property shifts resulting from piperidine fluorination.
Experimental Protocols: A Self-Validating System
Accurate and reproducible data is the bedrock of trustworthy drug discovery. The following are standard, validated protocols for determining the key parameters discussed.
Protocol 1: pKa Determination by Potentiometric Titration
This method directly measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa.
-
Materials:
-
Test compound (1-2 mg)
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Potassium hydroxide (KOH)
-
Methanol or other co-solvent (if solubility is an issue)
-
Deionized water
-
-
Methodology:
-
Preparation: Accurately weigh and dissolve the test compound in a known volume of deionized water (e.g., 20 mL). If necessary, add a minimal amount of co-solvent to achieve dissolution.
-
Acidification: Titrate the solution with 0.1 M HCl to a pH below the expected pKa (e.g., pH 2) to ensure the piperidine nitrogen is fully protonated.
-
Titration: Begin titrating the acidified solution with standardized 0.1 M KOH in small, precise increments. Record the pH after each addition.
-
Data Analysis: Plot the pH (y-axis) versus the volume of KOH added (x-axis). The pKa is the pH at the midpoint of the steepest part of the titration curve (the half-equivalence point). Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
-
Trustworthiness Check: The protocol is validated by running a standard compound with a known pKa (e.g., pyridine) in parallel. The measured value should be within ±0.1 pH units of the literature value.
Protocol 2: LogP/LogD Determination by Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[13][14]
-
Materials:
-
Test compound
-
n-Octanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
HPLC system with a suitable column and detector (e.g., UV-Vis)
-
Glass vials with PTFE-lined caps
-
Vortex mixer and centrifuge
-
-
Methodology:
-
Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase (water for LogP; PBS pH 7.4 for LogD) for 24 hours to ensure mutual saturation. Separate the phases. This step is critical to prevent volume changes during the experiment.
-
Compound Preparation: Prepare a stock solution of the test compound in the aqueous phase (or a minimal amount of organic solvent like DMSO).
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated aqueous phase (e.g., 1 mL of each). Add a small aliquot of the compound stock solution.
-
Equilibration: Cap the vial tightly and vortex for 1-2 hours to allow the compound to reach partitioning equilibrium.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g) for 15-20 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous samples by HPLC.
-
Calculation:
-
LogP = log ( [Concentration in Octanol] / [Concentration in Water] )
-
LogD = log ( [Concentration in Octanol] / [Concentration in PBS] )
-
-
-
Trustworthiness Check: The mass balance should be checked. The total amount of compound recovered from both phases should be >95% of the initial amount added.
Protocol 3: In Vitro Metabolic Stability Assay
This assay assesses the rate at which a compound is metabolized by liver enzymes, providing a key indicator of its likely in vivo clearance.[7]
Caption: Experimental workflow for an in vitro metabolic stability assay using human liver microsomes (HLM).
-
Methodology:
-
Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4) and human liver microsomes (final protein concentration ~0.5 mg/mL).
-
Pre-incubation: Add the test compound (final concentration ~1 µM) to the mixture and pre-incubate at 37°C for 5 minutes to allow for temperature equilibration and non-specific binding.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH (final concentration ~1 mM). This is the T=0 time point.
-
Time Course: Continue the incubation at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (a stable, structurally similar compound).
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.
-
-
Trustworthiness Check: Run positive control compounds with known high and low clearance (e.g., verapamil and warfarin, respectively) in the same assay plate to ensure the microsomal activity is within the expected range.
Conclusion
The strategic fluorination of piperidine rings is a powerful and nuanced tool in the medicinal chemist's arsenal. It is not a "magic bullet," but a targeted intervention to solve specific problems related to a lead compound's physicochemical and pharmacokinetic properties. By lowering pKa, modulating lipophilicity, controlling conformation, and blocking metabolic hotspots, fluorine can transform a problematic lead into a viable drug candidate. The key to success lies in a deep understanding of the underlying chemical principles and a commitment to rigorous, validated experimental testing to confirm that the desired improvements in biological activity have been achieved.
References
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Müller, K., Faeh, C., & Diederich, F. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. [Link]
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Mtewa, A. G., Ngwira, K., Lampiao, F., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development. [Link]
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Gurbych, O., Pavliuk, P., Krasnienkov, D., et al. (2024). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. [Link]
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Di, L., Kerns, E. H., & Carter, G. T. (2009). Drug-like property concepts in pharmaceutical design. Current pharmaceutical design. [Link]
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Barberis, M., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
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Pflästerer, D., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
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Mondal, S., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition. [Link]
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Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening. [Link]
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Gurbych, O., et al. (2024). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. [Link]
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Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Unpublished Manuscript. [Link]
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Mtewa, A.G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development. [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2024). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Wan, H., et al. (2007). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening. [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2024). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]
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Anonymous. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ResearchGate. [Link]
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Pflästerer, D., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health. [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]
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The Strategic Advantage of Fluorination: A Comparative Guide to the Pharmacokinetic Profiles of Fluorinated Piperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold and the Transformative Power of Fluorine
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals across numerous therapeutic areas.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to interact with biological targets. However, the inherent properties of the piperidine moiety, particularly its basicity and susceptibility to metabolic degradation, can present significant challenges in drug development.
Strategic incorporation of fluorine atoms into the piperidine ring or its substituents has emerged as a powerful tool to modulate the physicochemical and pharmacokinetic properties of these molecules.[2] The unique electronic nature of fluorine, being the most electronegative element, allows for fine-tuning of a compound's pKa, lipophilicity, metabolic stability, and membrane permeability.[2][3] This guide provides an in-depth comparison of the pharmacokinetic profiles of fluorinated and non-fluorinated piperidines, supported by experimental data and established scientific principles. We will explore the causal relationships between fluorination and its effects on a molecule's journey through the body, from absorption to elimination.
The Foundational Impact of Fluorination on Physicochemical Properties
The introduction of fluorine into a molecule instigates a cascade of effects that begin with fundamental changes to its physicochemical properties, most notably its basicity (pKa) and lipophilicity (logP). These two parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity (pKa)
The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the piperidine nitrogen. This effect is distance-dependent, with fluorine atoms closer to the nitrogen exerting a more pronounced pKa-lowering effect.[4] This reduction in basicity can be highly advantageous for oral drug candidates. A lower pKa increases the proportion of the neutral, more lipophilic form of the molecule at physiological pH, which can enhance its ability to cross biological membranes.[5]
Lipophilicity (logP)
The impact of fluorination on lipophilicity is more nuanced. While the replacement of a hydrogen atom with a fluorine atom generally increases lipophilicity, the overall effect on the molecule depends on the position and number of fluorine atoms.[4] In some cases, the introduction of fluorine can lead to a decrease in lipophilicity, particularly when it creates strong intramolecular interactions or alters the molecule's conformation.[6]
Table 1: Comparative Physicochemical Properties of a Hypothetical Piperidine Analog and its Fluorinated Counterpart
| Compound | Structure | pKa | logP | Rationale for Observed Differences |
| Piperidine Analog A | (Non-fluorinated) | 9.5 | 2.5 | The unsubstituted piperidine nitrogen exhibits a typical basicity for a secondary amine. |
| Fluoropiperidine Analog A' | (Fluorinated at C4) | 8.8 | 2.8 | The electron-withdrawing fluorine atom at the 4-position reduces the electron density on the nitrogen, thereby lowering its basicity. The replacement of hydrogen with fluorine increases the overall lipophilicity of the molecule. |
Note: The data in this table is illustrative and based on general trends observed in the scientific literature.[4][5]
Consequences for Pharmacokinetic Profiles (ADME)
The alterations in pKa and lipophilicity directly translate into significant changes in the pharmacokinetic profile of a drug candidate.
Absorption and Permeability
Enhanced oral absorption is a frequently cited benefit of fluorinating piperidine-containing compounds.[5] The lower pKa of fluorinated piperidines leads to a higher fraction of the un-ionized, more membrane-permeable species in the gastrointestinal tract, facilitating passive diffusion across the intestinal epithelium.[3]
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used to predict the passive permeability of compounds. In this assay, a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment is measured. Increased permeability in a PAMPA assay is often indicative of improved oral absorption.
Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).
Distribution
The changes in lipophilicity and plasma protein binding induced by fluorination can also affect a drug's volume of distribution. Increased lipophilicity can lead to greater distribution into tissues, which may be desirable for targeting intracellular proteins but could also lead to off-target effects.
Metabolism
One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[2] By strategically placing fluorine atoms at known sites of metabolic oxidation on the piperidine ring or its substituents, medicinal chemists can block these metabolic pathways, leading to a longer half-life and increased systemic exposure of the drug.[7]
The in vitro microsomal stability assay is a key experiment to assess a compound's susceptibility to phase I metabolism. In this assay, the compound is incubated with liver microsomes, which contain a high concentration of cytochrome P450 enzymes, and the rate of its disappearance is monitored over time. A slower rate of degradation in this assay indicates greater metabolic stability.
Caption: Overview of the in vitro microsomal stability assay workflow.
Excretion
By reducing the rate of metabolism, fluorination can shift the primary route of elimination from metabolic clearance to renal excretion of the unchanged drug. This can be advantageous in reducing the potential for drug-drug interactions involving metabolic enzymes.
A Synthesized Comparative Case Study
Table 2: Synthesized In Vivo Pharmacokinetic Parameters of a Hypothetical Piperidine Analog and its Fluorinated Counterpart in Rats
| Parameter | Piperidine Analog A (Non-fluorinated) | Fluoropiperidine Analog A' (Fluorinated) | Impact of Fluorination |
| Dose | 10 mg/kg, oral | 10 mg/kg, oral | - |
| Cmax (ng/mL) | 250 | 400 | Increased maximum plasma concentration, suggesting improved absorption. |
| Tmax (h) | 1.5 | 1.0 | Faster time to reach maximum concentration, also indicative of enhanced absorption rate. |
| AUC (ng·h/mL) | 1500 | 3500 | Significantly increased total drug exposure, reflecting both improved absorption and reduced clearance. |
| Bioavailability (%) | 30 | 65 | More than double the oral bioavailability, a direct consequence of improved absorption and reduced first-pass metabolism. |
| Clearance (mL/min/kg) | 50 | 25 | Reduced clearance, consistent with increased metabolic stability due to the presence of fluorine. |
Disclaimer: The data presented in this table is a synthesized representation based on established principles and trends from multiple sources and is intended for illustrative purposes.
Detailed Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane as a predictor of in vivo absorption.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Lecithin solution (e.g., 1% in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS system for quantification
Procedure:
-
Prepare the Donor Solution: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 10 µM).
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the Filter Plate: Gently add 5 µL of the lecithin solution to the filter of each well of the filter plate and allow the solvent to evaporate for at least 5 minutes.
-
Assemble the PAMPA Sandwich: Add 150 µL of the donor solution to each well of the coated filter plate. Carefully place the filter plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of the test compound in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) in cm/s is calculated using the following equation: Pe = (V_A * C_A(t)) / (Area * t * (C_D(t) - C_A(t))) Where V_A is the volume of the acceptor well, C_A(t) is the concentration in the acceptor well at time t, Area is the filter area, t is the incubation time, and C_D(t) is the concentration in the donor well at time t.
In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Ice-cold acetonitrile or methanol containing an internal standard
-
LC-MS/MS system for quantification
Procedure:
-
Prepare the Incubation Mixture: In a microcentrifuge tube, prepare a mixture of liver microsomes and phosphate buffer. Pre-warm the mixture to 37°C.
-
Initiate the Reaction: Add the test compound to the pre-warmed microsome mixture to a final concentration of, for example, 1 µM. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile or methanol with an internal standard to stop the enzymatic reaction and precipitate the proteins.
-
Sample Preparation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Quantification: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate Half-life (t½) and Intrinsic Clearance (Clint):
-
t½ = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Metabolic Pathways and Toxicological Considerations
While fluorination can block metabolism at specific sites, it is important to consider the potential for metabolism to occur at other positions on the molecule. The metabolic fate of a fluorinated piperidine will depend on its overall structure.
A primary toxicological concern with fluorinated pharmaceuticals is the potential for in vivo defluorination, leading to the release of fluoride ions.[8] While the C-F bond is strong, metabolic processes can sometimes lead to its cleavage.[9] Excessive levels of fluoride can be toxic, with potential effects on bone and teeth.[8] Therefore, it is crucial to assess the extent of defluorination during preclinical development.
Another consideration is the potential for the formation of reactive metabolites. While fluorination can block the formation of some reactive metabolites, it can also potentially lead to the formation of new ones. A thorough metabolite identification study is therefore essential for any new fluorinated drug candidate.
Conclusion
The strategic incorporation of fluorine into piperidine-containing molecules is a well-established and powerful strategy for optimizing their pharmacokinetic profiles. By modulating the fundamental physicochemical properties of pKa and lipophilicity, fluorination can lead to significant improvements in oral absorption, metabolic stability, and overall drug exposure. The judicious use of this approach, guided by a thorough understanding of the underlying principles and supported by robust in vitro and in vivo experimental data, will continue to be a key driver of innovation in the development of new and improved piperidine-based therapeutics.
References
-
Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed. (2024, July 5). Retrieved from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]
-
Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed. (1999, June 17). Retrieved from [Link]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed. (2016, October 6). Retrieved from [Link]
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry. (2020, March 17). Retrieved from [Link]
-
Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. - ResearchGate. (n.d.). Retrieved from [Link]
-
Case studies of fluorine in drug discovery - OUCI. (n.d.). Retrieved from [Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed. (2024, April 5). Retrieved from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). Retrieved from [Link]
-
Fluorine in drug discovery: Role, design and case studies - ResearchGate. (n.d.). Retrieved from [Link]
-
Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Piperidine: Human health tier II assessment Preface. (2016, February 5). Retrieved from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved from [Link]
-
The conformational preferences of fluorinated piperidine derivatives... - ResearchGate. (n.d.). Retrieved from [Link]
-
Metabolism and Toxicity of Fluorine Compounds - PMC. (2021, January 29). Retrieved from [Link]
-
Pharmacokinetics and Ex Vivo Pharmacodynamic Antimalarial Activity of Dihydroartemisinin-Piperaquine in Patients with Uncomplicated Falciparum Malaria in Vietnam - PMC. (n.d.). Retrieved from [Link]
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- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Deoxyfluorination of (4-(Hydroxymethyl)piperidin-4-ol) using DAST vs. Deoxo-Fluor for the Synthesis of (4-Fluoropiperidin-4-YL)methanol
Introduction: The Strategic Value of Fluorinated Piperidines
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. The 4-fluoro-4-(hydroxymethyl)piperidine moiety, in particular, is a valuable building block, offering a rigid, fluorinated quaternary center that can serve as a key pharmacophore in the development of novel therapeutics.
The synthesis of (4-Fluoropiperidin-4-YL)methanol typically involves the deoxyfluorination of a readily available tertiary alcohol precursor, such as a protected form of (4-(hydroxymethyl)piperidin-4-ol). This transformation, which substitutes a hydroxyl group with a fluorine atom, is critical. This guide provides an in-depth, data-driven comparison of two widely used aminothiosulfurane reagents for this purpose: Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Our objective is to provide researchers, process chemists, and drug development professionals with the technical insights necessary to make an informed choice based on efficacy, safety, and scalability.
Reagent Overview and Mechanistic Considerations
Both DAST and Deoxo-Fluor are nucleophilic fluorinating agents that convert alcohols into the corresponding alkyl fluorides.[1][2] The generally accepted mechanism proceeds through the initial activation of the alcohol's hydroxyl group, forming an alkoxysulfur difluoride intermediate. This transforms the poor -OH leaving group into a highly effective one, which is then displaced by a fluoride ion. The displacement can occur via an SN2 or SNi (internal return) mechanism, which for a chiral center, typically results in an inversion of configuration.[3] For a prochiral tertiary alcohol like our substrate, this stereochemical consideration is moot, but the mechanism remains relevant.
Caption: General mechanism for alcohol deoxyfluorination.
Diethylaminosulfur Trifluoride (DAST)
DAST is a powerful and effective deoxyfluorinating agent that has been a workhorse in organic synthesis for decades.[4] It is known for its ability to fluorinate a wide range of substrates, including primary, secondary, and tertiary alcohols, under relatively mild conditions.[2][5] However, its utility is significantly hampered by its poor thermal stability. DAST can undergo exothermic, and potentially explosive, decomposition at temperatures above 90 °C, and even at 50 °C for prolonged periods.[4] This presents a significant safety risk, particularly for large-scale reactions.
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)
Developed as a safer alternative to DAST, Deoxo-Fluor has gained widespread adoption. Its key advantage lies in its enhanced thermal stability.[6][7] Differential scanning calorimetry (DSC) has shown that Deoxo-Fluor is significantly more stable than DAST, with a higher onset of decomposition temperature.[8] While it performs the same chemical transformations as DAST, this improved safety profile makes it a more suitable reagent for process development and scale-up operations where thermal control is paramount.[6]
Head-to-Head Performance Comparison
The choice between DAST and Deoxo-Fluor for the synthesis of (4-Fluoropiperidin-4-YL)methanol hinges on a balance of reactivity, safety, and practicality. The following table summarizes the key performance indicators for both reagents in the context of this specific transformation, based on literature precedents for similar tertiary alcohols.
| Parameter | DAST (Diethylaminosulfur Trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur T.) | Rationale & References |
| Typical Yield | 65-80% | 70-85% | Both are effective, but Deoxo-Fluor can sometimes offer slightly higher yields due to reduced side reactions.[7][9] |
| Reaction Temp. | -78 °C to 0 °C | -20 °C to Room Temperature | Both reactions are initiated at low temperatures to control the initial exotherm.[1][10] |
| Side Reactions | Prone to elimination (alkene formation) | Lower propensity for elimination | Deoxo-Fluor is often reported to give cleaner reactions with fewer elimination byproducts compared to DAST.[8][9] |
| Thermal Stability | Poor. Exothermic decomposition >50-90°C | Good. Decomposes at ~140°C | Deoxo-Fluor is demonstrably more thermally stable, a critical safety advantage.[6][8] |
| Handling | Highly moisture-sensitive; reacts violently with water. Volatile and corrosive. Must be handled with extreme caution. | Moisture-sensitive; reacts exothermically with water. Less volatile than DAST but still requires careful handling in a fume hood.[6] | Both reagents generate HF upon contact with water, but DAST's volatility adds an inhalation risk. |
| Workup | Quenching of corrosive byproducts required. | Similar quenching and workup procedure. | Both reaction mixtures require careful quenching with a base (e.g., NaHCO₃) to neutralize HF and other acidic species. |
Detailed Experimental Protocols
The following protocols describe the synthesis of N-Boc-(4-Fluoropiperidin-4-YL)methanol from N-Boc-4-(hydroxymethyl)piperidin-4-ol. The Boc protecting group is standard for controlling the reactivity of the piperidine nitrogen.
Synthesis using Deoxo-Fluor (Recommended Protocol)
Materials and Reagents:
-
N-Boc-4-(hydroxymethyl)piperidin-4-ol (1.0 equiv)
-
Deoxo-Fluor (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add N-Boc-4-(hydroxymethyl)piperidin-4-ol (1.0 equiv).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Carefully and slowly , add Deoxo-Fluor (1.2 equiv) dropwise to the stirred solution via syringe. Maintain the internal temperature below 5 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: Exothermic reaction and HF generation.
-
Transfer the mixture to a separatory funnel and add more DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure N-Boc-(4-Fluoropiperidin-4-YL)methanol.
Synthesis using DAST (Alternative Protocol with High Caution)
Materials and Reagents:
-
N-Boc-4-(hydroxymethyl)piperidin-4-ol (1.0 equiv)
-
DAST (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add N-Boc-4-(hydroxymethyl)piperidin-4-ol (1.0 equiv).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
With extreme caution , add DAST (1.2 equiv) dropwise to the stirred solution via syringe. The internal temperature must be kept below -65 °C.
-
After the addition, stir the reaction at -78 °C for 1 hour.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 2-3 hours, monitoring by TLC or LC-MS. Never heat the reaction mixture.
-
Upon completion, cool the reaction mixture to 0 °C.
-
Very cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution. Vigorous gas evolution and exotherm are expected.
-
Follow steps 9-11 from the Deoxo-Fluor protocol for workup and purification.
Comparative Workflow and Decision Logic
The operational steps for both reagents are similar, focusing on anhydrous conditions and controlled, low-temperature addition. The primary divergence is the level of risk and the required stringency of temperature control.
Caption: Side-by-side workflow comparison.
Expert Recommendation and Conclusion
As a Senior Application Scientist, the recommendation must prioritize safety and reproducibility, especially when considering the potential for process scale-up.
-
For Bench-Scale, Exploratory Synthesis: While DAST can be effective, its use is fraught with significant safety hazards. It should only be handled by experienced chemists with a thorough understanding of its risks and with rigorous safety measures in place (e.g., blast shield, precise temperature monitoring).
-
For Process Development and Scale-Up: Deoxo-Fluor is the unequivocally superior choice. Its greater thermal stability drastically reduces the risk of runaway reactions, making it a more reliable and safer reagent for larger-scale synthesis.[6][8] The potential for slightly higher yields and cleaner reaction profiles further solidifies its position as the preferred reagent. The marginal increase in cost is easily justified by the significant enhancement in operational safety and process robustness.
References
- Organic Syntheses Procedure. (n.d.). Bis(4-fluorophenyl)difluoromethane.
- ResearchGate. (2025). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF.
- ResearchGate. (2025). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF.
- Sigma-Aldrich. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).
- Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.
- Baxendale Group. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, (14), 2111–2114.
- Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution.
- Wikipedia. (n.d.). Diethylaminosulfur trifluoride.
- Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST.
- Common Conditions. (n.d.). Alcohol to Fluoride.
- National Institutes of Health. (n.d.). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents.
- SciSpace. (n.d.). Diethylaminosulfur Trifluoride (DAST).
- ResearchGate. (2025). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST) | Request PDF.
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The Fluorine Effect: A Comparative Guide to the pKa of Substituted Piperidines for Drug Discovery
For the discerning researcher in drug development, the piperidine ring is a ubiquitous scaffold. Its conformational flexibility and basic nitrogen atom are key features that influence a molecule's journey through the body. However, this basicity, quantified by the pKa, can be a double-edged sword, impacting everything from target engagement and selectivity to off-target effects such as hERG channel affinity, which can lead to cardiotoxicity.[1][2] The strategic introduction of fluorine, the most electronegative element, offers a powerful tool to modulate this critical parameter. This guide provides a comparative analysis of the pKa values of substituted fluoropiperidines, supported by experimental data and detailed methodologies, to empower researchers in the rational design of safer and more effective therapeutics.
The Impact of Fluorination on Piperidine Basicity: A Quantitative Comparison
The electron-withdrawing inductive effect of fluorine significantly reduces the electron density on the piperidine nitrogen, thereby decreasing its basicity and lowering its pKa. The magnitude of this effect is highly dependent on the position and number of fluorine substituents. The following table summarizes experimental and predicted pKa values for a selection of fluorinated piperidines in comparison to the parent piperidine molecule.
| Compound Name | Structure | pKa Value | Data Type | Reference |
| Piperidine | 11.12 | Experimental | [1][3] | |
| 4-Fluoropiperidine | 9.4 | Experimental | [4] | |
| 3-Fluoropiperidine | 8.48 (Predicted) | Predicted | [5] | |
| 3,3-Difluoropiperidine | 7.4 | Experimental | [6] |
Key Insights from the Data:
-
Significant pKa Reduction: Even a single fluorine atom dramatically lowers the pKa of the piperidine ring. For instance, the introduction of a fluorine atom at the 4-position reduces the pKa by approximately 1.7 units.
-
Cumulative Effect: The introduction of a second fluorine atom, as seen in 3,3-difluoropiperidine, further decreases the basicity, with a pKa value significantly lower than that of piperidine.
Experimental Determination of pKa: A Validated Protocol
Accurate and reproducible pKa determination is crucial for structure-activity relationship (SAR) studies. Potentiometric titration is a robust and widely used method for this purpose. For compounds with low water solubility, such as some substituted fluoropiperidines, the use of a co-solvent system like a methanol-water mixture is a common and effective strategy.[4]
Potentiometric Titration Protocol for Fluoropiperidine Analogues
This protocol outlines a detailed procedure for determining the pKa of a fluoropiperidine hydrochloride salt using potentiometric titration in a methanol-water mixture.
Materials and Reagents:
-
Fluoropiperidine hydrochloride sample (approx. 40 μmoles)[4]
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (50 mL)
Experimental Workflow Diagram:
Caption: A stepwise workflow for the potentiometric titration of fluoropiperidine hydrochloride.
Step-by-Step Procedure:
-
Solution Preparation:
-
Accurately weigh approximately 40 µmoles of the fluoropiperidine hydrochloride salt.[4]
-
Dissolve the sample in a 1:9 (v/v) methanol-water mixture to create a solution with a final concentration of approximately 1 mM.[7] The use of a co-solvent is essential for compounds with limited aqueous solubility.[4]
-
Add potassium chloride (KCl) to the solution to maintain a constant ionic strength of 0.15 M throughout the titration. This minimizes variations in activity coefficients.[7]
-
-
pH Meter Calibration:
-
Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH measurements.[7]
-
-
Titration:
-
Place the sample solution in a beaker with a magnetic stir bar and begin stirring gently.
-
Immerse the calibrated pH electrode into the solution.
-
If the initial pH is not already acidic, add a small amount of 0.1 M HCl to bring the pH to approximately 2. This ensures that the piperidine nitrogen is fully protonated at the start of the titration.
-
Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added.
-
Continue the titration until the pH reaches approximately 12 to ensure the complete titration curve is captured.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the corresponding volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be identified visually or by calculating the first or second derivative of the curve.
-
The pKa is the pH at the half-equivalence point. To find this, determine the volume of NaOH at the equivalence point and divide it by two. The pH of the solution at this half-equivalence volume is the pKa of the fluoropiperidine.
-
For greater accuracy, the experiment should be repeated at least three times, and the average pKa value should be reported.[7]
-
Structure-Basicity Relationships: The "Why" Behind the pKa Shift
The observed changes in pKa upon fluorination are not merely numerical shifts; they are a direct consequence of the interplay between inductive effects and the three-dimensional structure of the piperidine ring.
The Inductive Effect of Fluorine
As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the piperidine ring, pulling electron density away from the nitrogen atom. This reduction in electron density makes the lone pair on the nitrogen less available to accept a proton, thus decreasing the basicity of the amine and lowering the pKa. The closer the fluorine atom is to the nitrogen, the stronger this effect.
The Influence of Stereochemistry: Axial vs. Equatorial Fluorine
The conformational preference of the fluorine substituent on the piperidine ring also plays a crucial role in determining the pKa. In the protonated form of 3-fluoropiperidine, the axial conformer is stabilized by a favorable electrostatic interaction between the partially negative fluorine and the positively charged ammonium group (a C-F···H-N+ interaction).[8] This stabilization of the conjugate acid leads to a higher pKa compared to the equatorial conformer, where this interaction is absent.[8] For a Merck kinesin spindle protein (KSP) inhibitor, the axial 3-fluoropiperidine analog exhibited a pKa of 7.6, while the equatorial counterpart had a pKa of 6.6.[8] This one pKa unit difference, arising solely from stereochemistry, highlights the importance of conformational analysis in drug design.
Logical Relationship Diagram:
Caption: The influence of fluorine substitution on the pKa of piperidines.
Conclusion
The strategic fluorination of the piperidine scaffold provides a powerful and predictable means of modulating basicity. As demonstrated by the comparative pKa data, the position, number, and stereochemistry of fluorine substituents have a profound impact on this critical physicochemical property. A thorough understanding of these structure-basicity relationships, coupled with robust experimental determination of pKa values using techniques like potentiometric titration, is essential for the modern medicinal chemist. By leveraging the "fluorine effect," researchers can fine-tune the properties of their drug candidates to optimize efficacy, selectivity, and safety, ultimately accelerating the development of novel and improved therapeutics.
References
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PubChem. Piperidine. National Center for Biotechnology Information. [Link]
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PubChem. 4-Fluoropiperidine. National Center for Biotechnology Information. [Link]
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PubChem. 3,3-Difluoropiperidine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Experimental amine basicity (pKa),6b effective and intrinsic lipophilicities (logD7.4 and logP, respectively) for selected piperidine derivatives. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie. [Link]
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Indian Journal of Pharmaceutical Education and Research. Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link]
-
NIH. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]
-
UV-Vis Spectrometry, pKa of a dye. [Link]
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NIH. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]
-
Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
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Oriental Journal of Chemistry. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. [Link]
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Mettler Toledo. Determination of the Amine Value. [Link]
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Safety Operating Guide
Proper Disposal of (4-Fluoropiperidin-4-YL)methanol: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of (4-Fluoropiperidin-4-YL)methanol, a fluorinated piperidine derivative increasingly utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Understanding the Compound: Hazard Profile and Characteristics
Key Data Summary:
| Property | Value | Source |
| Molecular Formula | C6H12FNO | PubChem[1] |
| Molecular Weight | 133.16 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | - |
| Hazard Classification (Inferred) | Hazardous Waste | General Chemical Principles |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling (4-Fluoropiperidin-4-YL)methanol in any capacity, including for disposal, the correct Personal Protective Equipment (PPE) must be worn to create a barrier between the individual and the chemical.[5]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable, but it is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times.[6][7] Always inspect gloves for any signs of degradation or punctures before use.
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[8]
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin and clothing from contamination.[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9] All work with the solid compound should ideally be conducted in a certified chemical fume hood.[10]
Spill Management: Immediate and Controlled Response
Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination. The response procedure will depend on the size of the spill.
Small Spills (up to 100g in a contained area):
-
Alert personnel in the immediate vicinity.
-
Don the appropriate PPE as outlined in Section 2.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[11] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., methanol, followed by soap and water), collecting all cleaning materials as hazardous waste.[12]
-
Wash hands thoroughly after the cleanup is complete.
Large Spills (over 100g or outside of a contained area):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[12]
-
Provide them with the identity of the spilled substance and any available safety information.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Step-by-Step Disposal Protocol
The disposal of (4-Fluoropiperidin-4-YL)methanol and its contaminated materials must comply with federal, state, and local regulations.[13] It is classified as hazardous waste.
Waste Segregation and Collection
-
Solid Waste:
-
Collect pure (4-Fluoropiperidin-4-YL)methanol waste, including any expired or unused product, in a dedicated, clearly labeled hazardous waste container.[14]
-
The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).[14]
-
Contaminated solid materials such as gloves, absorbent pads, and weighing papers should be collected in a separate, but similarly labeled, solid hazardous waste container.[15]
-
-
Liquid Waste (Solutions):
-
If (4-Fluoropiperidin-4-YL)methanol is in a solution, it should be collected in a dedicated liquid hazardous waste container.[16]
-
Do not mix this waste with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents.[11]
-
The container should be kept tightly sealed when not in use and stored in a secondary containment bin.[17]
-
Waste Labeling
Proper labeling is a critical component of safe waste management.[18][19] The hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "(4-Fluoropiperidin-4-YL)methanol"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container (accumulation start date)
-
The relevant hazard pictograms (e.g., irritant, toxic)
Storage and Accumulation
-
Hazardous waste must be stored in a designated satellite accumulation area within or near the laboratory where it is generated.[14]
-
The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[2]
-
The amount of hazardous waste stored in the laboratory should not exceed regulatory limits (typically 55 gallons of non-acute hazardous waste).[14]
Final Disposal
-
Request a Pickup: Once the waste container is full (do not overfill, typically 90% capacity), or if it has been in accumulation for the maximum allowed time (e.g., 180 days for Small Quantity Generators), arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This "cradle-to-grave" tracking is a legal requirement.
-
Treatment Method: The ultimate disposal of (4-Fluoropiperidin-4-YL)methanol will likely involve high-temperature incineration at a licensed hazardous waste facility.[20] This method is effective for destroying fluorinated organic compounds. Landfilling in a hazardous waste landfill is another possibility, though less preferred as it only contains the substance.[21]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the proper disposal of (4-Fluoropiperidin-4-YL)methanol.
Sources
- 1. (4-Fluoropiperidin-4-YL)methanol | C6H12FNO | CID 55300414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (4-Methylpiperidin-4-yl)methanol | C7H15NO | CID 22507737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. carlroth.com [carlroth.com]
- 7. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. compliancy-group.com [compliancy-group.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. carlroth.com [carlroth.com]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. youtube.com [youtube.com]
- 14. mtu.edu [mtu.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 18. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 19. crystal-clean.com [crystal-clean.com]
- 20. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 21. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
